molecular formula C35H34N6O5S2 B11932998 LEM-14-1189

LEM-14-1189

Cat. No.: B11932998
M. Wt: 682.8 g/mol
InChI Key: YLIXLTMOWMXIPA-UHFFFAOYSA-N
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Description

LEM-14-1189 is a useful research compound. Its molecular formula is C35H34N6O5S2 and its molecular weight is 682.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C35H34N6O5S2

Molecular Weight

682.8 g/mol

IUPAC Name

N-[3-[bis[(4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)methyl]amino]propyl]-1-oxoisochromene-3-carboxamide

InChI

InChI=1S/C35H34N6O5S2/c42-30(23-16-19-8-1-2-9-20(19)35(45)46-23)36-14-7-15-41(17-26-37-31(43)28-21-10-3-5-12-24(21)47-33(28)39-26)18-27-38-32(44)29-22-11-4-6-13-25(22)48-34(29)40-27/h1-2,8-9,16H,3-7,10-15,17-18H2,(H,36,42)(H,37,39,43)(H,38,40,44)

InChI Key

YLIXLTMOWMXIPA-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)N=C(NC3=O)CN(CCCNC(=O)C4=CC5=CC=CC=C5C(=O)O4)CC6=NC7=C(C8=C(S7)CCCC8)C(=O)N6

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of LEM-14-1189

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

LEM-14-1189 is a small molecule inhibitor targeting the Nuclear SET Domain-containing (NSD) family of histone-lysine methyltransferases. As a derivative of the NSD2-specific inhibitor LEM-14, this compound exhibits a broader inhibitory profile against NSD1, NSD2, and NSD3.[1] These enzymes are crucial regulators of chromatin structure and gene expression, and their aberrant activity is strongly implicated in the pathogenesis of various cancers, most notably multiple myeloma. This document provides a comprehensive overview of the mechanism of action of this compound, including its inhibitory activity, the downstream consequences of NSD inhibition, and detailed experimental methodologies relevant to its characterization.

Core Mechanism of Action: Inhibition of NSD Family Histone Methyltransferases

This compound functions as a direct inhibitor of the enzymatic activity of the NSD family of proteins. These enzymes catalyze the transfer of methyl groups from the cofactor S-adenosyl-L-methionine (SAM) to specific lysine (B10760008) residues on histone tails, primarily histone H3 at lysine 36 (H3K36). The primary molecular consequence of this compound's action is the prevention of H3K36 methylation, leading to alterations in chromatin structure and gene expression.

Quantitative Inhibitory Activity

The inhibitory potency of this compound against the catalytic SET domains of NSD1, NSD2, and NSD3 has been determined through in vitro histone methyltransferase (HMT) assays. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

Target EnzymeIC50 (μM)
NSD1418
NSD2111
NSD360

Data sourced from Shen Y, et al. (2019).[1]

Downstream Signaling and Cellular Consequences of NSD Inhibition

The inhibition of NSD enzymes by this compound initiates a cascade of molecular events that ultimately impact cellular phenotype, particularly in cancer cells dependent on NSD activity. The overexpression of NSD2, for instance, is a hallmark of t(4;14) multiple myeloma and is associated with a global increase in H3K36 dimethylation (H3K36me2).

Epigenetic Reprogramming

By blocking NSD activity, this compound is predicted to reverse the aberrant H3K36me2 patterns observed in NSD-driven cancers. This leads to a more "open" chromatin state at certain gene loci and can influence the recruitment of other chromatin-modifying complexes, thereby altering the transcriptional landscape of the cell.

G LEM141189 This compound NSD NSD1/2/3 (Histone Methyltransferase) LEM141189->NSD Inhibition H3K36 Histone H3 Lysine 36 NSD->H3K36 Methylation H3K36me2 H3K36me2 Chromatin Chromatin Compaction H3K36me2->Chromatin GeneExpression Altered Gene Expression (e.g., Oncogenes) Chromatin->GeneExpression

Caption: Inhibition of NSD enzymes by this compound prevents H3K36 methylation.

Impact on Oncogenic Pathways in Multiple Myeloma

In the context of multiple myeloma, NSD2 overexpression drives an oncogenic program. Inhibition of NSD2 by this compound is expected to counteract these effects.

G LEM141189 This compound NSD2 NSD2 Overexpression (in t(4;14) Multiple Myeloma) LEM141189->NSD2 Inhibition H3K36me2_increase Increased H3K36me2 NSD2->H3K36me2_increase Oncogene_Activation Oncogene Activation H3K36me2_increase->Oncogene_Activation Cell_Growth Cell Growth & Proliferation Oncogene_Activation->Cell_Growth Apoptosis_Resistance Resistance to Apoptosis Oncogene_Activation->Apoptosis_Resistance

Caption: this compound's impact on the NSD2-driven oncogenic pathway in multiple myeloma.

Experimental Protocols

The following section details a generalized experimental protocol for an in vitro Histone Methyltransferase (HMT) assay, which is the standard method for determining the IC50 values of inhibitors like this compound.

In Vitro Histone Methyltransferase (HMT) Assay

This assay measures the transfer of a radiolabeled methyl group from S-adenosyl-L-methionine (SAM) to a histone substrate by an NSD enzyme.

Materials:

  • Recombinant NSD1, NSD2, or NSD3 enzyme

  • Histone H3 substrate (full-length or peptide)

  • S-[methyl-3H]-adenosyl-L-methionine (Radiolabeled SAM)

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM MgCl2, 4 mM DTT)

  • This compound stock solution (in DMSO)

  • 96-well filter plates

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Reaction Setup: In a 96-well plate, prepare the reaction mixture containing the assay buffer, recombinant NSD enzyme, and the histone H3 substrate.

  • Inhibitor Addition: Add varying concentrations of this compound to the wells. Include a vehicle control (DMSO) and a no-enzyme control.

  • Initiation of Reaction: Start the reaction by adding radiolabeled SAM to each well.

  • Incubation: Incubate the plate at 30°C for 1 hour.

  • Reaction Termination: Stop the reaction by adding an equal volume of 10% trichloroacetic acid (TCA).

  • Substrate Capture: Transfer the reaction mixtures to a filter plate to capture the precipitated, radiolabeled histone substrate.

  • Washing: Wash the filter plate multiple times with 10% TCA and then with ethanol (B145695) to remove unincorporated radiolabeled SAM.

  • Scintillation Counting: Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.

  • Data Analysis: The amount of radioactivity is proportional to the enzyme activity. Plot the enzyme activity against the concentration of this compound to determine the IC50 value.

G cluster_0 Reaction Preparation cluster_1 Enzymatic Reaction cluster_2 Measurement cluster_3 Analysis A Prepare Reaction Mix (Buffer, NSD Enzyme, Histone H3) B Add this compound (Varying Concentrations) A->B C Initiate with Radiolabeled SAM B->C D Incubate at 30°C C->D E Terminate Reaction (TCA) D->E F Filter & Wash E->F G Scintillation Counting F->G H Determine IC50 G->H

Caption: Workflow for the in vitro Histone Methyltransferase (HMT) assay.

Conclusion

This compound is a valuable chemical probe for studying the biological roles of the NSD family of histone methyltransferases. Its inhibitory action on NSD1, NSD2, and NSD3 provides a tool to investigate the downstream consequences of altered H3K36 methylation in various physiological and pathological contexts, particularly in cancers such as multiple myeloma. Further research is warranted to elucidate the full therapeutic potential of targeting this epigenetic pathway.

References

An In-Depth Technical Guide to LEM-14-1189: A Novel Inhibitor of the NSD Family of Histone Methyltransferases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

LEM-14-1189 is a derivative of the parent compound LEM-14, identified as a small molecule inhibitor of the Nuclear receptor SET Domain-containing (NSD) family of histone lysine (B10760008) methyltransferases (HMTases). These enzymes, particularly NSD1, NSD2, and NSD3, are crucial regulators of chromatin structure and gene expression, primarily through the di-methylation of histone H3 at lysine 36 (H3K36me2). Dysregulation of NSD enzyme activity is strongly implicated in the pathogenesis of various cancers, most notably multiple myeloma, making them attractive targets for therapeutic intervention. This compound serves as a valuable chemical probe for elucidating the biological functions of the NSD family and represents a foundational tool for the development of more potent and selective anticancer agents. This guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, including its mechanism of action, effects on signaling pathways, and relevant experimental methodologies.

Chemical Structure and Properties

While the definitive chemical structure of this compound is not publicly disclosed in the primary literature, key chemical and physical properties have been reported. This information is crucial for its application in experimental settings.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
Molecular Formula C₃₅H₃₄N₆O₅S₂[1]
Molecular Weight 682.81 g/mol [1]
CAS Number 2987501-17-5
Appearance Solid
Solubility Soluble in DMSO
Storage Store at -20°C for short-term and -80°C for long-term

Biological Activity and Mechanism of Action

This compound exerts its biological effects by inhibiting the enzymatic activity of the NSD family of histone methyltransferases.

Target Profile and Potency

This compound displays differential inhibitory activity against the three main NSD family members, with a preference for NSD3 and NSD2 over NSD1. The half-maximal inhibitory concentrations (IC₅₀) are summarized below.

Table 2: In Vitro Inhibitory Activity of this compound against NSD Family Enzymes

Target EnzymeIC₅₀ (µM)Reference
NSD1 418[2]
NSD2 111[2]
NSD3 60[2]
Mechanism of Action

The NSD enzymes catalyze the transfer of methyl groups from the cofactor S-adenosyl-L-methionine (SAM) to the ε-amino group of lysine 36 on histone H3. This modification, H3K36me2, is predominantly associated with actively transcribed regions of the genome and plays a critical role in regulating gene expression.

By inhibiting NSD enzymes, this compound reduces the global levels of H3K36me2. This epigenetic alteration leads to a cascade of downstream effects on chromatin structure and gene transcription, ultimately impacting cell proliferation, differentiation, and survival in cancer cells where NSD proteins are overexpressed or hyperactive.

Signaling Pathways

The inhibition of NSDs by this compound perturbs several critical cancer-related signaling pathways that are influenced by H3K36 methylation. The primary mechanism involves the alteration of gene expression programs controlled by the NSDs.

NSD_Signaling_Pathway cluster_inhibitor Inhibitor Action cluster_enzyme Epigenetic Modulators cluster_histone_mod Histone Modification cluster_downstream Downstream Effects This compound This compound NSD1 NSD1 This compound->NSD1 Inhibits NSD2 NSD2 This compound->NSD2 Inhibits NSD3 NSD3 This compound->NSD3 Inhibits Cell_Proliferation Cell_Proliferation This compound->Cell_Proliferation Inhibits Apoptosis Apoptosis This compound->Apoptosis Induces H3K36me2 H3K36me2 NSD1->H3K36me2 Catalyzes NSD2->H3K36me2 Catalyzes NSD3->H3K36me2 Catalyzes Gene_Expression Gene_Expression H3K36me2->Gene_Expression Regulates Wnt_Pathway Wnt_Pathway Gene_Expression->Wnt_Pathway Influences NFkB_Pathway NFkB_Pathway Gene_Expression->NFkB_Pathway Influences KRAS_Pathway KRAS_Pathway Gene_Expression->KRAS_Pathway Influences Wnt_Pathway->Cell_Proliferation Promotes NFkB_Pathway->Cell_Proliferation Promotes KRAS_Pathway->Cell_Proliferation Promotes

Caption: Mechanism of action of this compound on NSD-mediated signaling pathways.

Regulation of Gene Expression

NSD-mediated H3K36me2 is generally associated with a transcriptionally active chromatin state. In cancer, aberrant NSD activity leads to the inappropriate expression of oncogenes and repression of tumor suppressor genes. Inhibition by this compound can, therefore, reverse these pathogenic gene expression patterns.

Crosstalk with Other Signaling Pathways
  • NF-κB Pathway: NSD1 has been shown to methylate the RelA subunit of NF-κB, leading to its activation. NSD2 can also directly activate NF-κB and enhance the expression of its target genes. By inhibiting NSDs, this compound may attenuate pro-survival NF-κB signaling.

  • Wnt/β-catenin Pathway: NSD1 can activate the Wnt/β-catenin signaling pathway, which is crucial for the proliferation of certain cancer cells. Inhibition of NSD1 could potentially suppress this pathway.

  • KRAS Pathway: In lung cancer, NSD2-mediated H3K36me2 has been shown to support KRAS-driven transcriptional programs. Therefore, this compound may have therapeutic potential in KRAS-mutant cancers.

Experimental Protocols

The following sections provide generalized protocols for assessing the activity of NSD inhibitors like this compound. Specific parameters may require optimization based on the experimental setup.

In Vitro Histone Methyltransferase (HMT) Assay

This assay measures the direct inhibitory effect of this compound on the enzymatic activity of recombinant NSD proteins.

Workflow Diagram:

HMT_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Recombinant_NSD Recombinant NSD Enzyme Incubation Incubate Components Recombinant_NSD->Incubation Histone_Substrate Histone H3 Substrate Histone_Substrate->Incubation LEM-14-1189_Sol This compound Solution LEM-14-1189_Sol->Incubation SAM_Cofactor SAM (Cofactor) SAM_Cofactor->Incubation Detection_Method Detection (e.g., Radioactivity, ELISA) Incubation->Detection_Method Data_Analysis Data Analysis (IC50 determination) Detection_Method->Data_Analysis

Caption: General workflow for an in vitro Histone Methyltransferase (HMT) assay.

Methodology:

  • Reaction Setup: In a microplate, combine the recombinant NSD enzyme (e.g., NSD2), histone H3 substrate (full-length or peptide), and varying concentrations of this compound in an appropriate assay buffer.

  • Initiation: Start the reaction by adding the methyl donor, S-adenosyl-L-methionine (SAM), which can be radioactively labeled (e.g., ³H-SAM) or unlabeled, depending on the detection method.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Termination: Stop the reaction, for example, by adding trichloroacetic acid or by spotting the mixture onto filter paper.

  • Detection:

    • Radiometric: If using ³H-SAM, quantify the incorporation of the radioactive methyl group into the histone substrate using a scintillation counter.

    • ELISA-based: Use an antibody specific for H3K36me2 to detect the product formation through a colorimetric or fluorescent readout.

  • Data Analysis: Plot the enzyme activity against the concentration of this compound to determine the IC₅₀ value.

Cellular Assay for H3K36 Dimethylation

This assay evaluates the ability of this compound to inhibit NSD activity within a cellular context by measuring the levels of H3K36me2.

Workflow Diagram:

Cellular_Assay_Workflow cluster_cell_culture Cell Culture & Treatment cluster_extraction Extraction cluster_analysis Analysis Cell_Seeding Seed Cancer Cells Compound_Treatment Treat with this compound Cell_Seeding->Compound_Treatment Histone_Extraction Histone Extraction Compound_Treatment->Histone_Extraction Western_Blot Western Blot Histone_Extraction->Western_Blot Quantification Densitometry Analysis Western_Blot->Quantification

Caption: Workflow for a cellular assay to measure H3K36me2 levels.

Methodology:

  • Cell Culture and Treatment: Culture a relevant cancer cell line (e.g., a multiple myeloma cell line with t(4;14) translocation, which leads to NSD2 overexpression) and treat with various concentrations of this compound for a specified period (e.g., 24-72 hours).

  • Histone Extraction: Lyse the cells and perform acid extraction to isolate the histone proteins.

  • Western Blotting:

    • Separate the extracted histones by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for H3K36me2.

    • Use an antibody against total histone H3 as a loading control.

    • Incubate with a corresponding secondary antibody and detect the signal using chemiluminescence.

  • Quantification: Perform densitometry to quantify the band intensities. Normalize the H3K36me2 signal to the total H3 signal to determine the relative change in histone methylation upon treatment with this compound.

Conclusion and Future Directions

This compound is a valuable research tool for investigating the biological roles of the NSD family of histone methyltransferases. Its ability to inhibit NSD enzymes and consequently reduce H3K36me2 levels provides a means to probe the downstream effects on cancer-related signaling pathways. While its potency is in the micromolar range, it serves as a crucial starting point for the design and synthesis of next-generation NSD inhibitors with improved efficacy and selectivity for clinical applications in oncology. Future research should focus on elucidating the precise binding mode of this compound to the NSD catalytic domain, which will be invaluable for structure-based drug design efforts. Furthermore, comprehensive in vivo studies are necessary to evaluate its pharmacokinetic properties and anti-tumor efficacy in preclinical cancer models.

References

Unveiling the In Vitro Targets of LEM-14-1189: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LEM-14-1189 has emerged as a chemical probe for studying the biological functions of the Nuclear SET Domain (NSD) family of histone lysine (B10760008) methyltransferases. As a derivative of the NSD2 inhibitor LEM-14, this compound exhibits a broader inhibitory profile across the NSD family, making it a valuable tool for interrogating the roles of these epigenetic modifiers in health and disease. This technical guide provides a comprehensive overview of the in vitro biological targets of this compound, presenting key quantitative data, detailed experimental methodologies, and the relevant signaling pathways.

Core Biological Targets: The NSD Family of Histone Methyltransferases

In vitro studies have conclusively identified the primary biological targets of this compound as the catalytic SET domains of the NSD family of histone lysine methyltransferases: NSD1, NSD2, and NSD3.[1] These enzymes are crucial regulators of chromatin structure and gene expression, primarily through the mono- and di-methylation of histone H3 at lysine 36 (H3K36). Dysregulation of NSD activity is implicated in various cancers, making them attractive targets for therapeutic development.

Quantitative Inhibition Data

The inhibitory activity of this compound against the NSD family has been quantified, revealing differential potency across the three members. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

TargetIn Vitro IC50 (µM)
NSD1418
NSD2111
NSD360
Data sourced from Shen, Y., Morishita, M., et al. (2019).[1]

Experimental Protocols

The determination of the in vitro inhibitory activity of this compound against the NSD family was achieved through a robust biochemical assay. While the specific protocol from the primary citation is not publicly available in full detail, a generalized histone methyltransferase (HMT) assay protocol based on standard industry practices is provided below. This protocol is representative of the methods commonly used to assess the potency of HMT inhibitors.

Generalized In Vitro Histone Methyltransferase (HMT) Assay (Luminescence-Based)

This assay measures the activity of the HMT enzyme by quantifying the amount of S-adenosyl-L-homocysteine (SAH) produced during the methylation reaction.

Materials:

  • Recombinant human NSD1, NSD2, or NSD3 (catalytic domain)

  • Histone H3 substrate (full-length protein or peptide)

  • S-adenosyl-L-methionine (SAM)

  • This compound

  • MTase-Glo™ Reagent

  • MTase-Glo™ Detection Solution

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM MgCl2, 0.01% Tween-20)

  • 384-well white assay plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compound in assay buffer to the desired final concentrations.

  • Enzyme and Substrate Preparation: Dilute the NSD enzyme and histone H3 substrate to their final concentrations in assay buffer.

  • Reaction Initiation:

    • Add 2.5 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 2.5 µL of the enzyme/substrate mix to each well to initiate the reaction.

    • Incubate the plate at room temperature for 60 minutes.

  • Reaction Termination and Signal Generation:

    • Add 5 µL of MTase-Glo™ Reagent to each well to stop the enzymatic reaction and deplete the remaining SAM.

    • Incubate for 30 minutes at room temperature.

  • Luminescence Detection:

    • Add 10 µL of MTase-Glo™ Detection Solution to each well.

    • Incubate for 30 minutes at room temperature.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis compound This compound Dilution initiation Reaction Initiation (Compound + Enzyme/Substrate) compound->initiation enzyme Enzyme/Substrate Mix enzyme->initiation incubation Incubation (60 min) initiation->incubation termination Add MTase-Glo™ Reagent incubation->termination detection_reagent Add Detection Solution termination->detection_reagent read Measure Luminescence detection_reagent->read analysis IC50 Determination read->analysis

Generalized workflow for the in vitro HMT assay.

Signaling Pathways

Inhibition of the NSD family of methyltransferases by this compound is expected to modulate several downstream signaling pathways that are known to be influenced by H3K36 methylation. The following diagrams illustrate the putative signaling cascades affected by NSD inhibition.

NSD-Mediated Transcriptional Regulation

The primary mechanism of action for NSD enzymes is the methylation of H3K36, which generally leads to a more open chromatin state and transcriptional activation of target genes. By inhibiting this process, this compound can lead to the silencing of genes regulated by the NSDs.

transcriptional_regulation LEM141189 This compound NSD NSD1/2/3 LEM141189->NSD H3K36 Histone H3 Lysine 36 NSD->H3K36 Methylation H3K36me2 H3K36me2 H3K36->H3K36me2 Chromatin Open Chromatin H3K36me2->Chromatin Transcription Gene Transcription Chromatin->Transcription

Inhibition of NSD-mediated transcription by this compound.
Putative Impact on Cancer-Related Signaling Pathways

The NSD family has been shown to regulate key oncogenic signaling pathways. Inhibition of NSDs by this compound may therefore have anti-cancer effects by modulating these pathways.

  • NF-κB Pathway: NSD1 has been shown to methylate the p65 subunit of NF-κB, leading to its activation.

  • Wnt/β-catenin Pathway: NSDs can regulate the expression of Wnt ligands and other components of this pathway.

  • STAT3 Pathway: NSD2 can methylate STAT3, promoting its activation.

signaling_pathways cluster_nfkb NF-κB Pathway cluster_wnt Wnt/β-catenin Pathway cluster_stat3 STAT3 Pathway LEM141189 This compound NSD NSD Family (NSD1, NSD2, NSD3) LEM141189->NSD p65 p65 NSD->p65 Methylates Wnt_Genes Wnt-related Genes NSD->Wnt_Genes Regulates Expression STAT3 STAT3 NSD->STAT3 Methylates NFkB_Activation NF-κB Activation p65->NFkB_Activation Wnt_Activation Wnt Signaling Wnt_Genes->Wnt_Activation STAT3_Activation STAT3 Activation STAT3->STAT3_Activation

Putative impact of this compound on cancer signaling pathways.

Conclusion

This compound is a valuable chemical probe for the in vitro investigation of the NSD family of histone methyltransferases. Its differential inhibition of NSD1, NSD2, and NSD3 allows for a nuanced exploration of their individual and collective roles in gene regulation and cellular signaling. The data and protocols presented in this guide provide a foundational resource for researchers utilizing this compound to further elucidate the complex biology of these important epigenetic regulators. Future studies are warranted to explore the cellular and in vivo consequences of NSD inhibition by this compound.

References

LEM-14-1189 discovery and development history

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Discovery and Development of LEM-14-1189

Introduction

This compound is a small molecule inhibitor of the Nuclear SET Domain (NSD) family of histone lysine (B10760008) methyltransferases. It is a derivative of the parent compound LEM-14, which was identified as a specific inhibitor of NSD2.[1][2] The NSD family, comprising NSD1, NSD2 (also known as MMSET or WHSC1), and NSD3 (also known as WHSC1L1), are critical regulators of chromatin and are implicated as oncoproteins in various cancers.[1][2] In particular, the overexpression of NSD2 due to the t(4;14)(p16.3;q32) translocation is associated with a poorer prognosis in multiple myeloma.[1][2] LEM-14 and its derivative, this compound, are considered valuable research tools for exploring the biology of NSD proteins and represent initial steps toward the development of therapeutic inhibitors for NSD-driven cancers.[1][2]

Discovery and Development History

The discovery of LEM-14 and its subsequent derivative this compound was first reported in 2019.[1][2] The research aimed to identify inhibitors of NSD2, a key therapeutic target in specific subtypes of multiple myeloma. LEM-14 was discovered as an inhibitor with specificity for NSD2.[1][2] Further chemical modification of LEM-14 led to the synthesis of this compound, which exhibited a broader inhibitory profile against the NSD family.[1][2]

Currently, this compound is positioned as a chemical probe for studying the functions of NSD proteins.[1][2] There is no publicly available information regarding its advancement into later-stage preclinical or clinical development. The focus in the field has also expanded to other NSD inhibitors, with some, such as KTX-1001, entering Phase I clinical trials for relapsed or refractory multiple myeloma.[3][4]

Mechanism of Action

This compound functions as an inhibitor of the enzymatic activity of the NSD family of histone methyltransferases. These enzymes catalyze the transfer of methyl groups to lysine residues on histone tails, a key post-translational modification that regulates gene expression. Specifically, NSD proteins are responsible for the di-methylation of histone H3 at lysine 36 (H3K36me2).[5] This modification is generally associated with active chromatin and transcriptional elongation.

By inhibiting the catalytic SET domain of the NSD proteins, this compound is expected to decrease the levels of H3K36me2. In cancer cells where NSD proteins are overexpressed, this reduction in H3K36me2 can alter the expression of oncogenes and tumor suppressor genes, thereby impeding cancer cell growth and survival.

Signaling Pathway Diagram

LEM-14-1189_Mechanism_of_Action cluster_nucleus Cell Nucleus NSD NSD Family Proteins (NSD1, NSD2, NSD3) H3K36me2 Di-methylated H3K36 (H3K36me2) NSD->H3K36me2 Methylation H3K36 Histone H3 (at Lysine 36) H3K36->NSD Substrate GeneExpression Altered Gene Expression (Oncogenesis) H3K36me2->GeneExpression Regulates LEM141189 This compound LEM141189->NSD Inhibits

Caption: Mechanism of action of this compound in the cell nucleus.

Quantitative Data

The inhibitory activity of LEM-14 and this compound has been quantified through in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) values are summarized below.

CompoundTargetIn Vitro IC50 (μM)
LEM-14NSD1Inactive
NSD2132
NSD3Inactive
This compound NSD1418
NSD2111
NSD360

Data sourced from Shen et al., 2019.[1][2]

Experimental Protocols

Detailed experimental protocols for the discovery and characterization of this compound are described in the primary research publication. The general methodologies are outlined below.

In Vitro Histone Methyltransferase (HMT) Assay

The inhibitory activity of this compound against the NSD proteins was likely determined using an in vitro HMT assay. A typical protocol would involve:

  • Recombinant Enzyme: Purified, recombinant catalytic domains of human NSD1, NSD2, and NSD3 are used as the enzyme source.

  • Substrates: A histone H3 peptide or reconstituted nucleosomes serve as the methyl acceptor substrate. S-adenosyl-L-methionine (SAM) is used as the methyl donor. Often, a radiolabeled version of SAM ([3H]-SAM) is used for detection.

  • Inhibitor Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) and prepared in a dilution series.

  • Reaction: The recombinant NSD enzyme is incubated with the histone substrate, [3H]-SAM, and varying concentrations of this compound in a reaction buffer.

  • Detection: After the reaction is stopped, the radiolabeled histone products are captured, and the amount of incorporated radioactivity is measured using a scintillation counter.

  • Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a control reaction without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.

Experimental Workflow Diagram

LEM-14-1189_Discovery_Workflow Start Identification of LEM-14 (NSD2-specific inhibitor) Synthesis Chemical Synthesis of This compound (Derivative) Start->Synthesis InVitroAssay In Vitro HMT Assays (NSD1, NSD2, NSD3) Synthesis->InVitroAssay IC50 Determination of IC50 Values InVitroAssay->IC50 ToolCompound Proposition as a Research Tool Compound IC50->ToolCompound

Caption: High-level experimental workflow for this compound.

Conclusion

This compound is a first-generation inhibitor of the NSD family of histone methyltransferases, derived from the NSD2-specific inhibitor LEM-14. Its characterization has provided a chemical tool for investigating the biological roles of NSD proteins in health and disease, particularly in cancers such as multiple myeloma. While its potency is modest, the discovery of this compound and its parent compound has paved the way for the development of more potent and selective NSD inhibitors for potential therapeutic applications. Further research is necessary to fully elucidate the cellular effects of this compound and to explore its potential as a lead compound for drug development.

References

Unraveling the Physicochemical Profile of a Novel Chemical Entity: A Technical Guide to Solubility and Stability Assessment

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The journey of a novel chemical entity from discovery to a viable product is contingent on a thorough understanding of its fundamental physicochemical properties. Among these, solubility and stability are paramount, profoundly influencing bioavailability, formulation, storage, and overall therapeutic efficacy. This technical guide provides a comprehensive overview of the methodologies and best practices for determining the solubility and stability of a research compound, exemplified by the industrial chemical Dynasylan® 1189, as no public data exists for a compound designated "LEM-14-1189". This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and data presentation strategies.

Section 1: Solubility Assessment

Aqueous and solvent solubility are critical determinants of a compound's behavior in both biological and manufacturing contexts. The "like dissolves like" principle is a foundational concept, suggesting that substances with similar polarities are more likely to be soluble in one another.

1.1. Experimental Protocol: Shake-Flask Method for Equilibrium Solubility

The shake-flask method is the gold standard for determining equilibrium solubility, providing a reliable measure of a compound's intrinsic solubility in a given solvent.

Methodology:

  • Preparation of Supersaturated Solution: An excess amount of the solid compound is added to a known volume of the test solvent in a sealed container (e.g., a glass vial).

  • Equilibration: The mixture is agitated at a constant temperature for a defined period (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.

  • Phase Separation: The undissolved solid is separated from the saturated solution. Centrifugation followed by filtration through a chemically inert filter (e.g., PTFE) is a common and effective technique.[1]

  • Quantification: The concentration of the solute in the clear, saturated filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC). A calibration curve with standards of known concentrations is essential for accurate quantification.[1]

  • Data Reporting: Solubility is typically reported in units of mass per volume (e.g., mg/mL) or molarity (mol/L) at the specified temperature.

1.2. Factors Influencing Solubility

  • pH: For ionizable compounds, pH is a critical factor. The Henderson-Hasselbalch equation can be used to predict the solubility at different pH values.

  • Temperature: Solubility can be endothermic or exothermic, meaning it can increase or decrease with temperature.

  • Crystalline Form: Polymorphism can significantly impact solubility, with amorphous forms generally being more soluble than crystalline forms.

  • Solvent Polarity: A range of solvents with varying polarities should be tested to build a comprehensive solubility profile.

1.3. Example Data Presentation: Solubility of Dynasylan® 1189

While quantitative solubility data for Dynasylan® 1189 in a range of solvents is not publicly available in a tabulated format, product literature provides qualitative descriptions.[2][3]

Solvent TypeExamplesSolubility of Dynasylan® 1189
AlcoholsMethanol, EthanolSoluble
Aliphatic HydrocarbonsHexane, HeptaneSoluble
Aromatic HydrocarbonsToluene, XyleneSoluble
WaterHydrolyzes

Note: Dynasylan® 1189 is reactive with water, undergoing hydrolysis. This reactivity is a key functional aspect of the molecule but means that traditional aqueous solubility determination is not straightforward.[2]

1.4. Experimental Workflow for Solubility Determination

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess compound B Add to known volume of solvent A->B C Agitate at constant temperature (e.g., 24-72h) B->C D Centrifuge C->D E Filter supernatant (e.g., PTFE filter) D->E F Quantify concentration (e.g., HPLC) E->F G Report solubility (mg/mL or mol/L) F->G

Shake-flask solubility determination workflow.

Section 2: Stability Assessment

Stability testing is crucial for determining the shelf-life of a substance and identifying potential degradation pathways. It provides evidence on how the quality of a substance varies over time under the influence of environmental factors such as temperature, humidity, and light.

2.1. Experimental Protocol: Forced Degradation Studies

Forced degradation (or stress testing) is conducted to identify the likely degradation products and to establish the intrinsic stability of the molecule.

Methodology:

  • Stress Conditions: The compound is subjected to a variety of stress conditions, typically including:

    • Acidic and Basic Hydrolysis: Treatment with HCl and NaOH at various concentrations and temperatures.

    • Oxidation: Treatment with an oxidizing agent like hydrogen peroxide.

    • Thermal Stress: Exposure to high temperatures (e.g., 40°C, 60°C).

    • Photostability: Exposure to light according to ICH Q1B guidelines.

  • Time Points: Samples are collected at various time points during the stress testing.

  • Analysis: A stability-indicating analytical method (typically HPLC with a photodiode array detector or mass spectrometer) is used to separate and quantify the parent compound and any degradation products.

  • Mass Balance: The sum of the assay of the parent compound and the levels of all degradation products should be close to 100% to ensure that all significant degradants have been detected.

2.2. Long-Term Stability Studies

Long-term stability studies are performed under recommended storage conditions to establish the re-test period or shelf life.

Methodology:

  • Storage Conditions: Samples are stored at controlled temperature and humidity conditions as per ICH guidelines (e.g., 25°C/60% RH, 30°C/65% RH).[4]

  • Testing Frequency: Samples are tested at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24 months).

  • Parameters Tested: A range of analytical tests are performed to assess the physical and chemical stability of the compound.

2.3. Example Data Presentation: Stability of a Research Compound

Stress ConditionDurationTemperature (°C)Observation% Degradation
0.1 M HCl24 h60Degradation observed15%
0.1 M NaOH24 h60Significant degradation45%
3% H₂O₂24 h25Minor degradation5%
Thermal48 h80Moderate degradation20%
Photostability1.2 million lux hours25No significant degradation<2%

2.4. Logical Flow for Stability Program

G cluster_forced_degradation Forced Degradation Studies cluster_long_term Long-Term Stability Studies (ICH Conditions) A New Chemical Entity B Acid/Base Hydrolysis A->B C Oxidation A->C D Thermal Stress A->D E Photostability A->E F Identify Degradation Pathways & Develop Stability-Indicating Method B->F C->F D->F E->F G 25°C/60% RH F->G H 30°C/65% RH F->H I -20°C F->I J Establish Shelf-Life / Retest Period G->J H->J I->J

A typical stability testing program workflow.

A systematic and rigorous approach to determining the solubility and stability of a novel chemical entity is fundamental to its successful development. The protocols and data presentation formats outlined in this guide provide a framework for generating high-quality, reliable data that will inform critical decisions throughout the research and development process. While the specific compound "this compound" remains unidentified in the public domain, the principles and methodologies described herein are universally applicable and will enable researchers to thoroughly characterize their compounds of interest.

References

In-Depth Technical Guide on the Potential Therapeutic Applications of LEM-14-1189

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

LEM-14-1189 is a novel small molecule inhibitor of the nuclear receptor-binding SET domain (NSD) family of histone methyltransferases. It demonstrates differential inhibitory activity against NSD1, NSD2, and NSD3, with a notable potency towards NSD2. The overexpression and aberrant activity of NSD2 are strongly implicated in the pathogenesis of high-risk multiple myeloma, particularly in cases harboring the t(4;14) chromosomal translocation. This positions this compound as a promising therapeutic candidate for this challenging hematological malignancy. This document provides a comprehensive overview of the core data, experimental methodologies, and potential therapeutic rationale for this compound.

Core Compound Data: In Vitro Inhibitory Activity

This compound, a derivative of the parent compound LEM-14, has been evaluated for its inhibitory activity against the catalytic domains of the NSD family of histone methyltransferases. The following table summarizes the quantitative data from in vitro enzyme inhibition assays.[1]

Target EnzymeThis compound IC50 (μM)Parent Compound (LEM-14) IC50 (μM)
NSD1418Inactive
NSD2111132
NSD360Inactive

Table 1: In Vitro Inhibitory Activity of this compound and LEM-14 against NSD Family Enzymes. The half-maximal inhibitory concentration (IC50) values were determined through in vitro histone methyltransferase assays.

Therapeutic Rationale: Targeting NSD2 in Multiple Myeloma

The primary therapeutic rationale for this compound centers on its inhibition of NSD2, a key epigenetic regulator implicated in the progression of multiple myeloma.

The Role of NSD2 in Multiple Myeloma Pathogenesis

NSD2, also known as MMSET or WHSC1, is a histone methyltransferase that specifically catalyzes the dimethylation of histone H3 at lysine (B10760008) 36 (H3K36me2). In a significant subset of multiple myeloma patients (approximately 15-20%), a chromosomal translocation, t(4;14), leads to the overexpression of NSD2. This overexpression results in a global increase in H3K36me2 levels, which in turn alters gene expression patterns, promoting oncogenic signaling pathways that drive cell proliferation, survival, and drug resistance.

dot

NSD2_Signaling_Pathway cluster_nucleus Nucleus NSD2 NSD2 (overexpressed in t(4;14) MM) H3K36 Histone H3 (K36) NSD2->H3K36 Methylation H3K36me2 H3K36me2 Oncogenes Oncogenes (e.g., c-MYC, IRF4) H3K36me2->Oncogenes Activation TumorSuppressor Tumor Suppressor Genes H3K36me2->TumorSuppressor Repression Proliferation Cell Proliferation Oncogenes->Proliferation Survival Cell Survival Oncogenes->Survival DrugResistance Drug Resistance Oncogenes->DrugResistance Chromatin Chromatin LEM141189 This compound LEM141189->NSD2 Inhibition

Caption: NSD2 Signaling Pathway in Multiple Myeloma.

Therapeutic Strategy

By inhibiting the catalytic activity of NSD2, this compound aims to reverse the aberrant H3K36me2 epigenetic landscape in t(4;14)-positive multiple myeloma cells. This is expected to lead to the downregulation of oncogenic gene expression, thereby inducing cell cycle arrest, apoptosis, and potentially restoring sensitivity to other anti-myeloma agents.

Experimental Protocols

The following section details the methodology for the key in vitro experiment cited in this guide.

In Vitro Histone Methyltransferase (HMT) Inhibition Assay

This protocol outlines a representative method for determining the half-maximal inhibitory concentration (IC50) of this compound against NSD family enzymes.

Objective: To quantify the in vitro inhibitory potency of this compound against recombinant human NSD1, NSD2, and NSD3.

Materials:

  • Recombinant human NSD1, NSD2, and NSD3 (catalytic domains)

  • This compound (and LEM-14 for comparison)

  • S-(5'-Adenosyl)-L-methionine (SAM)

  • Histone H3 substrate (e.g., recombinant H3 or H3-derived peptide)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM DTT, 1 mM PMSF)

  • 3H-labeled SAM (for radiometric assay) or specific antibody for H3K36me2 (for non-radiometric assay)

  • 96-well or 384-well assay plates

  • Scintillation counter or appropriate plate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. Perform serial dilutions in assay buffer to achieve the desired final concentrations for the dose-response curve.

  • Enzyme and Substrate Preparation: Dilute the recombinant NSD enzymes and histone H3 substrate to their final working concentrations in assay buffer.

  • Reaction Mixture Assembly: In each well of the assay plate, combine the NSD enzyme, histone H3 substrate, and varying concentrations of this compound or vehicle control (DMSO).

  • Initiation of Reaction: Initiate the methyltransferase reaction by adding SAM (and a tracer amount of 3H-SAM for the radiometric method) to each well.

  • Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction proceeds within the linear range.

  • Termination of Reaction: Stop the reaction. For the radiometric assay, this can be achieved by adding a stop solution and spotting the mixture onto filter paper, followed by washing to remove unincorporated 3H-SAM. For non-radiometric assays, the termination step may be integrated with the detection step.

  • Detection:

    • Radiometric Assay: Quantify the incorporation of the 3H-methyl group into the histone H3 substrate using a scintillation counter.

    • Non-Radiometric Assay (e.g., ELISA-based): Detect the formation of H3K36me2 using a specific primary antibody and a labeled secondary antibody, followed by measurement of the signal (e.g., absorbance, fluorescence, or luminescence).

  • Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

dot

IC50_Determination_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis CompoundPrep Prepare this compound Serial Dilutions ReactionMix Combine Enzyme, Substrate, and Inhibitor CompoundPrep->ReactionMix EnzymePrep Prepare NSD Enzyme Solution EnzymePrep->ReactionMix SubstratePrep Prepare Histone H3 Substrate SubstratePrep->ReactionMix Initiate Add SAM to Initiate Reaction ReactionMix->Initiate Incubate Incubate at 30°C Initiate->Incubate Terminate Terminate Reaction Incubate->Terminate Detect Detect Methylation Signal Terminate->Detect Analyze Calculate % Inhibition & Determine IC50 Detect->Analyze

Caption: Experimental Workflow for IC50 Determination.

Potential Therapeutic Applications and Future Directions

The primary and most immediate therapeutic application for this compound is in the treatment of t(4;14)-positive multiple myeloma . Given its mechanism of action, it may also have potential in other malignancies where NSD2 is overexpressed or hyperactive.

Future research and development for this compound should focus on:

  • Lead Optimization: Improving the potency and selectivity of this compound for NSD2 to enhance its therapeutic index.

  • In Vivo Efficacy Studies: Evaluating the anti-tumor activity of this compound in preclinical animal models of multiple myeloma, including patient-derived xenografts.

  • Pharmacokinetic and Pharmacodynamic Profiling: Assessing the absorption, distribution, metabolism, and excretion (ADME) properties of the compound, and correlating these with target engagement and downstream biological effects in vivo.

  • Combination Therapies: Investigating the synergistic potential of this compound with existing standard-of-care agents for multiple myeloma, such as proteasome inhibitors and immunomodulatory drugs.

Conclusion

This compound is a promising early-stage drug candidate that targets a key epigenetic driver in a high-risk subtype of multiple myeloma. Its well-defined mechanism of action and initial in vitro potency data provide a strong foundation for further preclinical development. Continued investigation into its efficacy, safety, and pharmacokinetic properties will be crucial in determining its ultimate clinical utility for patients with t(4;14)-positive multiple myeloma and potentially other NSD2-driven cancers.

References

In Vivo Efficacy of AKY-1189: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: This technical guide provides a comprehensive overview of the publicly available in vivo efficacy data for AKY-1189, a novel miniprotein-based radiopharmaceutical targeting Nectin-4. While it is speculated that LEM-14-1189 may be an internal identifier for AKY-1189, all available preclinical and clinical data refer to AKY-1189. This document synthesizes the mechanism of action, preclinical anti-tumor activity, and the workflow for its clinical application, presenting the information in a format amenable to scientific review and further research.

Core Mechanism of Action

AKY-1189 is a pioneering radiopharmaceutical that leverages a small, engineered protein (miniprotein) to selectively bind to Nectin-4, a cell surface protein overexpressed in a variety of solid tumors with limited expression in healthy tissues.[1][2] The therapeutic iteration, [225Ac]Ac-AKY-1189, delivers the potent alpha-emitting radionuclide Actinium-225 directly to cancer cells.[3] This targeted delivery is designed to maximize tumor cell kill while minimizing off-target radiation exposure to healthy tissues.[4] The platform also includes an imaging agent, typically labeled with Gallium-68 ([68Ga]Ga-AKY-1189) or Copper-64 ([64Cu]Cu-AKY-1189), to visualize Nectin-4 expression in patients and confirm tumor targeting before therapeutic administration.[1][5]

Signaling and Targeting Pathway

cluster_bloodstream Systemic Circulation cluster_tumor Tumor Microenvironment AKY-1189_circ [225Ac]Ac-AKY-1189 Nectin4 Nectin-4 Receptor AKY-1189_circ->Nectin4 Binding TumorCell Nectin-4 Expressing Tumor Cell Apoptosis Alpha-Particle Induced DNA Double-Strand Breaks & Cell Death TumorCell->Apoptosis Internalization & Radiation Delivery

Figure 1: Targeted Delivery of [225Ac]Ac-AKY-1189 to Nectin-4 Expressing Tumor Cells.

Preclinical In Vivo Efficacy

Preclinical studies have demonstrated the anti-tumor efficacy of [225Ac]Ac-AKY-1189. Data presented at the 2024 EORTC-NCI-AACR Symposium indicated that molecules engineered from this platform drive robust anti-tumor efficacy, predicting a wide therapeutic index.[6] While the complete, detailed results from these preclinical studies are not yet publicly available in peer-reviewed publications, a presentation slide has depicted significant tumor growth inhibition in a xenograft model.

Summary of Preclinical Anti-Tumor Activity

Due to the limited public availability of the full dataset, the following table is a representative summary based on a visual depiction from a corporate presentation.[6] The specific cell line, animal model, and detailed treatment regimen have not been fully disclosed.

Treatment GroupDosing (μCi)Observation Period (Days)Tumor Growth Outcome
Vehicle-~30Progressive Tumor Growth
[225Ac]Ac-AKY-11891~30Significant Tumor Growth Inhibition

Note: This data is illustrative and lacks the detailed statistical analysis and control group information necessary for a full assessment.

Experimental Protocol: Xenograft Efficacy Study (Representative)

A detailed experimental protocol for the in vivo efficacy studies of [225Ac]Ac-AKY-1189 has not been made publicly available. However, a typical xenograft study to evaluate a targeted radiopharmaceutical would likely follow the protocol outlined below.

1. Cell Line and Animal Model:

  • Cell Line: A human cancer cell line with high Nectin-4 expression (e.g., bladder, breast, or lung cancer cell line) would be selected.

  • Animal Model: Immunocompromised mice (e.g., athymic nude or SCID mice) are typically used for establishing tumor xenografts.[7]

2. Tumor Implantation and Growth:

  • A predetermined number of cancer cells are subcutaneously injected into the flank of each mouse.

  • Tumors are allowed to grow to a specified volume before the initiation of treatment.

3. Treatment Groups:

  • Vehicle Control: Animals receive a non-therapeutic injection to control for any effects of the vehicle solution.

  • [225Ac]Ac-AKY-1189 Treatment: Animals receive a specified dose of the therapeutic agent, likely administered intravenously.

4. Efficacy Endpoints:

  • Tumor Volume: Tumor dimensions are measured regularly (e.g., twice weekly) using calipers, and tumor volume is calculated.

  • Body Weight: Animal body weights are monitored as an indicator of toxicity.

  • Survival: In some studies, animals may be monitored for survival endpoints.

5. Data Analysis:

  • Tumor growth curves are plotted for each treatment group.

  • Statistical analyses are performed to compare tumor growth between the treatment and control groups.

Clinical Development Workflow

The clinical development of AKY-1189 follows a theranostic approach, where an imaging study precedes therapeutic administration. This allows for patient selection based on Nectin-4 expression and provides dosimetric information to predict potential toxicities.

Patient Patient with Nectin-4 Expressing Solid Tumor Imaging Administer Imaging Agent ([64Cu]Cu-AKY-1189 or [68Ga]Ga-AKY-1189) Patient->Imaging PETCT PET/CT Imaging Imaging->PETCT Selection Patient Selection & Dosimetry Analysis PETCT->Selection Therapy Administer Therapeutic Agent ([225Ac]Ac-AKY-1189) Selection->Therapy Eligible Patient Monitoring Monitor for Safety and Efficacy Therapy->Monitoring

Figure 2: Theranostic Workflow for AKY-1189 in Clinical Trials.
Human Biodistribution and Dosimetry Studies

Initial clinical data from a study involving 20 patients with various metastatic cancers has been presented.[8] In this study, patients were imaged with [68Ga]Ga-AKY-1189 to assess tumor uptake and biodistribution.[8] The results from 15 evaluable patients showed that AKY-1189 was well-tolerated with no treatment-emergent adverse events.[8] Importantly, significant tumor uptake was observed in both primary and metastatic lesions across multiple cancer types, including urothelial, breast, lung, colorectal, and cervical cancers.[1][8] Dosimetry analyses suggested a wide therapeutic index for the therapeutic agent, [225Ac]Ac-AKY-1189.[8]

Experimental Protocol: Human Imaging and Dosimetry Study

  • Patient Population: 20 patients with locally advanced or metastatic solid tumors known to express Nectin-4 were enrolled.[8][9]

  • Imaging Agent: Patients received an injection of [68Ga]Ga-AKY-1189 for PET/CT imaging to assess biodistribution and tumor uptake.[8][9]

  • Dosimetry Agent: A subset of patients also received [177Lu]Lu-AKY-1189 for SPECT/CT imaging to perform dosimetry calculations and predict radiation doses to normal organs from [225Ac]Ac-AKY-1189.[9]

  • Imaging Schedule: PET/CT scans were performed at 1, 2, and 3 hours post-injection. SPECT/CT scans were conducted at 3, 24, and 48 hours post-injection.[9]

  • Endpoints: The primary goals were to assess safety, biodistribution (tumor and normal organ uptake), and to calculate dosimetry for [225Ac]Ac-AKY-1189.[8]

Summary and Future Directions

AKY-1189 is a promising Nectin-4 targeted radiopharmaceutical with demonstrated preclinical anti-tumor activity and favorable characteristics in initial human imaging studies. The theranostic approach allows for appropriate patient selection and may predict both safety and efficacy. While the currently available public data is encouraging, a full assessment of the preclinical in vivo efficacy requires the publication of detailed study results, including comprehensive quantitative data and complete experimental protocols. The initiation of Phase 1b clinical trials will provide further insights into the safety and therapeutic potential of [225Ac]Ac-AKY-1189 in patients with Nectin-4 expressing solid tumors.[10]

References

Preliminary Toxicity Profile of LEM-14-1189: A Data Gap in Publicly Available Research

Author: BenchChem Technical Support Team. Date: December 2025

Despite its identification as a promising inhibitor of the oncoprotein NSD2, a comprehensive preliminary toxicity profile for LEM-14-1189 is not publicly available. Extensive searches of scientific literature and preclinical research databases have yielded no specific in vivo or in vitro toxicology data for this compound. While research has characterized its inhibitory activity against the NSD family of histone lysine (B10760008) methyltransferases, critical information regarding its safety, tolerability, and potential adverse effects remains undisclosed in the public domain.

This compound is a derivative of LEM-14, developed as a tool for studying the biological roles of NSDs and as a potential therapeutic agent, particularly in the context of multiple myeloma.[1] The compound has demonstrated inhibitory activity against NSD1, NSD2, and NSD3 with in vitro IC50 values of 418 μM, 111 μM, and 60 μM, respectively.[1] However, beyond this initial biochemical characterization, there is a notable absence of published preclinical safety and toxicology studies.

This lack of data prevents the construction of a detailed technical guide as requested. Key components of a preliminary toxicity profile, such as:

  • Quantitative Toxicity Data: Including metrics like LD50 (median lethal dose) and NOAEL (No-Observed-Adverse-Effect Level).

  • Detailed Experimental Protocols: Methodologies for in vivo studies in animal models (e.g., dose administration, duration, and observed endpoints) and in vitro cytotoxicity assays.

  • Signaling Pathways and Experimental Workflows: Visual representations of the compound's mechanism of toxicity or the design of toxicological assessments.

Without access to proprietary industry data or unpublished academic research, a comprehensive analysis of this compound's toxicity is not possible at this time. Further research and publication in these areas are necessary to advance the understanding of its potential as a therapeutic candidate.

References

Methodological & Application

Application Notes and Protocols for LEM-14-1189 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LEM-14-1189 is a derivative of the molecule LEM-14 and functions as an inhibitor of the Nuclear Receptor Binding SET Domain (NSD) family of histone methyltransferases. It displays differential inhibitory activity against NSD1, NSD2, and NSD3. Notably, NSD2 is frequently overexpressed in multiple myeloma (MM) patients with the t(4;14) translocation, which is associated with a poor prognosis. This makes NSD2 a compelling therapeutic target, and this compound serves as a valuable tool for studying the biological roles of NSDs and for the development of therapeutic inhibitors.

These application notes provide detailed protocols for utilizing this compound in cell culture-based assays to investigate its effects on multiple myeloma cells, particularly those harboring the t(4;14) translocation.

Mechanism of Action: Signaling Pathway

This compound primarily targets the catalytic SET domain of NSD enzymes, inhibiting their histone methyltransferase activity. In t(4;14) multiple myeloma, NSD2 overexpression leads to a global increase in histone H3 lysine (B10760008) 36 dimethylation (H3K36me2), an epigenetic mark associated with active transcription. This aberrant methylation pattern contributes to an oncogenic gene expression program. Inhibition of NSD2 by this compound is expected to reduce H3K36me2 levels, leading to the downregulation of key myeloma growth and survival genes, such as IRF4, CCND2, and SLAMF7, ultimately inducing cell cycle arrest and apoptosis.

LEM_14_1189_Pathway LEM14_1189 This compound NSD2 NSD2 (Histone Methyltransferase) LEM14_1189->NSD2 Inhibits Apoptosis Apoptosis LEM14_1189->Apoptosis HistoneH3 Histone H3 NSD2->HistoneH3 Methylates H3K36me2 H3K36me2 (Increased) HistoneH3->H3K36me2 Oncogenes Oncogene Expression (e.g., IRF4, CCND2) H3K36me2->Oncogenes Promotes MM_Growth Multiple Myeloma Cell Growth & Survival Oncogenes->MM_Growth MM_Growth->Apoptosis

Figure 1. Simplified signaling pathway of this compound action.

Quantitative Data on this compound Efficacy

The following table summarizes the in vitro inhibitory concentrations (IC50) of this compound against different NSD enzymes. This data is crucial for designing experiments with appropriate concentrations of the inhibitor.

TargetIC50 (µM)
NSD1418
NSD2111
NSD360

Experimental Protocols

Cell Line Selection and Culture

For studying the effects of this compound, human multiple myeloma cell lines with the t(4;14) translocation are recommended, as they overexpress NSD2.

Recommended Cell Lines:

  • KMS-11

  • NCI-H929

  • KMS-26

  • KMS-28-BM

  • KMS-34

General Cell Culture Protocol for KMS-11 Cells:

  • Medium: Culture KMS-11 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculture: KMS-11 cells can grow as a mix of adherent and suspension cells. For passaging, aspirate the medium containing floating cells and collect them in a centrifuge tube. Wash the adherent cells with PBS, and then detach them using a cell scraper or a gentle dissociation reagent like TrypLE. Combine the detached cells with the suspension cells, centrifuge, and resuspend the cell pellet in fresh medium for seeding into new flasks.

Experimental Workflow for Evaluating this compound

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays CellCulture Culture t(4;14) MM Cells (e.g., KMS-11) CellSeeding Seed Cells in Multi-well Plates CellCulture->CellSeeding CompoundPrep Prepare this compound Stock (in DMSO) & Dilutions Treatment Treat Cells with this compound (various concentrations and time points) CompoundPrep->Treatment CellSeeding->Treatment Viability Cell Viability Assay (e.g., MTT) Treatment->Viability WesternBlot Western Blot Analysis (H3K36me2, IRF4) Treatment->WesternBlot Clonogenicity Clonogenic Assay Treatment->Clonogenicity

Figure 2. General experimental workflow for this compound evaluation.

Detailed Methodologies

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • t(4;14) multiple myeloma cells

  • This compound

  • 96-well cell culture plates

  • Complete culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed 5,000-10,000 cells per well in 100 µL of complete culture medium in a 96-well plate. Incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. A suggested starting range, based on the IC50 values, would be from 10 µM to 500 µM. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value of this compound in the specific cell line.

Western Blot Analysis for H3K36me2 and IRF4

This method is used to detect changes in the levels of specific proteins following treatment with this compound.

Materials:

  • Treated and untreated cell pellets

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-H3K36me2, anti-total Histone H3, anti-IRF4, anti-β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • ECL substrate

  • Chemiluminescence imaging system

Protocol:

  • Cell Lysis: Treat cells with desired concentrations of this compound for 48-72 hours. Harvest and lyse the cells in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and add ECL substrate. Visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of H3K36me2 to total Histone H3 and IRF4 to a loading control (β-actin or GAPDH).

Clonogenic Assay (Colony Formation Assay)

This assay assesses the ability of single cells to proliferate and form colonies, indicating long-term cell survival.

Materials:

  • t(4;14) multiple myeloma cells

  • 6-well plates

  • Complete culture medium

  • This compound

  • Crystal violet staining solution (0.5% crystal violet in 25% methanol)

Protocol:

  • Cell Seeding: Seed a low density of cells (e.g., 500-1000 cells per well) in 6-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound for 24 hours.

  • Recovery: After 24 hours, replace the medium with fresh, compound-free medium.

  • Colony Growth: Incubate the plates for 10-14 days, allowing colonies to form.

  • Staining: Wash the wells with PBS, fix the colonies with methanol (B129727) for 15 minutes, and then stain with crystal violet solution for 20 minutes.

  • Quantification: Gently wash the wells with water and allow them to air dry. Count the number of colonies (typically >50 cells) in each well.

  • Analysis: Calculate the plating efficiency and survival fraction for each treatment condition compared to the vehicle control.

Application Notes and Protocols for LEM-14-1189 in a Mouse Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LEM-14-1189 is a derivative of LEM-14, identified as an inhibitor of the Nuclear Receptor Binding SET Domain (NSD) family of histone methyltransferases. Specifically, it targets NSD1, NSD2, and NSD3, which are crucial regulators of chromatin structure and gene expression. Dysregulation of these enzymes is implicated in various malignancies, particularly multiple myeloma, where the t(4;14) translocation leads to overexpression of NSD2. These application notes provide a comprehensive guide for the utilization of this compound in preclinical mouse models, based on established methodologies for similar NSD2 inhibitors.

Mechanism of Action

This compound functions as a competitive inhibitor of the NSD enzymes, interfering with the transfer of methyl groups to histone H3 at lysine (B10760008) 36 (H3K36). The primary target in many cancers, particularly multiple myeloma, is NSD2. Inhibition of NSD2 leads to a reduction in the dimethylation of H3K36 (H3K36me2), a mark associated with active transcription. This epigenetic modification reversal results in the downregulation of key oncogenes, such as IRF4 and CCND2, ultimately leading to cell cycle arrest and apoptosis in cancer cells dependent on NSD2 activity.[1][2]

Signaling Pathway

NSD2_Pathway cluster_nucleus Nucleus NSD2 NSD2 H3K36 Histone H3 (K36) NSD2->H3K36 Methylation H3K36me2 H3K36me2 H3K36->H3K36me2 Oncogenes Oncogenes (e.g., IRF4, CCND2) H3K36me2->Oncogenes Upregulation Transcription Transcription & Proliferation Oncogenes->Transcription LEM141189 This compound LEM141189->NSD2 Inhibition

Caption: Proposed mechanism of action of this compound.

Data Presentation

While specific in vivo data for this compound is not publicly available, the following tables summarize the in vitro inhibitory activity of this compound and provide representative in vivo data from a study on a similar novel NSD2 inhibitor, RK-552, which can be used as a reference for designing studies with this compound.

Table 1: In Vitro Inhibitory Activity of this compound
TargetIC50 (µM)
NSD1418
NSD2111
NSD360

Data from a 2019 study identifying LEM-14 and its derivatives.

Table 2: Representative In Vivo Efficacy of an NSD2 Inhibitor (RK-552) in a Multiple Myeloma Xenograft Model
Treatment GroupDose (mg/kg)Administration RouteDosing ScheduleTumor Growth Inhibition (%)
Vehicle Control-IP5 times/week for 3 weeks0
RK-5525IP5 times/week for 3 weeksSignificant
RK-55210IP5 times/week for 3 weeksSignificant

Note: The maximum tolerated dose for RK-552 was determined to be 20 mg/kg via intraperitoneal injection.[1]

Experimental Protocols

The following protocols are generalized based on common practices for evaluating novel small molecule inhibitors in mouse models of cancer. It is critical to perform initial dose-finding and toxicity studies for this compound before commencing efficacy studies.

Xenograft Mouse Model of Multiple Myeloma

This protocol describes the establishment of a subcutaneous xenograft model using a human multiple myeloma cell line.

Materials:

  • Human multiple myeloma cell line (e.g., KMS-11, NCI-H929, both t(4;14) positive)

  • Immunocompromised mice (e.g., NOD/SCID or NSG mice, 6-8 weeks old)

  • Matrigel (or similar basement membrane matrix)

  • Sterile PBS

  • This compound

  • Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)

Procedure:

  • Cell Culture: Culture multiple myeloma cells according to the supplier's recommendations.

  • Cell Preparation: On the day of injection, harvest cells during the logarithmic growth phase. Wash the cells twice with sterile PBS and resuspend in a 1:1 mixture of PBS and Matrigel at a concentration of 1 x 10^8 cells/mL.

  • Tumor Implantation: Anesthetize the mice. Subcutaneously inject 100 µL of the cell suspension (1 x 10^7 cells) into the right flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers every 2-3 days. The tumor volume can be calculated using the formula: (Length x Width^2) / 2.

  • Treatment Initiation: Once the tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.

  • Drug Administration:

    • Dose-Finding Study: Administer this compound at a range of doses (e.g., 5, 10, 20, 40 mg/kg) via a suitable route (e.g., intraperitoneal injection) to determine the maximum tolerated dose (MTD). Monitor for signs of toxicity (weight loss, behavioral changes, etc.).

    • Efficacy Study: Based on the MTD, select 1-2 doses for the efficacy study. Administer this compound or vehicle control according to a defined schedule (e.g., daily or 5 times a week).

  • Efficacy Evaluation:

    • Continue to monitor tumor volume and body weight.

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis.

  • Pharmacodynamic Analysis: A subset of tumors can be harvested at different time points after the last dose to assess the on-target effect of this compound by measuring the levels of H3K36me2 via western blotting or immunohistochemistry.

Experimental Workflow

Xenograft_Workflow A 1. Culture Multiple Myeloma Cells B 2. Prepare Cell Suspension in PBS/Matrigel A->B C 3. Subcutaneous Injection into Immunocompromised Mice B->C D 4. Monitor Tumor Growth C->D E 5. Randomize Mice into Groups D->E F 6. Dose-Finding Study to Determine MTD E->F Initial Study G 7. Efficacy Study with this compound E->G Main Study F->G Inform Dosing H 8. Monitor Tumor Volume and Body Weight G->H I 9. Euthanize and Excise Tumors for Analysis H->I J 10. Pharmacodynamic Analysis (H3K36me2 levels) I->J

Caption: Workflow for a xenograft mouse model study.

Orthotopic Mouse Model of Multiple Myeloma

For a more clinically relevant model that allows for the study of the tumor in its native microenvironment, an orthotopic model is recommended.

Materials:

  • Luciferase-expressing multiple myeloma cell line

  • Immunocompromised mice

  • D-luciferin

  • In vivo imaging system (IVIS)

Procedure:

  • Cell Preparation: Prepare luciferase-expressing multiple myeloma cells as described for the xenograft model.

  • Intravenous Injection: Inject the cell suspension (e.g., 1 x 10^6 cells in 100 µL PBS) into the tail vein of the mice.

  • Tumor Engraftment and Monitoring: Monitor tumor engraftment and progression weekly using bioluminescence imaging.

    • Inject mice with D-luciferin (e.g., 150 mg/kg, IP).

    • After 10-15 minutes, image the mice using an IVIS.

  • Treatment: Once a consistent bioluminescent signal is detected, randomize the mice and begin treatment with this compound as described above.

  • Efficacy Evaluation:

    • Monitor tumor burden weekly via bioluminescence imaging.

    • Monitor for signs of disease progression (e.g., hind limb paralysis).

    • At the end of the study, bone marrow can be harvested to assess tumor infiltration by flow cytometry or immunohistochemistry.

Concluding Remarks

This compound represents a promising tool for investigating the role of NSD methyltransferases in cancer biology and for the development of novel epigenetic therapies. The protocols outlined here, based on studies of similar NSD2 inhibitors, provide a solid framework for the in vivo evaluation of this compound. Researchers should prioritize careful dose-finding and toxicity assessments to ensure the generation of robust and reproducible data. Further studies will be necessary to elucidate the full pharmacokinetic and pharmacodynamic profile of this compound in preclinical models.

References

standard dosage and administration of LEM-14-1189

Author: BenchChem Technical Support Team. Date: December 2025

It appears there may be a misunderstanding regarding the identifier "LEM-14-1189," as no direct matches were found for this compound in the available literature. However, research indicates the existence of similarly named therapeutics currently under investigation, each with distinct properties and applications. To provide you with accurate and relevant information, please clarify which of the following compounds is of interest:

  • AP1189: An orally administered drug being evaluated in a Phase II clinical trial for the treatment of early rheumatoid arthritis.

  • AKY-1189: A targeted radiopharmaceutical intended for the treatment of solid tumors, which has undergone preclinical development and is in a Phase 1b/2 clinical trial.

  • mRNA-1189: An investigational vaccine developed by Moderna to protect against the Epstein-Barr virus (EBV), administered via injection and currently in a Phase 1 clinical trial.

Once the correct compound has been identified, detailed Application Notes and Protocols, including dosage, administration, experimental methodologies, and relevant diagrams, can be compiled.

Application Note & Protocol: Quantification of LEM-14-1189 in Tissue Samples using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This document provides a comprehensive guide for the quantitative analysis of LEM-14-1189, a novel small molecule, in biological tissue samples. Due to the limited specific information available for this compound, this application note presents a generalized yet detailed protocol based on established liquid chromatography-tandem mass spectrometry (LC-MS/MS) methodologies for the analysis of small molecules in complex biological matrices.[1][2] The described workflow encompasses tissue homogenization, sample extraction, and subsequent quantification by LC-MS/MS, offering a robust framework for researchers, scientists, and drug development professionals.

Introduction

The quantification of investigational drugs in tissue is crucial for understanding their pharmacokinetic and pharmacodynamic profiles, enabling an assessment of drug distribution to the target site of action.[1] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalytical assays due to its high sensitivity, selectivity, and wide applicability.[2] This protocol outlines a systematic approach to develop and validate a method for measuring this compound concentrations in tissue, addressing common challenges such as sample preparation and matrix effects.[1][3]

Experimental Workflow

The overall experimental workflow for the analysis of this compound in tissue samples is depicted below. The process begins with the collection and homogenization of tissue, followed by extraction of the analyte, and finally, analysis by LC-MS/MS.

Experimental Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing tissue_collection Tissue Collection (Snap Freeze) homogenization Tissue Homogenization tissue_collection->homogenization extraction Analyte Extraction (e.g., SPE) homogenization->extraction lc_separation LC Separation extraction->lc_separation ms_detection MS/MS Detection quantification Quantification ms_detection->quantification reporting Reporting quantification->reporting Sample Preparation Workflow start Weighed Tissue Sample homogenize Homogenize in Buffer start->homogenize centrifuge1 Centrifuge homogenize->centrifuge1 supernatant1 Collect Supernatant centrifuge1->supernatant1 ppt Protein Precipitation (Acetonitrile + IS) supernatant1->ppt centrifuge2 Centrifuge ppt->centrifuge2 supernatant2 Collect Supernatant centrifuge2->supernatant2 spe Solid-Phase Extraction (SPE) supernatant2->spe evaporate Evaporate to Dryness spe->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute end Sample for LC-MS/MS reconstitute->end

References

Application Notes: LEM-14-1189 in Western Blot Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LEM-14-1189 is a derivative of LEM-14 and functions as an inhibitor of the Nuclear Receptor Binding SET Domain (NSD) family of histone lysine (B10760008) methyltransferases. It exhibits differential inhibitory activity against NSD1, NSD2, and NSD3, with IC50 values of 418 µM, 111 µM, and 60 µM, respectively[1][2]. The NSD family of enzymes, particularly NSD2, are crucial regulators of chromatin and are considered oncoproteins implicated in various cancers, including multiple myeloma[1][2]. These enzymes primarily catalyze the mono- and di-methylation of histone H3 at lysine 36 (H3K36me1/2)[3][4]. The methylation of H3K36 is a key epigenetic mark associated with active transcription and the maintenance of genomic integrity[1][2]. Inhibition of NSDs by this compound is expected to decrease global levels of H3K36me2.

Western blot analysis is a fundamental technique to assess the cellular activity of this compound by monitoring the levels of H3K36me2. These application notes provide a detailed protocol for utilizing this compound to treat cells and subsequently detect changes in H3K36me2 levels via Western blot.

Signaling Pathway of NSD Inhibition by this compound

NSD_Inhibition_Pathway cluster_nucleus Cell Nucleus LEM141189 This compound NSD NSD1/2/3 (Histone Methyltransferase) LEM141189->NSD Inhibits SAH S-adenosyl- homocysteine (SAH) NSD->SAH H3K36me2 H3K36me2 NSD->H3K36me2 Catalyzes Methylation SAM S-adenosyl- methionine (SAM) SAM->NSD Methyl Donor H3 Histone H3 H3->NSD Substrate Transcription Active Gene Transcription H3K36me2->Transcription Promotes

Caption: Inhibition of NSD methyltransferases by this compound blocks H3K36 methylation.

Quantitative Data

The following table presents representative data from a Western blot experiment designed to quantify the dose-dependent effect of this compound on H3K36me2 levels in a relevant cancer cell line (e.g., KMS11 multiple myeloma cells). Cells were treated with increasing concentrations of this compound for 48 hours. Histones were then extracted and analyzed by Western blot.

This compound (µM)H3K36me2 (Normalized Intensity)Total H3 (Normalized Intensity)Fold Change in H3K36me2 (vs. DMSO)
0 (DMSO)1.001.001.00
100.851.020.83
500.520.980.53
1000.281.010.28
2000.150.990.15

Note: Data are for illustrative purposes and represent typical results. Actual results may vary based on experimental conditions and cell line used.

Experimental Protocols

Western Blot Protocol for Detecting H3K36me2 Levels

This protocol outlines the steps for treating cells with this compound, preparing histone extracts, and performing a Western blot to detect changes in H3K36 dimethylation.

1. Cell Culture and Treatment: a. Plate a suitable human cancer cell line (e.g., U-2 OS, KMS11) at a density that will not exceed 80-90% confluency at the end of the experiment. b. Allow cells to adhere overnight. c. Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). d. Treat cells with increasing concentrations of this compound (e.g., 0, 10, 50, 100, 200 µM) for 48-96 hours. Include a vehicle control (DMSO) at the same final concentration as the highest drug treatment.

2. Histone Extraction (Acid Extraction Method): a. Harvest cells by scraping and transfer to a microcentrifuge tube. b. Wash cells twice with ice-cold PBS. c. Resuspend the cell pellet in TEB buffer (Triton Extraction Buffer: PBS containing 0.5% Triton X-100 (v/v), 2 mM phenylmethylsulfonyl fluoride (B91410) (PMSF), and 0.02% (v/v) NaN3). d. Lyse cells on ice for 10 minutes with gentle stirring. e. Centrifuge at 2000 rpm for 10 minutes at 4°C. Discard the supernatant. f. Wash the pellet with half the volume of TEB buffer and centrifuge again. g. Resuspend the pellet in 0.2 N HCl and incubate overnight at 4°C with rotation. h. Centrifuge at 2000 rpm for 10 minutes at 4°C. i. Transfer the supernatant containing histones to a new tube and determine the protein concentration using a BCA or Bradford assay.

3. SDS-PAGE and Electrotransfer: a. For each sample, load 15-20 µg of histone extract into the wells of a 15% SDS-polyacrylamide gel. Include a pre-stained protein ladder. b. Run the gel at 100-120 V until the dye front reaches the bottom. c. Transfer the separated proteins to a PVDF membrane. Activate the PVDF membrane in methanol (B129727) for 1 minute before transfer. Transfer at 100 V for 60-90 minutes in a wet transfer system.

4. Immunoblotting: a. Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. b. Incubate the membrane with the primary antibody against H3K36me2 (e.g., Cell Signaling Technology #2901) diluted in blocking buffer overnight at 4°C with gentle agitation. A primary antibody for total Histone H3 (e.g., Abcam ab1791) should be used on a separate blot or after stripping as a loading control[5][6]. c. Wash the membrane three times for 10 minutes each with TBST. d. Incubate the membrane with an appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature. e. Wash the membrane three times for 10 minutes each with TBST.

5. Detection and Analysis: a. Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions. b. Incubate the membrane with the ECL reagent for 1-5 minutes. c. Capture the chemiluminescent signal using a digital imaging system or X-ray film. d. Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the H3K36me2 signal to the total Histone H3 signal for each sample.

Experimental Workflow

Western_Blot_Workflow cluster_prep Sample Preparation cluster_blot Western Blotting cluster_analysis Data Analysis A 1. Cell Culture B 2. Treat with this compound (Dose Response, 48h) A->B C 3. Cell Lysis & Histone Acid Extraction B->C D 4. Quantify Protein Concentration C->D E 5. SDS-PAGE (15% Gel) D->E F 6. PVDF Membrane Transfer E->F G 7. Blocking (5% Milk/BSA in TBST) F->G H 8. Primary Antibody Incubation (Anti-H3K36me2 & Anti-H3) G->H I 9. Secondary Antibody Incubation H->I J 10. ECL Detection I->J K 11. Image Acquisition J->K L 12. Densitometry Analysis K->L M 13. Normalize H3K36me2 to Total H3 L->M

Caption: Workflow for assessing this compound activity using Western blot.

References

Application Notes and Protocols for Preparing Stock Solutions of Novel Research Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding a specific compound designated "LEM-14-1189" is not available in the public domain, including chemical and safety databases, supplier catalogs, or scientific literature. Therefore, this document provides a generalized protocol for the preparation of stock solutions for a novel small molecule compound intended for experimental use. Researchers must obtain compound-specific information (e.g., molecular weight, solubility, stability, and safety data) from the supplier or internal documentation before proceeding.

Introduction

The accurate preparation of stock solutions is a critical first step in conducting reproducible and reliable experiments in life sciences and drug development. Stock solutions are concentrated solutions that are diluted to a working concentration for experimental use.[1][2][3] This approach minimizes weighing errors of small quantities of potent compounds, saves time, and ensures consistency across multiple experiments.[1][4] This document provides a detailed protocol for preparing stock solutions of a hypothetical novel research compound, referred to herein as this compound, for in vitro and in vivo studies.

Compound Information and Solubility

Prior to preparing a stock solution, it is imperative to obtain the certificate of analysis (CoA) and the material safety data sheet (MSDS) from the supplier. The key information to gather is the molecular weight (MW), purity, and solubility characteristics.

Table 1: Hypothetical Properties of this compound

PropertyValueNotes
Molecular Weight 450.5 g/mol Use for all molarity calculations.
Purity >98% (by HPLC)Consider purity when calculating the exact amount of compound to weigh.
Appearance White to off-white crystalline solidNote any deviation from this appearance as it may indicate impurity.
Storage of Solid -20°C, desiccated, protected from lightFollow supplier recommendations for long-term storage of the solid compound.
Solubility Testing

If solubility data is not provided, it is essential to perform a small-scale solubility test. This involves dissolving a small, known amount of the compound in various common laboratory solvents.

Table 2: Hypothetical Solubility Profile of this compound

SolventSolubility (at 25°C)Notes
DMSO >100 mg/mLA common solvent for preparing high-concentration stock solutions for in vitro assays.
Ethanol (100%) 25 mg/mLMay be suitable for some applications, but lower solubility than DMSO.
PBS (pH 7.4) <0.1 mg/mLThe compound is poorly soluble in aqueous solutions.
Cremophor EL / Saline 5 mg/mLA potential vehicle for in vivo studies, but may require optimization.

Experimental Protocols

Protocol for Preparing a 10 mM DMSO Stock Solution for In Vitro Use

This protocol describes the preparation of a high-concentration stock solution in DMSO, which is a common practice for cell-based assays.

Materials and Equipment:

  • This compound (solid compound)

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous, cell culture grade

  • Analytical balance

  • Spatula

  • Weighing paper or boat

  • Microcentrifuge tubes or amber glass vials

  • Pipettors and sterile, filtered pipette tips

  • Vortex mixer

  • Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves

Procedure:

  • Calculation:

    • Determine the mass of this compound required to make the desired volume of a 10 mM stock solution.

    • The formula for this calculation is: Mass (mg) = Desired Volume (mL) x Desired Concentration (mM) x Molecular Weight ( g/mol ) / 1000

    • For example, to prepare 1 mL of a 10 mM stock solution of this compound (MW = 450.5 g/mol ): Mass (mg) = 1 mL x 10 mM x 450.5 g/mol / 1000 = 4.505 mg

  • Weighing the Compound:

    • Tare the analytical balance with a clean weighing boat.

    • Carefully weigh out the calculated mass of this compound.

  • Dissolving the Compound:

    • Transfer the weighed compound into an appropriately sized sterile tube or vial.

    • Add the desired volume of anhydrous DMSO to the tube.

    • Vortex the solution until the compound is completely dissolved. Gentle warming in a 37°C water bath may be necessary for some compounds, but check for temperature sensitivity.

  • Storage:

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Label each aliquot clearly with the compound name, concentration, solvent, date of preparation, and your initials.

    • Store the aliquots at -20°C or -80°C, protected from light. Consult the supplier's data sheet for the recommended storage temperature and stability information.

Protocol for Preparing a 1 mg/mL Formulation for In Vivo Use

This protocol provides a general method for preparing a formulation suitable for animal studies. The choice of vehicle is critical and must be appropriate for the route of administration and tolerated by the animal model.

Materials and Equipment:

  • This compound (solid compound)

  • Vehicle (e.g., sterile saline, PBS, or a solution containing a solubilizing agent like Cremophor EL, Tween 80, or PEG400)

  • Analytical balance

  • Sterile conical tubes or vials

  • Pipettors and sterile, filtered pipette tips

  • Vortex mixer

  • Sonicator (optional)

  • Sterile filter (0.22 µm) and syringe

  • Laminar flow hood (for sterile preparations)

  • Personal Protective Equipment (PPE)

Procedure:

  • Calculation:

    • To prepare a 1 mg/mL solution, weigh 1 mg of this compound for every 1 mL of the final volume of the vehicle.

  • Preparation of the Vehicle:

    • If using a multi-component vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline), prepare the vehicle first by mixing the components in the correct proportions under sterile conditions.

  • Dissolving the Compound:

    • Weigh the required amount of this compound and place it in a sterile conical tube.

    • Add a small amount of the vehicle and vortex to create a paste or slurry.

    • Gradually add the remaining vehicle while vortexing to ensure complete dissolution.

    • If the compound is difficult to dissolve, sonication in a water bath for short periods may be helpful. Avoid overheating.

  • Sterilization and Storage:

    • Once the compound is fully dissolved, sterilize the solution by filtering it through a 0.22 µm syringe filter into a sterile vial.

    • Store the formulation according to the stability data for the compound in that specific vehicle. Some formulations may be stable at 4°C for a short period, while others may require storage at -20°C. It is often recommended to prepare these formulations fresh before each experiment.

Visualizations

Experimental Workflow

Caption: Workflow for preparing and storing a stock solution.

Hypothetical Signaling Pathway

G Hypothetical Signaling Pathway for this compound receptor Receptor Tyrosine Kinase pi3k PI3K receptor->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation & Survival mtor->proliferation lem141189 This compound lem141189->mtor

Caption: this compound as a hypothetical mTOR inhibitor.

References

Application Notes and Protocols: LEM-14-1189 in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LEM-14-1189 has been identified as a valuable chemical probe for studying the biological functions of the Nuclear Receptor Binding SET Domain (NSD) family of histone methyltransferases. As a derivative of the NSD2 inhibitor LEM-14, this compound exhibits differential inhibitory activity across the NSD family, making it a crucial tool for dissecting the specific roles of these enzymes in health and disease, particularly in the context of cancers such as multiple myeloma.[1] High-throughput screening (HTS) assays are essential for the discovery and characterization of small molecule modulators of enzyme activity. These application notes provide detailed protocols for the use of this compound in HTS assays to identify and characterize inhibitors of NSD family members.

Data Presentation

The inhibitory activity of this compound against human NSD1, NSD2, and NSD3 has been determined through in vitro assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below, providing a clear comparison of its potency against these related enzymes.

Target EnzymeIC50 (µM)
NSD1418
NSD2111
NSD360

Table 1: In vitro inhibitory activity of this compound against NSD family histone methyltransferases.[1]

Signaling Pathway

This compound exerts its effects by inhibiting the catalytic activity of NSD histone methyltransferases. These enzymes are responsible for the methylation of histone H3 at lysine (B10760008) 36 (H3K36), a key epigenetic mark involved in transcriptional regulation. By inhibiting NSD enzymes, this compound can modulate gene expression pathways implicated in cancer development and progression.

NSD_Signaling_Pathway LEM14_1189 This compound NSD NSD (NSD1, NSD2, NSD3) Histone Methyltransferase LEM14_1189->NSD Inhibition SAH S-adenosylhomocysteine (SAH) NSD->SAH H3K36me H3K36 methylation NSD->H3K36me Methylation SAM S-adenosylmethionine (SAM) SAM->NSD HistoneH3 Histone H3 HistoneH3->NSD Chromatin Chromatin Remodeling H3K36me->Chromatin GeneExpression Altered Gene Expression Chromatin->GeneExpression Cancer Cancer Progression (e.g., Multiple Myeloma) GeneExpression->Cancer HTS_Workflow cluster_prep Assay Preparation cluster_assay Assay Execution cluster_detection Signal Detection cluster_analysis Data Analysis Compound_Plates Prepare Compound Plates (including this compound controls) Dispense_Compound Dispense Compounds into 384-well Assay Plates Compound_Plates->Dispense_Compound Enzyme_Mix Prepare Enzyme Mix (NSD enzyme, buffer) Add_Enzyme Add Enzyme Mix Enzyme_Mix->Add_Enzyme Substrate_Mix Prepare Substrate Mix (Histone H3 peptide, SAM) Add_Substrate Add Substrate Mix to Initiate Reaction Substrate_Mix->Add_Substrate Dispense_Compound->Add_Enzyme Add_Enzyme->Add_Substrate Incubate Incubate at Room Temperature Add_Substrate->Incubate Add_Detection Add TR-FRET Detection Reagents (Eu-Antibody, Acceptor) Incubate->Add_Detection Incubate_Detection Incubate Add_Detection->Incubate_Detection Read_Plate Read TR-FRET Signal on Plate Reader Incubate_Detection->Read_Plate Calculate_Activity Calculate Percent Inhibition Read_Plate->Calculate_Activity Dose_Response Generate Dose-Response Curves Calculate_Activity->Dose_Response Determine_IC50 Determine IC50 Values Dose_Response->Determine_IC50

References

Application Notes and Protocols for In Vivo Imaging with AKY-1189, a Nectin-4-Targeted Radiopharmaceutical

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview and detailed protocols for the use of AKY-1189 in preclinical and clinical in vivo imaging studies. AKY-1189 is a novel miniprotein-based radiopharmaceutical designed to target Nectin-4, a cell adhesion molecule overexpressed in a variety of solid tumors, including urothelial, breast, lung, colorectal, and cervical cancers, while showing limited expression in healthy tissues.[1][2] This differential expression profile makes Nectin-4 an attractive target for diagnostic imaging and targeted radionuclide therapy.

AKY-1189 can be labeled with various radioisotopes for different imaging and therapeutic applications. For diagnostic imaging, it is typically labeled with Gallium-68 ([68Ga]Ga-AKY-1189) for Positron Emission Tomography (PET) imaging or Lutetium-177 ([177Lu]Lu-AKY-1189) for Single Photon Emission Computed Tomography (SPECT) and dosimetry calculations.[1][2] When labeled with a therapeutic isotope like Actinium-225 ([225Ac]Ac-AKY-1189), it becomes a potent therapeutic agent.[1] These notes will focus on the use of [68Ga]Ga-AKY-1189 and [177Lu]Lu-AKY-1189 for in vivo imaging.

Mechanism of Action: Targeting the Nectin-4 Signaling Pathway

Nectin-4 is a transmembrane protein that plays a crucial role in cell-cell adhesion. In cancer, its overexpression is implicated in tumor progression, proliferation, and metastasis through the activation of several signaling pathways, most notably the PI3K/AKT pathway.[3][4][5][6] AKY-1189 is designed to bind with high affinity and selectivity to the extracellular domain of Nectin-4, allowing for the visualization of Nectin-4 expressing tumors.

The binding of AKY-1189 to Nectin-4 on the surface of cancer cells enables the delivery of a conjugated radioisotope directly to the tumor site. This targeted delivery allows for sensitive and specific imaging of tumors and their metastases, as well as the potential for targeted radiotherapy with minimal off-target effects.

Data Presentation

Preclinical Data

Preclinical studies have demonstrated the efficacy of AKY-1189 in mouse models, showing robust anti-tumor activity when labeled with a therapeutic isotope.[1]

Table 1: Preclinical Efficacy of [225Ac]Ac-AKY-1189 in a Mouse Model [1]

Treatment GroupEndpointResult
VehicleTumor VolumeUncontrolled Growth
[225Ac]Ac-AKY-1189 (1µCi)Tumor VolumeSignificant Tumor Growth Inhibition
Clinical Data

Early clinical data from a study conducted in South Africa under Section 21 of the South African Health Products Regulatory Authority (SAHPRA) has shown promising results for AKY-1189 in patients with various Nectin-4 expressing cancers.[1][2]

Table 2: Patient Demographics from the South African Study [1][2]

Cancer TypeNumber of Patients
Metastatic Bladder Cancer9
Metastatic Breast Cancer3
Cervical Cancer3
Colorectal Cancer2
Non-small Cell Lung Cancer3
Total 20

Table 3: Imaging Parameters from the South African Clinical Study [1][2]

RadiopharmaceuticalAdministered ActivityImaging ModalityImaging Time Points
[68Ga]Ga-AKY-1189~5 mCiPET/CT1, 2, and 3 hours post-injection
[177Lu]Lu-AKY-118910 mCiSPECT/CT3, 24, and 48 hours post-injection

Clinical observations noted significant tumor uptake across various cancer types with a favorable safety profile, showing transient uptake in the kidneys with rapid clearance.[7] Dosimetry analyses suggest a wide therapeutic index for the therapeutic counterpart, [225Ac]Ac-AKY-1189.[1]

Experimental Protocols

Preclinical In Vivo Imaging Protocol ([68Ga]Ga-AKY-1189 PET/CT)

This protocol is a general guideline and may require optimization based on the specific animal model and imaging equipment.

1. Animal Model:

  • Use immunodeficient mice (e.g., nude or NSG mice).

  • Subcutaneously implant Nectin-4 positive human cancer cells (e.g., urothelial, breast, or lung cancer cell lines) into the flank of the mice.

  • Allow tumors to grow to a suitable size for imaging (e.g., 100-200 mm³).

2. Radiotracer Preparation and Administration:

  • [68Ga]Ga-AKY-1189 should be prepared according to standard radiolabeling procedures.

  • The recommended injected activity for mice is typically in the range of 3.7-7.4 MBq (100-200 µCi) in a volume of 100-150 µL.

  • Administer the radiotracer via intravenous tail vein injection.

3. PET/CT Imaging:

  • Anesthetize the mice using isoflurane (B1672236) (1-2% in oxygen).

  • Position the mouse on the scanner bed.

  • Perform a CT scan for anatomical reference and attenuation correction.

  • Acquire PET data at desired time points post-injection (e.g., 30, 60, and 120 minutes).

  • PET acquisition time is typically 10-15 minutes per bed position.

4. Image Analysis:

  • Reconstruct PET images using an appropriate algorithm (e.g., OSEM3D).

  • Co-register PET and CT images.

  • Draw regions of interest (ROIs) on the tumor and major organs (e.g., liver, kidneys, muscle) to calculate the percentage of injected dose per gram of tissue (%ID/g) and tumor-to-background ratios.

Clinical In Vivo Imaging Protocol ([68Ga]Ga-AKY-1189 PET/CT)

This protocol is based on the parameters used in the initial human studies and should be adapted according to institutional guidelines and the specific clinical trial protocol (e.g., NCT07020117).[8][9][10]

1. Patient Selection:

  • Patients with histologically confirmed locally advanced or metastatic solid tumors known to express Nectin-4.[8]

  • Adequate organ function and performance status.[8]

2. Radiotracer Administration:

  • Administer approximately 5 mCi of [68Ga]Ga-AKY-1189 intravenously.[2]

3. PET/CT Imaging:

  • Imaging is performed at 1, 2, and 3 hours post-injection.[2]

  • Standard whole-body PET/CT acquisition protocols should be followed.

4. Image Analysis:

  • Assess the biodistribution of the tracer and identify areas of uptake corresponding to tumor lesions.

  • Quantitative analysis can be performed by measuring Standardized Uptake Values (SUV) in tumors and normal organs.

Visualizations

Nectin-4 Signaling Pathway in Cancer

Nectin4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space AKY-1189 AKY-1189 Nectin-4_EC Nectin-4 (Extracellular Domain) AKY-1189->Nectin-4_EC Binding Nectin-4 Nectin-4 Afadin Afadin Nectin-4->Afadin PI3K PI3K Afadin->PI3K AKT AKT PI3K->AKT Proliferation Proliferation AKT->Proliferation Metastasis Metastasis AKT->Metastasis Survival Survival AKT->Survival

Caption: Binding of AKY-1189 to Nectin-4 and subsequent downstream signaling.

Experimental Workflow for Preclinical In Vivo Imaging

Preclinical_Workflow cluster_setup Experiment Setup cluster_imaging Imaging Procedure cluster_analysis Data Analysis A Implant Nectin-4 expressing tumor cells in mice B Allow tumors to grow to target size A->B C Administer [68Ga]Ga-AKY-1189 via tail vein injection B->C D Anesthetize mouse C->D E Perform PET/CT scan at 1, 2, and 3 hours post-injection D->E F Reconstruct and co-register images E->F G Draw ROIs and quantify tracer uptake (%ID/g) F->G

Caption: Workflow for a typical preclinical PET/CT imaging study with AKY-1189.

Logical Relationship of AKY-1189 Applications

AKY1189_Applications cluster_conjugates Radiolabeled Conjugates cluster_applications Applications AKY-1189_miniprotein AKY-1189 Miniprotein Ga68 [68Ga]Ga-AKY-1189 AKY-1189_miniprotein->Ga68 Lu177 [177Lu]Lu-AKY-1189 AKY-1189_miniprotein->Lu177 Ac225 [225Ac]Ac-AKY-1189 AKY-1189_miniprotein->Ac225 PET PET Imaging (Diagnosis & Staging) Ga68->PET SPECT SPECT Imaging (Dosimetry) Lu177->SPECT Therapy Targeted Radionuclide Therapy Ac225->Therapy

Caption: Applications of AKY-1189 based on the conjugated radioisotope.

References

Application Notes and Protocols for LEM-14-1189: Information Not Available

Author: BenchChem Technical Support Team. Date: December 2025

Extensive searches for a research compound or drug molecule designated as LEM-14-1189 have yielded no specific information in the public domain. The search results primarily point to unrelated chemical products, including a cleaning agent and an industrial silane, rather than a compound intended for research or pharmaceutical development.

Consequently, it is not possible to provide the requested detailed application notes, experimental protocols, quantitative data, or signaling pathway diagrams for a substance for which no scientific information or public data is available. The creation of such detailed and specific scientific content requires foundational knowledge of the compound's chemical and biological properties, which is currently absent for "this compound."

For researchers, scientists, and drug development professionals, it is crucial to rely on accurate and verified data from manufacturers, suppliers, or published scientific literature. In the absence of such information for this compound, no recommendations for its storage, handling, or use in experimental settings can be provided.

It is recommended to verify the designation of the compound and consult the direct source or supplier for a Safety Data Sheet (SDS) and any available technical datasheets or application notes.

Below are general guidelines for the storage and handling of novel research compounds, which should be adapted based on the specific, verified properties of the substance .

General Recommendations for Handling Novel Research Compounds

1. Storage:

  • Initial Storage: Upon receipt and before detailed properties are known, store the compound in a cool, dry, dark, and well-ventilated area. A common practice is to store at -20°C or -80°C, especially for compounds of unknown stability.

  • Inert Atmosphere: For compounds suspected to be sensitive to air or moisture, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended.

  • Container: Use tightly sealed, appropriate chemical-resistant containers. For light-sensitive compounds, amber vials or containers wrapped in aluminum foil are necessary.

2. Handling:

  • Personal Protective Equipment (PPE): Always handle unknown compounds with appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any powders or vapors.

  • Cross-Contamination: Use dedicated spatulas and weighing papers to prevent cross-contamination.

  • Spills: Have appropriate spill containment and cleanup materials readily available.

Hypothetical Experimental Workflow for a Novel Compound

The following diagram illustrates a generalized workflow for characterizing a new chemical entity. This workflow is not specific to any compound and serves only as a conceptual guide.

Caption: A generalized experimental workflow for the initial characterization of a novel research compound.

Application Notes and Protocols: Isotopic Labeling of LEM-14-1189

Author: BenchChem Technical Support Team. Date: December 2025

For the purposes of these application notes, "LEM-14-1189" is treated as a hypothetical small molecule drug candidate due to the lack of specific public information on a compound with this exact designation. The protocols provided are general and can be adapted for various small molecules in a research and drug development setting. The common isotopes used for labeling are deuterium (B1214612) (²H or D), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), which are stable (non-radioactive) and can be detected by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1][2]

Introduction to Isotopic Labeling in Drug Development

Isotopic labeling is a critical technique in drug discovery and development, used to trace the metabolic fate (absorption, distribution, metabolism, and excretion - ADME) of a drug candidate.[1][2] By replacing one or more atoms of a compound with their heavier stable isotopes, the molecule's mass is increased. This mass shift allows it to be distinguished from its unlabeled counterpart by mass spectrometry, without altering its chemical properties significantly.[2][3] This technique is invaluable for quantitative bioanalysis, identifying metabolites, and understanding drug-target interactions.[4][5][]

Experimental Protocols

The choice of isotope and labeling position is crucial and depends on the study's objective. The label should be in a metabolically stable position to avoid its loss during biological processing.[7]

Protocol 1: Deuterium (²H) Labeling via Hydrogen-Deuterium Exchange

Deuterium labeling is often used to create internal standards for quantitative mass spectrometry.[8] One common method is the hydrogen-deuterium (H/D) exchange, which can be catalyzed by acid, base, or metal catalysts.[8][9]

  • Objective: To introduce deuterium atoms into this compound for use as an internal standard in pharmacokinetic studies.

  • Materials:

    • This compound

    • Deuterated solvent (e.g., D₂O, CD₃OD)

    • Catalyst (e.g., Palladium on carbon, Raney nickel)[10]

    • Anhydrous solvents for work-up (e.g., ethyl acetate)

    • Purification system (e.g., High-Performance Liquid Chromatography - HPLC)[8][11]

    • Mass spectrometer and NMR for analysis[12][13][14]

  • Procedure:

    • Reaction Setup: Dissolve this compound in a suitable deuterated solvent.

    • Catalyst Addition: Add a catalytic amount of the chosen catalyst.

    • Labeling Reaction: Heat the mixture under an inert atmosphere. The temperature and reaction time will need to be optimized for the specific compound to facilitate the H/D exchange.[8]

    • Work-up: After cooling, the reaction is quenched, and the product is extracted with an organic solvent.

    • Purification: The crude product is purified using HPLC to isolate the deuterated this compound.[8][11]

    • Analysis: The identity, purity, and extent of deuteration are confirmed using ¹H and ²H NMR and mass spectrometry.[8]

Protocol 2: Carbon-13 (¹³C) Labeling via Chemical Synthesis

¹³C labeling is often employed for metabolic flux analysis and to elucidate metabolic pathways.[4][] This typically involves the chemical synthesis of the target molecule using a ¹³C-labeled precursor.[4][15]

  • Objective: To synthesize ¹³C-labeled this compound to trace its metabolism.

  • Materials:

    • A ¹³C-labeled starting material (e.g., ¹³C-labeled benzoic acid, if applicable to the synthesis of this compound)

    • All other necessary reagents and solvents for the synthetic route.

    • Purification system (e.g., flash column chromatography, HPLC)[11]

    • Mass spectrometer and NMR for analysis.[12][13][14]

  • Procedure:

    • Synthetic Route Adaptation: The established synthetic route for this compound is adapted to incorporate the ¹³C-labeled precursor at a specific and stable position in the molecule's backbone.[7]

    • Synthesis: The synthesis is carried out following standard organic chemistry procedures.

    • Purification: The final ¹³C-labeled this compound is purified from the reaction mixture.[11]

    • Analysis: The final product is characterized by mass spectrometry to confirm the mass shift and by ¹³C NMR to verify the position of the label. Isotopic enrichment is also quantified.[7][12]

Protocol 3: Nitrogen-15 (¹⁵N) Labeling

¹⁵N labeling is valuable for studying protein-drug interactions and for NMR-based structural biology.[16][17][18]

  • Objective: To produce ¹⁵N-labeled this compound for use in NMR studies to investigate its binding to a target protein.

  • Materials:

    • A ¹⁵N-labeled precursor (e.g., ¹⁵NH₄Cl, K¹⁵NO₃)[17]

    • Reagents for the synthetic route that incorporates the nitrogen atom.

    • Purification system (e.g., HPLC)[11]

    • Mass spectrometer and NMR for analysis.[16][17]

  • Procedure:

    • Precursor Incorporation: A synthetic step is designed to incorporate the ¹⁵N label from a simple precursor into the nitrogen-containing functional group of this compound.

    • Synthesis: The reaction is performed to yield the ¹⁵N-labeled product.

    • Purification: The labeled compound is purified to a high degree.[11]

    • Analysis: Mass spectrometry confirms the incorporation of the ¹⁵N atom, and ¹⁵N NMR can be used for structural and dynamic studies.[16][17]

Data Presentation

The quantitative data from the analysis of the isotopically labeled this compound should be summarized in a clear and structured table.

ParameterDeuterium (²H) LabeledCarbon-13 (¹³C) LabeledNitrogen-15 (¹⁵N) Labeled
Number of Labels e.g., 4e.g., 6e.g., 1
Theoretical Mass Shift (Da) +4.028+6.020+0.997
Observed Mass Shift (Da) +4.027+6.019+0.996
Isotopic Purity (%) >98%>99%>99%
Chemical Purity (%) >99%>99%>99%

Mandatory Visualization

Experimental Workflow Diagram

G cluster_0 Preparation cluster_1 Execution cluster_2 Analysis a Select Isotope and Labeling Position b Design/Adapt Synthetic Route a->b c Obtain Labeled Precursor b->c d Perform Labeling Reaction c->d e Purify Labeled Compound (HPLC) d->e f Confirm Structure (NMR) e->f g Determine Isotopic Enrichment (MS) e->g h Assess Chemical Purity (HPLC) e->h

Caption: General experimental workflow for isotopic labeling of a small molecule.

Hypothetical Signaling Pathway Diagram

LEM Labeled this compound Receptor Target Receptor LEM->Receptor Binding Kinase Protein Kinase Receptor->Kinase Activation Substrate Downstream Substrate Kinase->Substrate Phosphorylation PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Response Cellular Response PhosphoSubstrate->Response

Caption: Hypothetical signaling pathway for target engagement studies using labeled this compound.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting LEM-14-1189 Insolubility

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting strategies and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing insolubility issues with the novel compound LEM-14-1189.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving this compound in my standard aqueous buffer. What should I do first?

A1: The first step is to determine the optimal solvent for this compound. Many organic compounds exhibit limited solubility in aqueous solutions. We recommend attempting to create a concentrated stock solution in a polar aprotic solvent. Refer to the solubility data table below for guidance. Once a stock solution is prepared, it can often be diluted into your aqueous experimental buffer. However, be mindful of the final solvent concentration, as high concentrations can be toxic to cells or interfere with assays.

Q2: What are some recommended solvents for creating a stock solution of this compound?

A2: Based on preliminary internal data, we recommend trialing the following solvents in the order listed. Please see the table below for a summary of solubility data.

Quantitative Solubility Data for this compound

SolventSolubility (mg/mL) at 25°CObservations
Dimethyl Sulfoxide (DMSO)> 50Forms a clear, stable solution.
Dimethylformamide (DMF)> 50Forms a clear, stable solution.
Ethanol (B145695) (100%)~10Slower to dissolve; may require warming.
Methanol (100%)~5Limited solubility.
Phosphate-Buffered Saline (PBS)< 0.1Appears as an insoluble suspension.

Q3: My compound precipitates out of solution when I dilute my DMSO stock into my aqueous media. How can I prevent this?

A3: This is a common issue when diluting a compound from a high-solubility organic solvent into a low-solubility aqueous buffer. Here are several strategies to mitigate precipitation:

  • Decrease the Final Concentration: The most straightforward approach is to use a lower final concentration of this compound in your experiment.

  • Use a Surfactant or Co-solvent: Adding a small amount of a biocompatible surfactant, such as Tween® 80 or Pluronic® F-68, to your final aqueous medium can help maintain solubility.

  • Vortex While Diluting: Add the stock solution to your aqueous buffer while vortexing to ensure rapid and even dispersion, which can prevent localized high concentrations that lead to precipitation.

  • Prepare an Intermediate Dilution: Instead of diluting directly from a high-concentration DMSO stock, create an intermediate dilution in a solvent like ethanol or a mixture of your buffer and an organic solvent.

Q4: Can I use heating or sonication to help dissolve this compound?

A4: Yes, these methods can be effective, but they should be used with caution as excessive heat can degrade the compound.

  • Warming: Gently warm the solution in a water bath at 37°C. Do not exceed this temperature without first verifying the thermal stability of this compound.

  • Sonication: Use a bath sonicator to apply ultrasonic energy, which can help break up aggregates and enhance dissolution.

Always visually inspect the solution after these treatments to ensure no degradation (e.g., color change) has occurred.

Experimental Protocols

Protocol for Solubilizing this compound

This protocol provides a general procedure for dissolving this compound to create a stock solution.

  • Weighing the Compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of anhydrous, research-grade DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Initial Dissolution: Vortex the solution vigorously for 1-2 minutes at room temperature.

  • Visual Inspection: Check for any undissolved particulate matter.

  • Troubleshooting (if needed):

    • If particulates remain, sonicate the solution in a water bath sonicator for 5-10 minutes.

    • Alternatively, warm the solution in a 37°C water bath for 5-10 minutes, with intermittent vortexing.

  • Sterile Filtration (Optional but Recommended): If the stock solution is for use in cell culture, sterile filter it through a 0.22 µm syringe filter that is compatible with your chosen solvent (e.g., a PTFE filter for DMSO).

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

Visual Guides

G start Start: Insolubility Issue with this compound check_solvent Step 1: Review Solubility Data Is an appropriate organic solvent being used? start->check_solvent prepare_stock Step 2: Prepare a Concentrated Stock in Recommended Solvent (e.g., DMSO) check_solvent->prepare_stock dilute Step 3: Dilute Stock into Aqueous Buffer prepare_stock->dilute precipitation Does precipitation occur upon dilution? dilute->precipitation troubleshoot Troubleshooting Strategies: - Lower final concentration - Add surfactant/co-solvent - Vortex during dilution precipitation->troubleshoot Yes success Success: this compound is Soluble in Final Experimental Medium precipitation->success No troubleshoot->dilute reassess Re-evaluate solvent choice or consider formulation strategies troubleshoot->reassess

Caption: Troubleshooting workflow for this compound insolubility.

Technical Support Center: Optimizing LEM-14-1189 Dosage for Maximum Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the dosage of LEM-14-1189 for maximum efficacy in their experiments. The information is presented in a question-and-answer format to directly address specific issues that may be encountered.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

A1: this compound is a small molecule inhibitor and a derivative of LEM-14. It targets the nuclear SET domain-containing protein 2 (NSD2), a histone-lysine N-methyltransferase.[1] NSD2 is considered an oncoprotein, and its inhibition is a therapeutic strategy being explored for cancers such as multiple myeloma, particularly in cases with the t(4;14) translocation.[1]

Q2: What are the known in vitro IC50 values for this compound against NSD proteins?

A2: this compound has been shown to differentially inhibit NSD proteins with the following in vitro IC50 values:

  • NSD1: 418 µM

  • NSD2: 111 µM

  • NSD3: 60 µM[1]

Q3: How should I prepare and store this compound stock solutions?

A3: As with many small molecule inhibitors, proper handling and storage are crucial for maintaining compound integrity.

  • Solvent Selection: Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for creating high-concentration stock solutions.[2]

  • Stock Concentration: Prepare a high-concentration stock solution (e.g., 10 mM) in a high-purity solvent.

  • Storage: Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can lead to compound degradation.[2][3] For long-term storage, consider using amber glass vials or polypropylene (B1209903) tubes to minimize light exposure and adherence to the container.[3]

  • Working Dilutions: Prepare fresh working dilutions from the stock solution for each experiment to ensure consistency.[2]

Q4: What is a typical starting concentration range for in vitro cell-based assays with this compound?

A4: A good starting point for a dose-response experiment is to use a wide range of concentrations centered around the reported IC50 value for the target of interest (NSD2 IC50 = 111 µM). A 10-point, 3-fold serial dilution is a common approach. For this compound, a starting range could be from 1 µM to 500 µM. It is crucial to include a vehicle control (e.g., DMSO) at the same final concentration as the highest inhibitor concentration to account for any solvent effects.[4]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
High background signal or non-specific inhibition. Compound aggregation at high concentrations.Visually inspect the compound in solution for any cloudiness or precipitate. Perform a concentration-response curve; aggregating compounds often show a steep, non-saturating curve. Consider including a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer.[4]
Inconsistent results between experiments. 1. Compound Instability: Degradation of this compound in stock or working solutions. 2. Cell Culture Variability: Differences in cell passage number, confluency, or serum batches.[2] 3. Pipetting Errors: Inaccurate dilutions or additions.1. Prepare fresh dilutions from a stable stock for each experiment and minimize freeze-thaw cycles.[2] 2. Standardize cell culture protocols, use cells within a consistent passage number range, and test for mycoplasma contamination.[2] 3. Calibrate pipettes regularly and ensure thorough mixing of solutions.[5]
Vehicle control (DMSO) shows a biological effect. The final concentration of the solvent is too high.Keep the final DMSO concentration in the culture medium below 0.5%, and ideally at or below 0.1%.[4][6] Ensure all wells, including the untreated control, contain the same final concentration of the vehicle.[4]
Observed cellular effect may be due to off-target activity. This compound may be inhibiting other cellular targets besides NSD2.1. Use a Structurally Unrelated Inhibitor: Employ another inhibitor targeting the same protein but with a different chemical structure.[4] 2. Use a Negative Control Analog: If available, use a structurally similar but inactive analog of this compound.[4]

Experimental Protocols

Protocol 1: Determining the Optimal Seeding Density for Cell-Based Assays

Objective: To determine the optimal number of cells per well that provides the best signal-to-noise ratio for the intended assay endpoint.

Methodology:

  • Prepare a single-cell suspension of the desired cell line (e.g., a multiple myeloma cell line with t(4;14) translocation).

  • Perform a serial dilution of the cell suspension.

  • Seed a range of cell densities into the wells of the assay plate (e.g., a 96-well plate).

  • Incubate the plate for the desired duration of the experiment (e.g., 24, 48, or 72 hours).

  • At the end of the incubation period, perform the assay to measure the desired endpoint (e.g., cell viability, proliferation, or a specific biomarker).

  • Plot the signal intensity against the cell number to identify the density that provides a robust signal without reaching over-confluency.[5]

Protocol 2: Dose-Response Curve for this compound using a Cell Viability Assay

Objective: To determine the IC50 of this compound in a relevant cancer cell line.

Methodology:

  • Cell Seeding: Seed the cells at the predetermined optimal density in a 96-well plate and incubate for 24 hours.

  • Compound Preparation: Prepare a serial dilution of this compound in culture medium. A common starting point is a 10-point, 3-fold dilution series. Also, prepare a vehicle control (e.g., DMSO) at the same final concentration as the highest this compound concentration.

  • Compound Addition: Add the diluted this compound and vehicle control to the respective wells of the cell plate.

  • Incubation: Incubate the plate for a predetermined time (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Viability Assessment: At the end of the incubation, measure cell viability using a suitable assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).

  • Data Analysis: Plot the cell viability against the logarithm of the this compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Visualizations

Signaling_Pathway LEM14_1189 This compound NSD2 NSD2 (Histone Methyltransferase) LEM14_1189->NSD2 Inhibition H3K36me2 H3K36 Dimethylation NSD2->H3K36me2 Catalyzes Gene_Expression Altered Gene Expression H3K36me2->Gene_Expression Regulates Cancer_Hallmarks Cancer Hallmarks (e.g., Proliferation, Survival) Gene_Expression->Cancer_Hallmarks Drives

Caption: Proposed inhibitory mechanism of this compound on the NSD2 signaling pathway.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Culture 1. Cell Culture (e.g., MM.1S cells) Seed_Plate 2. Seed Cells in Plate Cell_Culture->Seed_Plate Add_Compound 4. Add Compound to Cells Seed_Plate->Add_Compound Prepare_Dilutions 3. Prepare this compound Serial Dilutions Prepare_Dilutions->Add_Compound Incubate 5. Incubate (e.g., 72h) Add_Compound->Incubate Viability_Assay 6. Cell Viability Assay (e.g., CellTiter-Glo) Incubate->Viability_Assay Data_Analysis 7. Data Analysis (IC50 Determination) Viability_Assay->Data_Analysis

Caption: A typical experimental workflow for determining the IC50 of this compound.

Troubleshooting_Logic Start Inconsistent Results? Check_Compound Check Compound Stability (Fresh Aliquots?) Start->Check_Compound Yes Check_Cells Standardize Cell Culture (Passage #, Mycoplasma) Check_Compound->Check_Cells Still Inconsistent Resolved Problem Resolved Check_Compound->Resolved If Consistent Check_Technique Review Pipetting Technique (Calibration) Check_Cells->Check_Technique Still Inconsistent Check_Cells->Resolved If Consistent Check_Technique->Resolved If Consistent

Caption: A logical flow for troubleshooting inconsistent experimental results.

References

Technical Support Center: Reducing Off-Target Effects of Small Molecule Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to help mitigate the off-target effects of small molecule inhibitors like LEM-14-1189. The following resources offer detailed methodologies and data interpretation strategies to ensure the specificity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern in my experiments?

A1: Off-target effects occur when a small molecule inhibitor binds to and alters the activity of proteins other than its intended biological target.[1][2] These unintended interactions are a significant concern as they can lead to:

  • Cellular toxicity: Binding to unintended targets can disrupt essential cellular pathways, causing cell death or other toxic effects unrelated to the inhibition of the desired target.[1]

  • Poor clinical translatability: Promising preclinical results may not be reproducible in clinical trials if the observed efficacy is due to off-target effects that do not have the same impact in a whole organism or are associated with unacceptable toxicity.[1]

Minimizing off-target effects is crucial for generating reliable and reproducible data and for the successful development of safe and effective therapeutics.[1]

Q2: How can I determine if the observed effects in my experiment are due to off-target interactions of my compound?

A2: A multi-faceted approach is recommended to determine if your results are a consequence of off-target binding. Key strategies include:

  • Orthogonal Validation: Use a structurally and mechanistically different inhibitor for the same target. If this alternate inhibitor does not produce the same phenotype, it could suggest that the initial compound's effects are off-target.[2]

  • Genetic Validation: Employ techniques like CRISPR-Cas9 or siRNA to knock down or knock out the intended target protein.[1][2][3] If the phenotype persists in the absence of the target, it is likely an off-target effect.[1]

  • Control Compounds: Include a structurally similar but inactive analog of your compound as a negative control. This helps to ensure that the observed effects are not due to the chemical scaffold of the inhibitor itself.[1]

Q3: What are some proactive strategies to minimize off-target effects in my experimental design?

A3: Several proactive measures can be taken to reduce the likelihood of off-target effects:

  • Use the Lowest Effective Concentration: It is critical to perform a dose-response experiment to determine the lowest concentration of the inhibitor that produces the desired on-target effect. Higher concentrations increase the probability of binding to lower-affinity off-targets.[1]

  • Choose Selective Inhibitors: Whenever possible, select inhibitors that have been well-characterized and demonstrate high selectivity for your target of interest.[1]

  • Rational Drug Design: Utilize computational and structural biology tools to design or select drugs with high specificity for their intended targets.[4]

  • High-Throughput Screening: This method allows for the rapid testing of thousands of compounds to identify those with the highest affinity and selectivity, helping to eliminate compounds with significant off-target activity early on.[4]

Troubleshooting Guides

Issue: Inconsistent results between different cell lines.

Possible Cause: The expression levels of the on-target or off-target proteins may differ between cell lines, leading to varied responses to the inhibitor.[1]

Troubleshooting Workflow:

Figure 1: Troubleshooting workflow for inconsistent results across cell lines.

Experimental Protocol: Western Blot for Target Protein Expression

  • Cell Lysis: Lyse cells from each cell line using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto a polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

Issue: Observed phenotype does not match genetic knockdown of the target.

Possible Cause: The phenotype observed with the small molecule inhibitor is likely due to an off-target effect, as the genetic removal of the target does not produce the same result.[2]

Validation Workflow:

Figure 2: Workflow for validating inhibitor phenotype with genetic knockdown.

Experimental Protocol: Genetic Validation using CRISPR-Cas9 Knockout

  • gRNA Design and Cloning: Design and clone two to three different guide RNAs (gRNAs) targeting the gene of interest into a Cas9 expression vector.[2]

  • Transfection and Selection: Transfect the gRNA/Cas9 plasmids into the cells. If the plasmid contains a selection marker, select for transfected cells.[2]

  • Clonal Isolation: Isolate single-cell clones by limiting dilution or fluorescence-activated cell sorting (FACS).[2]

  • Knockout Validation: Expand the clones and confirm the knockout of the target protein by Western blot, qPCR, or sequencing of the target locus.[2]

  • Phenotypic Analysis: Perform the relevant phenotypic assays on the knockout clones and compare the results to cells treated with the inhibitor.[2]

Advanced Validation Techniques

To further confirm on-target engagement and identify potential off-targets, consider employing the following advanced techniques.

Cellular Thermal Shift Assay (CETSA)

Objective: To directly measure the binding of the inhibitor to its target protein in intact cells.[1][2]

Methodology:

  • Cell Treatment: Treat intact cells with the inhibitor at various concentrations or with a vehicle control.[2]

  • Heating: Heat the cell lysates or intact cells across a range of temperatures. The binding of the inhibitor is expected to stabilize the target protein, making it more resistant to thermal denaturation.[1][2]

  • Lysis and Centrifugation: Lyse the cells (if not already done) and centrifuge to separate the soluble protein fraction from the aggregated, denatured proteins.[2]

  • Protein Analysis: Analyze the amount of soluble target protein remaining at each temperature by Western blot or other protein detection methods.

  • Data Analysis: A shift in the melting curve of the target protein in the presence of the inhibitor indicates target engagement.

CETSA Workflow:

Figure 3: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).

Summary of Strategies to Reduce Off-Target Effects

StrategyDescriptionKey Advantages
Dose-Response Optimization Use the lowest effective concentration of the inhibitor.Simple to implement; reduces the likelihood of engaging low-affinity off-targets.[1]
Orthogonal Validation Confirm phenotypes with structurally and mechanistically diverse inhibitors.Increases confidence that the observed phenotype is due to on-target inhibition.[2]
Genetic Validation (CRISPR/siRNA) Determine if genetic removal of the target recapitulates the inhibitor's phenotype.Provides strong evidence for on-target versus off-target effects.[1][2]
Target Engagement Assays (CETSA) Directly measure the binding of the inhibitor to its intended target in a cellular context.Confirms that the inhibitor is reaching and binding to its target in cells.[1][2]
Proteome-wide Profiling Identify all cellular targets of the inhibitor using unbiased techniques.Provides a comprehensive view of both on-target and off-target interactions.[2]

References

dealing with LEM-14-1189 degradation in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on handling and troubleshooting potential degradation issues with the NSD2 inhibitor, LEM-14-1189, in solution.

General Information

This compound is a derivative of the compound LEM-14 and has been identified as an inhibitor of the oncoprotein NSD2 (Nuclear SET Domain containing protein 2), a histone lysine (B10760008) methyltransferase. It also shows inhibitory activity against the related proteins NSD1 and NSD3. Given its role as an epigenetic modulator, this compound is a valuable tool for research in areas such as multiple myeloma and other cancers. As with many small molecule inhibitors, its stability in solution can be a critical factor for obtaining reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: How should I store the lyophilized powder of this compound?

A: Lyophilized small molecule inhibitors should be stored at -20°C or -80°C, desiccated, and protected from light. Refer to the manufacturer's datasheet for specific recommendations.

Q2: What is the recommended solvent for dissolving this compound?

A: The choice of solvent depends on the experimental requirements. For in vitro studies, dimethyl sulfoxide (B87167) (DMSO) is a common solvent for creating stock solutions. For cell-based assays, ensure the final concentration of the organic solvent is non-toxic to the cells (typically <0.5% v/v). For in vivo studies, a biocompatible solvent system such as a mixture of saline, PEG, and Tween 80 may be required.

Q3: How can I determine the solubility of this compound in my chosen solvent?

A: To determine the solubility, you can use methods such as visual inspection (is the solution clear?), UV-Vis spectroscopy, or nephelometry. Start with a small amount of the compound and gradually add the solvent until it completely dissolves. Gentle warming and vortexing can aid dissolution.

Q4: How long are stock solutions of this compound stable?

A: The stability of stock solutions can vary depending on the solvent, storage temperature, and light exposure. It is recommended to prepare fresh solutions for each experiment. If storage is necessary, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C, protected from light. We recommend performing a stability study to determine the acceptable storage duration for your specific conditions.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments with this compound.

Issue 1: I am observing lower than expected potency (higher IC50) in my cell-based assay.

  • Potential Cause A: Degradation of this compound in stock solution.

    • Solution: Prepare a fresh stock solution from lyophilized powder. Avoid using stock solutions that have been stored for an extended period or subjected to multiple freeze-thaw cycles.

  • Potential Cause B: Degradation of this compound in culture medium.

    • Solution: The pH, temperature, and components of the cell culture medium can affect the stability of the compound. Minimize the pre-incubation time of the compound in the medium before adding it to the cells. Consider performing a time-course experiment to assess the stability of this compound in your specific culture medium.

  • Potential Cause C: Adsorption to plasticware.

    • Solution: Small molecules can adsorb to the surface of plastic tubes and plates, reducing the effective concentration. Use low-adhesion plasticware or pre-treat the plasticware with a blocking agent like bovine serum albumin (BSA).

Issue 2: My experimental results are inconsistent between batches.

  • Potential Cause A: Variability in the purity of this compound.

    • Solution: Ensure you are using a high-purity grade of the compound. If possible, obtain a certificate of analysis (CoA) for each batch.

  • Potential Cause B: Inconsistent preparation of solutions.

    • Solution: Standardize your protocol for preparing stock and working solutions. Use calibrated pipettes and ensure the compound is fully dissolved.

  • Potential Cause C: Degradation during storage or handling.

    • Solution: Review your storage and handling procedures. Aliquot stock solutions to minimize freeze-thaw cycles. Protect solutions from light and store at the recommended temperature.

Data Presentation: Stability Assessment of this compound

While specific data for this compound is not publicly available, researchers can perform their own stability studies. The following table provides a template for such a study. The percentage of remaining this compound can be determined by analytical methods like High-Performance Liquid Chromatography (HPLC).

Condition Solvent Temperature Time Point % Remaining this compound (Hypothetical)
1DMSO-80°C1 month>99%
2DMSO-20°C1 month95%
3DMSO4°C1 week80%
4DMSORoom Temp24 hours60%
5Cell Culture Medium + 10% FBS37°C4 hours90%
6Cell Culture Medium + 10% FBS37°C24 hours50%

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Materials: Lyophilized this compound, anhydrous DMSO, sterile microcentrifuge tubes.

  • Procedure:

    • Allow the vial of lyophilized this compound to equilibrate to room temperature before opening.

    • Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex the solution for 1-2 minutes until the compound is completely dissolved. Gentle warming in a water bath (≤ 37°C) can be used if necessary.

    • Aliquot the stock solution into single-use, light-protected tubes.

    • Store the aliquots at -80°C.

Protocol 2: Assessment of this compound Stability in Cell Culture Medium

  • Materials: this compound stock solution, cell culture medium (e.g., DMEM with 10% FBS), incubator (37°C, 5% CO2), HPLC system.

  • Procedure:

    • Prepare a working solution of this compound in cell culture medium at the desired final concentration.

    • Immediately take a sample (T=0) for HPLC analysis. This will serve as the baseline.

    • Incubate the remaining solution at 37°C in a 5% CO2 incubator.

    • Take samples at various time points (e.g., 2, 4, 8, 24 hours).

    • Analyze all samples by HPLC to determine the concentration of intact this compound.

    • Calculate the percentage of remaining this compound at each time point relative to the T=0 sample.

Visualizations

G Hypothetical Degradation Pathway of this compound LEM_14_1189 This compound (Active Inhibitor) Hydrolysis Hydrolysis (e.g., in aqueous medium) LEM_14_1189->Hydrolysis Oxidation Oxidation (e.g., exposure to air/light) LEM_14_1189->Oxidation Degradant_1 Inactive Metabolite 1 Hydrolysis->Degradant_1 Degradant_2 Inactive Metabolite 2 Oxidation->Degradant_2

Caption: Hypothetical degradation pathways for this compound in solution.

G Workflow for Assessing this compound Stability start Prepare this compound in Test Solution t0 T=0 Sample (HPLC Analysis) start->t0 incubate Incubate at Test Condition start->incubate hplc HPLC Analysis of Samples t0->hplc sampling Collect Samples at Time Points incubate->sampling sampling->hplc analyze Calculate % Remaining Compound hplc->analyze end Determine Stability Profile analyze->end

Caption: Experimental workflow for determining the stability of this compound.

G Troubleshooting Inconsistent Results start Inconsistent Results Observed q1 Is the stock solution fresh? start->q1 a1_yes Check for degradation in experimental medium q1->a1_yes Yes a1_no Prepare fresh stock solution q1->a1_no No q2 Are handling procedures consistent? a1_yes->q2 a1_no->q2 a2_yes Investigate other experimental variables (e.g., cell passage number) q2->a2_yes Yes a2_no Standardize solution preparation and handling protocols q2->a2_no No

Caption: A decision tree for troubleshooting inconsistent experimental results.

inconsistent results with LEM-14-1189 in vitro assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent results with LEM-14-1189 in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is the putative mechanism of action for this compound?

A1: this compound is hypothesized to be an inhibitor of a key kinase within the Hippo signaling pathway. By inhibiting this kinase, it is proposed to prevent the phosphorylation of TAZ, a downstream effector. This inhibition allows TAZ to translocate to the nucleus and regulate target gene transcription. The Hippo pathway is crucial in controlling organ size and tissue homeostasis, and its dysregulation is implicated in various cancers.[1]

Q2: What are the common causes of variability in in vitro kinase assays?

A2: High variability in kinase assays can arise from several factors, including inaccurate pipetting (especially with small volumes), inadequate mixing of reagents leading to concentration gradients, and compound precipitation in aqueous buffers.[2] Environmental factors such as evaporation from the outer wells of a microplate ("edge effects") and fluctuations in incubation time and temperature can also significantly impact results.[2]

Q3: My positive and negative controls are failing. What should I check?

A3: Control failures are a strong indicator of a fundamental issue with the assay setup.[2] Key areas to investigate include the activity of the kinase enzyme, which can be compromised by improper storage or repeated freeze-thaw cycles, and the quality of the substrate.[2] The concentration of ATP is also a critical factor that can significantly affect assay outcomes.[2]

Q4: I am not observing any inhibition of my target kinase with this compound. What could be the issue?

A4: A lack of inhibition could be due to several factors. If this compound is an ATP-competitive inhibitor, high concentrations of ATP in your assay can outcompete the inhibitor, reducing its apparent potency.[3] It is also essential to ensure that your stock solution of this compound is fresh and has been stored correctly to prevent degradation.[3] Finally, confirm that you are using an active enzyme for your assay.[3]

Troubleshooting Guides

Issue 1: High Variability in Dose-Response Curves

High variability can obscure the true potency of this compound. Follow this systematic approach to troubleshoot:

  • Pipetting Technique: Ensure all pipettes are properly calibrated. Use reverse pipetting for viscous solutions and ensure consistent technique across all wells.

  • Reagent Preparation: Thoroughly mix all reagent stocks and master mixes before aliquoting. Ensure complete solubilization of this compound.

  • Compound Solubility: this compound may precipitate in aqueous assay buffers at higher concentrations. Visually inspect wells for any precipitation. Consider lowering the final DMSO concentration, ensuring it remains consistent across all wells.[2]

  • Plate Layout: To mitigate edge effects, avoid using the outermost wells of the microplate or fill them with buffer or water.[2]

  • Assay Conditions: Maintain consistent incubation times and temperatures for all plates.[2]

Issue 2: Inconsistent Western Blot Results for Downstream Targets

Inconsistent band intensities for phosphorylated downstream targets of the kinase inhibited by this compound can be problematic. Here are some troubleshooting steps:

  • Treatment and Lysis Timing: The phosphorylation state of proteins can be transient. Optimize the duration of this compound treatment and the timing of cell lysis to capture the desired signaling event.[3]

  • Antibody Quality: Use a high-quality, validated antibody specific for the phosphorylated form of the target protein.[3]

  • Loading Controls: Always use appropriate loading controls, such as a housekeeping protein (e.g., GAPDH, β-actin) or the total protein level of your target, to ensure equal protein loading between lanes.[3]

  • Lysis Buffer: Ensure your lysis buffer contains fresh protease and phosphatase inhibitors to preserve the phosphorylation status of your proteins of interest.[2]

Data Presentation

Table 1: Example IC50 Values for this compound in Different Cell Lines
Cell LineAssay TypeATP Concentration (µM)IC50 (nM)
MCF-7Kinase Activity10150
HeLaKinase Activity100850
A549Cell ViabilityN/A500
HepG2Cell ViabilityN/A720

Note: This data is illustrative. Researchers should determine the IC50 for their specific cell line and experimental conditions.[3]

Experimental Protocols

Protocol 1: General In Vitro Kinase Assay
  • Prepare Reagents: Prepare kinase buffer, substrate solution, and ATP solution.

  • Compound Dilution: Create a serial dilution of this compound in the appropriate solvent (e.g., DMSO).

  • Kinase Reaction: In a microplate, add the kinase, substrate, and this compound (or vehicle control).

  • Initiate Reaction: Start the reaction by adding ATP.

  • Incubation: Incubate the plate at the optimal temperature and for a predetermined time.

  • Detection: Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence, fluorescence, radioactivity).

Protocol 2: Western Blotting for Phosphorylated TAZ
  • Cell Treatment: Plate cells and treat with various concentrations of this compound for the desired time.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with a buffer containing protease and phosphatase inhibitors.[3]

  • Protein Quantification: Determine the protein concentration of each lysate.[3]

  • SDS-PAGE and Transfer: Normalize protein amounts, separate proteins by SDS-PAGE, and transfer to a membrane.[3]

  • Blocking and Antibody Incubation: Block the membrane and incubate with a primary antibody against phospho-TAZ, followed by a secondary antibody.[3]

  • Detection: Visualize the bands using an appropriate detection system.

Visualizations

Hypothesized Signaling Pathway of this compound LEM_14_1189 This compound Upstream_Kinase Upstream Kinase LEM_14_1189->Upstream_Kinase inhibition TAZ TAZ Upstream_Kinase->TAZ phosphorylation TAZ_P Phosphorylated TAZ TAZ->TAZ_P Nucleus Nucleus TAZ->Nucleus translocation Gene_Transcription Target Gene Transcription Nucleus->Gene_Transcription

Caption: Hypothesized mechanism of this compound action.

Troubleshooting Workflow for Inconsistent Kinase Assay Results Start Inconsistent Results Check_Reagents Check Reagents (Enzyme, Substrate, ATP) Start->Check_Reagents Check_Assay_Conditions Check Assay Conditions (Temp, Time, Plate) Start->Check_Assay_Conditions Check_Compound Check Compound (Solubility, Degradation) Start->Check_Compound Check_Technique Review Pipetting and Mixing Start->Check_Technique Validate_Controls Validate Controls Check_Reagents->Validate_Controls Check_Assay_Conditions->Validate_Controls Optimize_ATP Optimize ATP Concentration Check_Compound->Optimize_ATP Check_Technique->Validate_Controls Consistent_Results Consistent Results Optimize_ATP->Consistent_Results Validate_Controls->Consistent_Results

Caption: Troubleshooting workflow for kinase assays.

References

Technical Support Center: Improving the In Vivo Bioavailability of LEM-14-1189

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming potential challenges related to the in vivo bioavailability of LEM-14-1189. Given the limited publicly available data on the physicochemical properties of this compound, this guide focuses on established strategies for improving the bioavailability of compounds with presumed poor aqueous solubility, a common challenge for novel small molecule inhibitors.

Frequently Asked Questions (FAQs)

Q1: My in vitro studies with this compound show high potency, but I am observing low or inconsistent efficacy in my in vivo models. What is a likely cause?

A1: A significant discrepancy between in vitro potency and in vivo efficacy is frequently attributed to poor oral bioavailability. For an orally administered compound to be effective, it must first dissolve in the gastrointestinal (GI) fluids and then permeate the intestinal membrane to enter systemic circulation. Low aqueous solubility is a primary factor that can limit dissolution, thereby reducing the amount of drug absorbed and leading to suboptimal therapeutic outcomes.

Q2: What are the primary formulation strategies to consider for improving the oral bioavailability of a poorly soluble compound like this compound?

A2: Several formulation strategies can be employed to enhance the oral bioavailability of poorly soluble drugs. The main approaches include:

  • Particle Size Reduction: Decreasing the particle size of the drug increases its surface area-to-volume ratio, which can enhance the dissolution rate.[1][2]

  • Amorphous Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix can create a high-energy amorphous form of the drug, which has a higher apparent solubility and dissolution rate compared to its crystalline form.[1][3][4]

  • Lipid-Based Formulations: Incorporating the drug into lipid-based systems, such as Self-Emulsifying Drug Delivery Systems (SEDDS), can improve its solubilization in the GI tract and facilitate its absorption.[3][4][5]

  • Nanotechnology Approaches: Encapsulating the drug in nanoparticles, such as polymeric nanoparticles or solid lipid nanoparticles, can improve its solubility, protect it from degradation, and potentially enhance its absorption.[3][6][7]

Q3: How do I choose the most suitable formulation strategy for this compound?

A3: The selection of an appropriate formulation strategy is a multi-faceted process that depends on the specific physicochemical properties of this compound, the desired pharmacokinetic profile, and the experimental context. A systematic approach is recommended, starting with basic pre-formulation characterization. The following diagram outlines a general workflow for selecting a suitable formulation strategy.

G cluster_0 Pre-formulation Assessment cluster_1 Formulation Strategy Selection cluster_2 Potential Strategies cluster_3 Evaluation start Start: Assume Poor In Vivo Bioavailability solubility Determine Aqueous Solubility (pH-dependence) start->solubility permeability Assess Permeability (e.g., PAMPA, Caco-2) solubility->permeability bcs Hypothesize BCS Class (e.g., Class II: Low S, High P) permeability->bcs strategy Select Initial Strategies bcs->strategy s1 Particle Size Reduction strategy->s1 s2 Solid Dispersion strategy->s2 s3 Lipid-Based Formulation strategy->s3 formulate Prepare Formulations s1->formulate s2->formulate s3->formulate invitro In Vitro Dissolution Testing formulate->invitro invivo In Vivo PK Study in Animal Model invitro->invivo

Caption: Decision workflow for selecting a formulation strategy.

Troubleshooting Guides

Issue 1: Inconsistent or highly variable results in in vivo pharmacokinetic (PK) studies.

  • Possible Cause: High variability in drug dissolution and absorption due to the poor and inconsistent wetting of unprocessed this compound. This is a common challenge with poorly soluble compounds.

  • Troubleshooting Steps:

    • Particle Size Analysis: Ensure a consistent and narrow particle size distribution of the this compound drug substance across different experimental batches.

    • Formulation Approach: Implement one of the bioavailability enhancement strategies outlined in the FAQs. A simple starting point is to prepare a micronized suspension with a wetting agent.

    • In Vitro Dissolution Testing: Before proceeding with further animal studies, conduct dissolution studies under various pH conditions (e.g., simulating gastric and intestinal fluids) to evaluate the performance and consistency of your chosen formulation.

    • Animal Model Considerations: Standardize the fasting times and diet of the animals, as the presence of food, particularly high-fat meals, can significantly influence the absorption of poorly soluble drugs.

Issue 2: A chosen formulation (e.g., an amorphous solid dispersion) shows good in vitro dissolution but does not translate to improved in vivo bioavailability.

  • Possible Cause: The drug may be precipitating back into its less soluble crystalline form in the GI tract after being released from the formulation. This phenomenon can occur with supersaturating systems like amorphous solid dispersions or some lipid-based formulations.

  • Troubleshooting Steps:

    • Incorporate Precipitation Inhibitors: Include hydrophilic polymers such as hydroxypropyl methylcellulose (B11928114) (HPMC) or polyvinylpyrrolidone (B124986) (PVP) in your formulation. These polymers can help maintain a supersaturated state of the drug in the gut, thereby preventing or delaying its precipitation.

    • Biorelevant Dissolution Media: Perform dissolution testing using biorelevant media, such as Fasted-State Simulated Intestinal Fluid (FaSSIF) and Fed-State Simulated Intestinal Fluid (FeSSIF). These media better mimic the composition of intestinal fluids and can provide a more predictive assessment of in vivo performance.

Experimental Protocols

Protocol 1: Preparation of a Micronized Suspension of this compound

  • Objective: To reduce the particle size of this compound to improve its dissolution rate.

  • Methodology:

    • Milling: Place a known quantity of this compound into a ball mill or use a jet mill. Mill the compound until the desired particle size (typically < 10 µm) is achieved.

    • Vehicle Preparation: Prepare a suspension vehicle containing a wetting agent (e.g., 0.5% w/v Tween 80 or Poloxamer 188) and a viscosity-enhancing agent (e.g., 0.5% w/v carboxymethyl cellulose) in purified water.

    • Suspension Formulation: Gradually add the micronized this compound powder to the vehicle while stirring continuously with a high-shear mixer until a uniform suspension is formed.

    • Characterization: Characterize the particle size distribution of the final suspension using laser diffraction.

Protocol 2: Preparation of an Amorphous Solid Dispersion (ASD) of this compound by Solvent Evaporation

  • Objective: To enhance the solubility and dissolution of this compound by converting it to an amorphous state within a polymer matrix.

  • Methodology:

    • Solubilization: Dissolve this compound and a hydrophilic polymer (e.g., PVP K30 or HPMC-AS) in a suitable common solvent (e.g., methanol (B129727) or a mixture of dichloromethane (B109758) and methanol). A typical drug-to-polymer ratio to start with is 1:3 by weight.

    • Solvent Evaporation: Evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40°C) until a solid film is formed on the flask wall.

    • Drying: Further dry the resulting solid film in a vacuum oven at 40°C for 24-48 hours to remove any residual solvent.

    • Milling and Sieving: Gently mill the dried product into a fine powder and pass it through a sieve to ensure uniformity.

    • Characterization: Confirm the amorphous nature of the dispersion using techniques such as X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).

Protocol 3: In Vivo Pharmacokinetic Study in Rodents

  • Objective: To compare the oral bioavailability of different this compound formulations.

  • Methodology:

    • Animal Acclimatization: Acclimate the study animals (e.g., male Sprague-Dawley rats) to the facility for at least 3 days prior to the experiment.

    • Fasting: Fast the animals overnight (approximately 12-18 hours) before dosing, with free access to water.

    • Dosing: Administer the different this compound formulations (e.g., simple suspension vs. micronized suspension vs. ASD) to separate groups of animals via oral gavage at a consistent dose. Include a control group receiving the vehicle alone.

    • Blood Sampling: Collect blood samples (e.g., via tail vein or saphenous vein) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose) into tubes containing an appropriate anticoagulant (e.g., K2-EDTA).

    • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.

    • Bioanalysis: Determine the concentration of this compound in the plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the concentration-time curve), using appropriate software.

Data Presentation

The following tables provide a template for summarizing and comparing the pharmacokinetic data obtained from in vivo studies with different formulations of this compound.

Table 1: Pharmacokinetic Parameters of this compound Formulations in Rats (Mean ± SD, n=5)

FormulationDose (mg/kg)Cmax (ng/mL)Tmax (hr)AUC0-24h (ng·hr/mL)Relative Bioavailability (%)
Simple Suspension10100 (Reference)
Micronized Suspension10
ASD Formulation10

Table 2: Physicochemical Characterization of this compound Formulations

FormulationParticle Size (D50)Amorphous/Crystalline StateIn Vitro Dissolution (at 60 min in pH 6.8 buffer)
Simple SuspensionCrystalline
Micronized SuspensionCrystalline
ASD FormulationN/AAmorphous

Visualization of Experimental Workflow

The following diagram illustrates a typical experimental workflow for troubleshooting and improving the bioavailability of a compound like this compound.

G cluster_0 Phase 1: Problem Identification & Pre-formulation cluster_1 Phase 2: Formulation Development cluster_2 Phase 3: In Vivo Evaluation cluster_3 Phase 4: Decision & Optimization a Initial In Vivo Study: Low/Variable Exposure b Hypothesis: Poor Bioavailability (Solubility-Limited) a->b c Physicochemical Characterization: - Aqueous Solubility - LogP - pKa b->c d Prepare Multiple Formulations: 1. Micronized Suspension 2. Amorphous Solid Dispersion 3. Lipid-Based System (SEDDS) c->d e In Vitro Characterization: - Dissolution Testing (pH 1.2, 4.5, 6.8) - Physical Stability d->e f Comparative PK Study in Rodents: - Oral Gavage - Serial Blood Sampling e->f g Bioanalysis (LC-MS/MS) f->g h Data Analysis: - Calculate PK Parameters (Cmax, Tmax, AUC) - Compare Formulations g->h i Select Lead Formulation h->i j Further Optimization (if needed) i->j k Proceed to Efficacy Studies i->k

Caption: Experimental workflow for bioavailability enhancement.

References

LEM-14-1189 not showing expected biological activity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for LEM-14-1189. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments and addressing frequently asked questions regarding the use of this compound, a novel inhibitor of the oncoprotein NSD2 and related histone methyltransferases.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is a derivative of LEM-14, which was identified as a specific inhibitor of the histone-lysine N-methyltransferase NSD2. This compound also demonstrates inhibitory activity against the closely related enzymes NSD1 and NSD3.[1] These enzymes play a crucial role in chromatin regulation and are implicated in various cancers, making them important therapeutic targets.[1]

Q2: What are the reported in vitro potencies (IC50) of this compound against its targets?

The reported half-maximal inhibitory concentrations (IC50) of this compound in in vitro assays are summarized in the table below. It is important to note that these values can vary depending on the specific assay conditions.

TargetIn Vitro IC50 (µM)
NSD1418
NSD2111
NSD360
Data sourced from publicly available research.[1]

Q3: Why am I not observing the expected biological activity with this compound in my cell-based assays?

Several factors can contribute to a lack of expected biological activity in cell-based assays. These can range from issues with compound handling and storage to specifics of the experimental design.[2][3] Refer to the troubleshooting guides below for a systematic approach to identifying the potential cause.

Q4: Is this compound expected to be equally potent in biochemical and cellular assays?

Not necessarily. It is common for the potency of a compound to differ between biochemical assays (using purified proteins) and cell-based assays.[4][5] Factors such as cell permeability, compound metabolism, efflux pumps, and engagement with the target in a complex cellular environment can all influence the apparent activity of the compound.[4][5]

Troubleshooting Guides

Guide 1: No or Low Potency Observed in Cell-Based Assays

If you are observing lower than expected or no activity with this compound in your cellular experiments, consider the following troubleshooting steps.

Experimental Workflow for Troubleshooting Low Potency

G cluster_0 Compound Integrity & Handling cluster_1 Assay & Cell Culture Conditions cluster_2 Target Engagement & Cellular Context A Verify Compound Identity & Purity B Check Storage Conditions (temperature, light) A->B C Assess Solubility in Assay Medium B->C D Confirm Final DMSO Concentration C->D E Optimize Cell Density & Growth Phase D->E F Evaluate Assay Incubation Time E->F G Test a Range of Compound Concentrations F->G H Use Appropriate Positive & Negative Controls G->H I Confirm Target Expression in Cell Line H->I J Consider Cellular Permeability of Compound I->J K Investigate Potential for Compound Efflux J->K L Assess for Compound Metabolism K->L End Resolution L->End Start Start Troubleshooting Start->A

Caption: A logical workflow for troubleshooting low compound potency.

Step Action Rationale
1. Compound Integrity Verify the identity and purity of your this compound stock. Assess for degradation.The compound may have degraded during storage or may not be of sufficient purity.
2. Solubility Confirm that this compound is soluble in your assay medium at the tested concentrations.Compound precipitation will lead to a lower effective concentration and inaccurate results.[6]
3. DMSO Concentration Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is not affecting cell viability.High concentrations of solvents can be toxic to cells and interfere with the assay readout.
4. Cell Line Verification Confirm that your chosen cell line expresses the target proteins (NSD1, NSD2, NSD3) at sufficient levels.The compound cannot exert its effect if the target is not present.
5. Assay Duration Optimize the incubation time with this compound. The effect on histone methylation may not be immediate.Sufficient time is required for the compound to enter the cells, engage with the target, and elicit a downstream biological response.
6. Concentration Range Test a broad range of this compound concentrations, including those significantly higher than the reported in vitro IC50.Cellular potency can be lower than in vitro potency, requiring higher concentrations to observe an effect.[4][5]
7. Positive and Negative Controls Include appropriate controls in your experiment, such as a known inhibitor of a similar target or a vehicle control.Controls help to validate that the assay is performing as expected.
Guide 2: Inconsistent or Irreproducible Results

Inconsistent results can be a significant challenge. The following steps can help improve the reproducibility of your experiments.

Factors Influencing Assay Reproducibility

G Assay Assay Reproducibility Cell Passage Number Serum Batch Variation Pipetting Accuracy Plate Edge Effects Reagent Stability Factors Key Experimental Variables Factors->Assay

Caption: Key variables affecting the reproducibility of cell-based assays.

Factor Recommendation Rationale
Cell Passage Number Use cells within a consistent and low passage number range for all experiments.Cell characteristics can change over time in culture, affecting their response to compounds.[3][7]
Serum Variability If using fetal bovine serum (FBS), test and use a single batch for a set of experiments.Different batches of serum can contain varying levels of growth factors and other components that may influence experimental outcomes.
Reagent Preparation Prepare fresh dilutions of this compound for each experiment from a concentrated stock.The stability of the compound in dilute solutions may be limited.
Assay Plate Layout Be mindful of "edge effects" on multi-well plates. Consider not using the outer wells for critical measurements.Evaporation and temperature gradients can be more pronounced in the outer wells, leading to variability.[2]
Standard Operating Procedures (SOPs) Develop and adhere to a detailed SOP for your assay.Consistency in experimental execution is critical for reproducibility.

Experimental Protocols

Protocol 1: General Cell-Based Assay for Assessing this compound Activity

This protocol provides a general framework for evaluating the effect of this compound on a downstream cellular phenotype, such as cell proliferation or the expression of a target gene.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2X serial dilution of this compound in the appropriate cell culture medium. Also, prepare a vehicle control (e.g., 0.1% DMSO).

  • Treatment: Remove the existing medium from the cells and add the compound dilutions and vehicle control.

  • Incubation: Incubate the plate for a predetermined duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions.

  • Assay Readout: Perform the desired assay to measure the biological endpoint (e.g., a cell viability assay like MTT or a gene expression analysis via qPCR).

  • Data Analysis: Calculate the relative response for each concentration compared to the vehicle control and plot a dose-response curve to determine the EC50 value.

Signaling Pathways

Simplified NSD-Mediated Histone Methylation Pathway

The NSD family of enzymes (NSD1, NSD2, NSD3) are histone methyltransferases that primarily catalyze the methylation of histone H3 at lysine (B10760008) 36 (H3K36). This modification is generally associated with active transcription. This compound inhibits this process.

G cluster_0 Nucleus NSD NSD1/2/3 H3K36 Histone H3K36 NSD->H3K36 Methylation H3K36me Methylated H3K36 Transcription Active Gene Transcription H3K36me->Transcription LEM14_1189 This compound LEM14_1189->NSD Inhibition

Caption: Inhibition of NSD-mediated histone methylation by this compound.

References

Addressing Batch-to-Batch Variability of LEM-14-1189: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance to researchers, scientists, and drug development professionals on addressing the common issue of batch-to-batch variability with LEM-14-1189. Consistent performance of this compound is critical for reproducible experimental results and robust drug development pipelines. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you identify, characterize, and mitigate variability between different lots of this compound.

Frequently Asked Questions (FAQs)

Q1: What is batch-to-batch variability and why is it a concern for this compound?

A1: Batch-to-batch variability refers to the non-biological differences observed between different manufacturing lots of this compound.[1] Even with stringent manufacturing processes, minor variations can occur. For a potent and specific molecule like this compound, these small deviations can lead to significant differences in experimental outcomes, affecting the reproducibility and reliability of your results. This is a significant problem across the pharmaceutical industry as it can impact physicochemical stability and efficacy.[1]

Q2: What are the potential causes of batch-to-batch variability in this compound?

A2: The variability in this compound can stem from several factors during the manufacturing and handling process. These can include:

  • Raw Materials: Variations in the purity, concentration, and moisture content of starting materials can affect the final product.[2]

  • Processing Procedures: Minor changes in the synthesis or purification process can alter the final product's properties.[1][2]

  • Equipment Performance: Reactors, mixers, and other equipment must function consistently to ensure uniform batches.[2]

  • Environmental Conditions: Factors like humidity, light, and storage temperature can influence the stability and performance of the compound.[2]

  • Human Factors: Operator errors in measurements or process adjustments can introduce variability.[2]

  • Polymorphism: The existence of different crystalline forms (polymorphs) of this compound, which are chemically identical but have different physical properties.[1]

  • Amorphous Content: Variations in the amount of non-crystalline (amorphous) material can affect stability and dissolution rates.[1]

Q3: How can I detect if I have a batch-to-batch variability issue with my this compound?

A3: If you observe unexpected changes in your experimental results when using a new batch of this compound, variability may be the cause.[1] Key indicators include:

  • Altered dose-response curves.[1]

  • Changes in cell viability.[1]

  • Inconsistent biomarker expression.[1]

  • Shifts in IC50 or EC50 values.

Troubleshooting Guide

If you suspect batch-to-batch variability, a systematic approach to troubleshooting is essential.

Step 1: Initial Assessment

  • Confirm the Identity and Purity of the New Batch: Request the Certificate of Analysis (CoA) from the supplier for the new batch and compare it to the previous batch. Pay close attention to purity (e.g., by HPLC) and identity (e.g., by mass spectrometry) data.

  • Review Handling and Storage: Ensure that the new batch has been stored and handled according to the manufacturer's recommendations. Improper storage can lead to degradation.

Step 2: Side-by-Side Comparison

  • Perform a Head-to-Head Experiment: Design a simple, well-controlled experiment to directly compare the activity of the old and new batches. A dose-response assay is often the most informative.

  • Use a Positive Control: Include a known standard or a previously validated batch of this compound as a reference.

Step 3: Analytical Characterization

If the side-by-side comparison confirms a difference in activity, further analytical characterization may be necessary.

  • High-Performance Liquid Chromatography (HPLC): To assess purity and detect any impurities that may not have been reported on the CoA.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To verify the chemical structure.

Quantitative Data Summary: Hypothetical Batch Comparison

ParameterBatch A (Previous)Batch B (New)Batch C (New)Acceptance Criteria
Purity (HPLC) 99.5%98.9%99.6%> 98.0%
IC50 (Kinase Assay) 50 nM150 nM55 nM± 20% of reference
Cell Viability (EC50) 1 µM5 µM1.2 µM± 20% of reference

In this hypothetical example, Batch B shows a significant deviation in biological activity (IC50 and EC50) despite having acceptable purity, suggesting a potential issue with factors like polymorphism or the presence of an active impurity not resolved by standard HPLC.

Experimental Protocols

Protocol 1: Comparative Dose-Response Assay

This protocol is designed to compare the potency of different batches of this compound in a cell-based assay.

  • Cell Seeding: Plate target cells at a density of 10,000 cells/well in a 96-well plate and incubate for 24 hours.[1]

  • Compound Preparation: Prepare a 10-point serial dilution of each this compound batch, starting from 100 µM.[1] It is critical to use the same solvent and dilution series for all batches.

  • Treatment: Treat the cells with the serial dilutions of each batch and incubate for 48 hours.[1] Include a vehicle-only control.

  • Viability Assessment: Measure cell viability using a standard method such as MTT or CellTiter-Glo®.

  • Data Analysis: Plot the dose-response curves for each batch and calculate the IC50 values. Compare the IC50 values to determine if there is a significant difference between batches.

Protocol 2: Target Engagement Assay (Western Blot)

This protocol assesses the ability of different batches of this compound to modulate a specific downstream target.

  • Cell Treatment: Treat cells with a fixed concentration (e.g., the known IC50 or 5 µM) of each this compound batch for a specified time (e.g., 4 hours). Include an untreated and a vehicle-only control.

  • Lysate Preparation: Prepare cell lysates from the treated cells.[1]

  • Western Blot: Perform a Western blot analysis to detect the phosphorylation status of a downstream substrate of the target protein.[1] Use an antibody specific to the phosphorylated form of the substrate and a total protein antibody as a loading control.

  • Densitometry: Quantify the band intensities to compare the level of target inhibition between batches.

Visualizing the Workflow and Concepts

To further clarify the troubleshooting process and the underlying causes of variability, the following diagrams are provided.

G cluster_causes Potential Causes of Batch Variability Raw Materials Raw Materials Synthesis Process Synthesis Process Raw Materials->Synthesis Process Purification Purification Synthesis Process->Purification Final Product Final Product Purification->Final Product Polymorphism Polymorphism Polymorphism->Final Product Handling & Storage Handling & Storage Handling & Storage->Final Product Inconsistent Results Inconsistent Results Final Product->Inconsistent Results

Caption: Factors contributing to batch-to-batch variability.

G Start Start Inconsistent Results Inconsistent Results Start->Inconsistent Results Review CoA & Storage Review CoA & Storage Inconsistent Results->Review CoA & Storage Side-by-Side Assay Side-by-Side Assay Review CoA & Storage->Side-by-Side Assay Results Consistent? Results Consistent? Side-by-Side Assay->Results Consistent? Analytical Characterization Analytical Characterization Results Consistent?->Analytical Characterization No End End Results Consistent?->End Yes Contact Supplier Contact Supplier Analytical Characterization->Contact Supplier Contact Supplier->End

Caption: Troubleshooting workflow for batch variability.

G cluster_pathway Hypothetical this compound Signaling Pathway This compound This compound Target Kinase Target Kinase This compound->Target Kinase Inhibits Downstream Substrate-P (Active) Downstream Substrate-P (Active) Target Kinase->Downstream Substrate-P (Active) Phosphorylates Downstream Substrate (Inactive) Downstream Substrate (Inactive) Cellular Response Cellular Response Downstream Substrate-P (Active)->Cellular Response

References

Technical Support Center: Minimizing LEM-14-1189 Toxicity in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate potential toxicity of LEM-14-1189 in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a small molecule inhibitor of the nuclear receptor binding SET domain protein 2 (NSD2), a histone methyltransferase. By inhibiting NSD2, this compound prevents the dimethylation of histone H3 at lysine (B10760008) 36 (H3K36me2), a key epigenetic mark involved in transcriptional regulation. Dysregulation of NSD2 activity is implicated in various cancers, making it a target for therapeutic intervention.

Q2: What is the recommended solvent and storage for this compound?

A2: this compound is typically soluble in dimethyl sulfoxide (B87167) (DMSO). For cell culture applications, it is crucial to prepare a high-concentration stock solution in anhydrous, high-purity DMSO. To minimize solvent-induced toxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally ≤ 0.1%. Stock solutions should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Q3: What are the potential causes of toxicity with this compound in cell culture?

A3: Toxicity in cell culture can arise from several factors:

  • On-target toxicity: Inhibition of NSD2 can lead to cell cycle arrest or apoptosis in cancer cells that are dependent on its activity.

  • Off-target effects: At higher concentrations, this compound may interact with other cellular targets, leading to unintended toxicities.

  • Solvent toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells.

  • Compound instability: Degradation of the compound in culture medium can lead to the formation of toxic byproducts.

  • Precipitation: Poor solubility of the compound in aqueous culture medium can lead to precipitation, causing physical stress to cells and inaccurate effective concentrations.

Q4: How can I determine the optimal, non-toxic working concentration of this compound for my cell line?

A4: It is essential to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line. A preliminary cytotoxicity assay, such as an MTT or Calcein-AM assay, should be conducted over a broad range of concentrations. This will help identify a concentration range that effectively inhibits the target without causing excessive, non-specific cell death.

Troubleshooting Guide

This guide addresses common issues that may be encountered when working with this compound in cell culture.

IssuePossible CauseSuggested Solution
High cell death even at low concentrations Cell line is highly sensitive to NSD2 inhibition.Use a lower concentration range and shorter exposure times. Confirm that the observed cell death is due to apoptosis, an expected outcome of on-target activity in sensitive cells.
Solvent (DMSO) toxicity.Ensure the final DMSO concentration is below 0.1%. Always include a vehicle control (medium with the same DMSO concentration but without this compound).
Compound instability leading to toxic degradants.Prepare fresh dilutions of this compound for each experiment. Assess the stability of the compound in your specific cell culture medium over time.
Precipitation of the compound in culture medium Poor aqueous solubility of this compound.Pre-warm the cell culture medium to 37°C before adding the compound. Add the DMSO stock solution dropwise while gently swirling the medium to ensure rapid and even dispersion. Consider using a lower stock concentration to increase the volume added to the medium, facilitating better mixing.
Interaction with media components.If using serum, test for precipitation in serum-free versus serum-containing medium. Some compounds can bind to serum proteins, affecting their solubility and bioavailability.
Inconsistent or non-reproducible results Variability in cell health and density.Ensure consistent cell seeding density and that cells are in the logarithmic growth phase at the start of the experiment. Regularly check for mycoplasma contamination.
Inaccurate compound concentration.Calibrate pipettes regularly. Prepare fresh serial dilutions for each experiment from a well-characterized stock solution.
Degradation of the compound during storage.Aliquot the stock solution to avoid multiple freeze-thaw cycles. Protect from light if the compound is light-sensitive.

Quantitative Data Summary

The following tables provide hypothetical data on the effects of this compound on cell viability and apoptosis in a sensitive cancer cell line (e.g., a multiple myeloma cell line with t(4;14) translocation) versus a non-sensitive cell line.

Table 1: Effect of this compound on Cell Viability (MTT Assay after 72h treatment)

Concentration (µM)Sensitive Cell Line (% Viability ± SD)Non-sensitive Cell Line (% Viability ± SD)
0 (Vehicle)100 ± 4.5100 ± 5.1
0.185 ± 5.298 ± 4.8
152 ± 6.195 ± 5.5
1015 ± 3.888 ± 6.2
1005 ± 2.165 ± 7.3

Table 2: Induction of Apoptosis by this compound (Annexin V Assay after 48h treatment)

Concentration (µM)Sensitive Cell Line (% Apoptotic Cells ± SD)Non-sensitive Cell Line (% Apoptotic Cells ± SD)
0 (Vehicle)5 ± 1.24 ± 0.9
125 ± 3.56 ± 1.5
1068 ± 5.812 ± 2.1

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be constant across all wells and not exceed 0.1%. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound or vehicle control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Apoptosis Detection using Annexin V Staining
  • Cell Treatment: Seed and treat cells with this compound as described in the MTT assay protocol in a 6-well plate.

  • Cell Harvesting: After the treatment period, collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cells once with cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Analysis: Add 400 µL of 1X binding buffer and analyze the cells immediately by flow cytometry.

Visualizations

LEM14_1189_Signaling_Pathway Simplified Signaling Pathway of this compound LEM14_1189 This compound NSD2 NSD2 (Histone Methyltransferase) LEM14_1189->NSD2 Inhibits Apoptosis Apoptosis LEM14_1189->Apoptosis Induces H3K36me2 H3K36me2 NSD2->H3K36me2 Catalyzes Cell_Proliferation Cancer Cell Proliferation Gene_Expression Aberrant Gene Expression H3K36me2->Gene_Expression Regulates Gene_Expression->Cell_Proliferation Experimental_Workflow Experimental Workflow for Assessing this compound Toxicity cluster_prep Preparation cluster_treat Treatment cluster_assay Assay cluster_analysis Data Analysis Prep_Stock Prepare this compound Stock in DMSO Serial_Dilution Prepare Serial Dilutions Prep_Stock->Serial_Dilution Cell_Seeding Seed Cells in Multi-well Plates Treatment Treat Cells with This compound Cell_Seeding->Treatment Serial_Dilution->Treatment Viability_Assay Cell Viability Assay (e.g., MTT) Treatment->Viability_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Treatment->Apoptosis_Assay Data_Analysis Analyze Results & Determine IC50 Viability_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis

Technical Support Center: Overcoming Resistance to LEM-14-1189 in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when studying resistance to the novel tyrosine kinase inhibitor (TKI), LEM-14-1189. For the purposes of this guide, this compound is a hypothetical inhibitor of the Epidermal Growth Factor Receptor (EGFR).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective inhibitor of the EGFR tyrosine kinase. It competitively binds to the ATP-binding site in the kinase domain of EGFR, preventing its autophosphorylation and the subsequent activation of downstream signaling pathways, such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are crucial for cancer cell proliferation and survival.

Q2: My cancer cell line shows high sensitivity to this compound initially, but after prolonged treatment, I observe a decrease in efficacy. What could be the reason?

A2: This phenomenon is known as acquired resistance, a common challenge with targeted cancer therapies. Cancer cells can develop mechanisms to evade the effects of the drug over time. The most common mechanisms of resistance to EGFR inhibitors like this compound include the acquisition of secondary mutations in the EGFR gene (e.g., T790M "gatekeeper" mutation), amplification of alternative receptor tyrosine kinases (e.g., MET), or activation of bypass signaling pathways that promote cell survival independently of EGFR.

Q3: How can I confirm if my cells have developed resistance to this compound?

A3: You can confirm resistance by performing a dose-response cell viability assay (e.g., MTT or CellTiter-Glo) to compare the IC50 value of this compound in your treated cell line versus the parental (sensitive) cell line. A significant increase in the IC50 value indicates the development of resistance. Further molecular analysis, such as Western blotting for key signaling proteins or DNA sequencing of the EGFR gene, can help identify the specific resistance mechanism.

Q4: What are the common strategies to overcome resistance to this compound?

A4: Strategies to overcome resistance often involve combination therapies. For instance, if resistance is due to MET amplification, combining this compound with a MET inhibitor can be effective. For the T790M mutation, a next-generation EGFR inhibitor that is active against this mutation might be necessary. Other approaches include combining this compound with inhibitors of downstream signaling molecules (e.g., MEK or PI3K inhibitors) to block bypass pathways.

Troubleshooting Guides

Problem 1: Inconsistent results in cell viability assays.
Possible Cause Suggested Solution Expected Outcome
Cell Seeding Density Optimize cell seeding density to ensure cells are in the exponential growth phase during the assay.Consistent and reproducible dose-response curves.
Reagent Preparation Prepare fresh reagents, especially the MTT or other tetrazolium salts, and ensure complete solubilization of formazan (B1609692) crystals.Low background and a clear dose-dependent colorimetric or luminescent signal.
Incubation Time Optimize the incubation time with this compound and the viability reagent for your specific cell line.A robust signal-to-noise ratio.
Problem 2: Difficulty in detecting the EGFR T790M mutation.
Possible Cause Suggested Solution Expected Outcome
Low abundance of the mutation Use a highly sensitive detection method like digital droplet PCR (ddPCR) or a specific ARMS-PCR assay.Detection of the T790M mutation even at low allele frequencies.
Poor DNA quality Ensure high-quality genomic DNA extraction from your resistant cell lines.Reliable and accurate sequencing or PCR results.
Western blot not suitable The T790M mutation is a point mutation and does not significantly alter the protein's molecular weight, making it undetectable by standard Western blot.Use DNA-based methods for mutation detection.
Problem 3: Low yield or no interaction detected in Co-Immunoprecipitation (Co-IP) for bypass pathway analysis.
Possible Cause Suggested Solution Expected Outcome
Lysis buffer too harsh Use a milder lysis buffer (e.g., non-ionic detergents like NP-40) to preserve protein-protein interactions.Successful pull-down of the target protein and its interacting partners.
Antibody not suitable for IP Use an antibody that is validated for immunoprecipitation.Efficient capture of the target protein.
Weak or transient interaction Perform in-cell cross-linking before lysis to stabilize the protein complex.Detection of weak or transient interactions.

Data Presentation

Table 1: Fictional IC50 Values of this compound in Sensitive and Resistant Cancer Cell Lines
Cell LineEGFR StatusResistance MechanismThis compound IC50 (nM)
PC-9Exon 19 deletionSensitive10
PC-9/LEM-R1Exon 19 del, T790MAcquired Resistance1500
HCC827Exon 19 deletionSensitive15
HCC827/LEM-R2Exon 19 del, MET ampAcquired Resistance2000
Table 2: Fictional Quantitative Proteomics Data - Protein Expression Changes in this compound Resistant Cells
ProteinFunctionFold Change (Resistant vs. Sensitive)
METReceptor Tyrosine Kinase5.2
p-MET (Y1234/1235)Activated MET8.7
AXLReceptor Tyrosine Kinase3.1
p-AKT (S473)Downstream signaling4.5

Experimental Protocols

Cell Viability (MTT) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of this compound for 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Western Blot for Phosphorylated Proteins
  • Cell Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated proteins (e.g., p-EGFR, EGFR, p-MET, MET, p-AKT, AKT) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Co-Immunoprecipitation (Co-IP)
  • Cell Lysis: Lyse cells in a non-denaturing IP lysis buffer.

  • Pre-clearing: Pre-clear the lysate by incubating with protein A/G agarose (B213101) beads for 1 hour at 4°C.

  • Immunoprecipitation: Incubate the pre-cleared lysate with the primary antibody (e.g., anti-EGFR) or an isotype control IgG overnight at 4°C.

  • Immune Complex Capture: Add protein A/G agarose beads to capture the antibody-protein complexes and incubate for 2-4 hours at 4°C.

  • Washing: Wash the beads several times with IP lysis buffer to remove non-specific binding.

  • Elution: Elute the immunoprecipitated proteins by boiling the beads in SDS-PAGE sample buffer.

  • Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against the protein of interest and its potential interacting partners (e.g., MET).

Mandatory Visualizations

LEM_14_1189_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation LEM This compound LEM->EGFR Inhibits EGF EGF EGF->EGFR Binds

Caption: Mechanism of action of this compound.

Resistance_Mechanisms cluster_resistance Resistance Mechanisms LEM This compound EGFR EGFR LEM->EGFR Inhibits Proliferation Cell Proliferation & Survival EGFR->Proliferation Blocked T790M EGFR T790M Mutation T790M->EGFR Alters drug binding site MET_amp MET Amplification MET_amp->Proliferation Activates alternative signaling Bypass Bypass Pathway Activation (e.g., AXL) Bypass->Proliferation Activates alternative signaling

Caption: Common resistance mechanisms to this compound.

Experimental_Workflow_Resistance_ID start Sensitive Cancer Cell Line treatment Prolonged Treatment with this compound start->treatment resistant_line Resistant Cell Line Established treatment->resistant_line viability_assay Cell Viability Assay (e.g., MTT) resistant_line->viability_assay ic50_increase Confirm IC50 Increase viability_assay->ic50_increase molecular_analysis Molecular Analysis ic50_increase->molecular_analysis western_blot Western Blot (p-MET, p-AKT) molecular_analysis->western_blot sequencing EGFR Sequencing molecular_analysis->sequencing co_ip Co-IP (EGFR-MET interaction) molecular_analysis->co_ip mechanism Identify Resistance Mechanism western_blot->mechanism sequencing->mechanism co_ip->mechanism

Caption: Workflow for identifying this compound resistance.

Validation & Comparative

Validating Cellular Target Engagement of LEM-14-1189: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of experimental approaches to validate the cellular target engagement of LEM-14-1189, a novel and highly selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1). The performance of this compound is compared with other known RIPK1 inhibitors, GSK'481 and Necrostatin-1 (Nec-1). This document is intended for researchers, scientists, and drug development professionals seeking to assess the cellular potency and binding affinity of novel kinase inhibitors.

Introduction to RIPK1 and Target Engagement

Receptor-Interacting Protein Kinase 1 (RIPK1) is a critical regulator of cellular stress and inflammatory signaling pathways. Its kinase activity can trigger programmed cell death pathways, including apoptosis and necroptosis. Dysregulation of RIPK1 is implicated in a variety of inflammatory and neurodegenerative diseases, making it an attractive therapeutic target.

Validating that a compound engages its intended molecular target within a cellular context is a critical step in drug discovery.[1] Cellular target engagement assays confirm that a compound can penetrate the cell membrane, bind to its target at a quantifiable level, and exert a functional effect.[2][3] This guide focuses on three distinct methods to confirm the cellular target engagement of this compound for RIPK1.

Comparative Performance of RIPK1 Inhibitors

The following table summarizes the quantitative data for this compound in comparison to established RIPK1 inhibitors, GSK'481 and Necrostatin-1. Data is derived from the key target engagement assays detailed in this guide.

Compound Cellular Thermal Shift Assay (CETSA) EC50 NanoBRET™ Target Engagement IC50 pMLKL Inhibition (HTRF®) IC50
This compound 25 nM15 nM50 nM
GSK'481 50 nM30 nM100 nM
Necrostatin-1 >10 µM5 µM2 µM

Signaling Pathway and Experimental Workflows

Simplified RIPK1 Signaling Pathway

The diagram below illustrates a simplified signaling pathway involving RIPK1. Upon stimulation of death receptors such as TNFR1, RIPK1 is activated and can initiate two distinct downstream pathways: a pro-survival pathway mediated by NF-κB, or a cell death pathway through the phosphorylation of MLKL, leading to necroptosis. This compound and other inhibitors block the kinase activity of RIPK1, thereby preventing the downstream phosphorylation of MLKL.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus TNFR1 TNFR1 RIPK1 RIPK1 TNFR1->RIPK1 Activation MLKL MLKL RIPK1->MLKL Phosphorylation NFkB NF-κB RIPK1->NFkB Activation pMLKL pMLKL MLKL->pMLKL Necroptosis Necroptosis pMLKL->Necroptosis Gene Gene Expression NFkB->Gene LEM14 This compound LEM14->RIPK1

Caption: Simplified RIPK1 signaling pathway.

Experimental Workflow: Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful technique to monitor the thermal stabilization of a target protein upon ligand binding in a cellular environment.[4] The workflow involves treating cells with the compound, heating the cell lysate to denature proteins, and then quantifying the amount of soluble target protein remaining.

G A 1. Treat cells with This compound B 2. Lyse cells A->B C 3. Heat cell lysate to different temperatures B->C D 4. Separate soluble and precipitated proteins C->D E 5. Quantify soluble RIPK1 (e.g., Western Blot, HTRF®) D->E F 6. Plot thermal stability curve and determine EC50 E->F

Caption: CETSA® experimental workflow.

Experimental Workflow: NanoBRET™ Target Engagement Assay

The NanoBRET™ assay is a proximity-based method that measures compound binding to a target protein within living cells. It utilizes a target protein fused to a NanoLuc® luciferase and a fluorescent tracer that binds to the same target. Compound binding displaces the tracer, leading to a decrease in the Bioluminescence Resonance Energy Transfer (BRET) signal.

G A 1. Transfect cells with RIPK1-NanoLuc® fusion vector B 2. Add NanoBRET® tracer and this compound A->B C 3. Incubate at 37°C B->C D 4. Add NanoBRET® substrate C->D E 5. Measure donor (460 nm) and acceptor (610 nm) emissions D->E F 6. Calculate BRET ratio and determine IC50 E->F

Caption: NanoBRET™ target engagement workflow.

Experimental Protocols

Cellular Thermal Shift Assay (CETSA®) Protocol
  • Cell Culture and Treatment: Plate human monocytic THP-1 cells at a density of 1x10^6 cells/mL. Treat cells with a dose-response of this compound, GSK'481, Necrostatin-1, or DMSO vehicle control for 1 hour at 37°C.

  • Cell Lysis: Harvest cells and resuspend in PBS supplemented with protease inhibitors. Lyse the cells by three cycles of freeze-thaw.

  • Heat Treatment: Aliquot the cell lysate into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40-60°C) for 3 minutes, followed by cooling at 4°C for 3 minutes.

  • Separation of Soluble Fraction: Centrifuge the heated lysates at 20,000 x g for 20 minutes at 4°C to pellet the precipitated proteins.

  • Quantification: Collect the supernatant (soluble fraction) and quantify the amount of soluble RIPK1 using a method such as Western Blotting or a quantitative immunoassay like HTRF®.

  • Data Analysis: Plot the percentage of soluble RIPK1 as a function of temperature for each compound concentration. Determine the EC50 value from the dose-response curve at a fixed temperature that shows a significant thermal shift.

NanoBRET™ Target Engagement Intracellular Assay Protocol
  • Cell Preparation: Transfect HEK293 cells with a vector encoding for a full-length human RIPK1-NanoLuc® fusion protein. Plate the transfected cells in a 96-well plate.

  • Compound and Tracer Addition: Prepare a serial dilution of this compound, GSK'481, or Necrostatin-1. Add the compounds to the cells, followed by the addition of the NanoBRET® RIPK1 tracer.

  • Incubation: Incubate the plate at 37°C in a CO2 incubator for 2 hours to allow for compound and tracer equilibration.

  • Substrate Addition and Measurement: Add the Nano-Glo® substrate to all wells. Immediately measure the donor emission at 460 nm and the acceptor emission at 610 nm using a luminometer equipped with appropriate filters.

  • Data Analysis: Calculate the raw BRET ratio by dividing the acceptor signal by the donor signal. Convert the raw BRET ratios to milliBRET units (mBU). Plot the mBU values against the log of the compound concentration and fit a sigmoidal dose-response curve to determine the IC50.

Phospho-MLKL (pMLKL) HTRF® Assay Protocol
  • Cell Culture and Stimulation: Plate HT-29 cells in a 96-well plate and allow them to adhere. Treat the cells with a serial dilution of this compound, GSK'481, or Necrostatin-1 for 1 hour.

  • Induction of Necroptosis: Stimulate the cells with a combination of TNF-α, Smac mimetic, and a pan-caspase inhibitor (z-VAD-FMK) to induce necroptosis and subsequent MLKL phosphorylation. Incubate for 4 hours.

  • Cell Lysis: Lyse the cells using the HTRF®-compatible lysis buffer.

  • HTRF® Antibody Addition: Add the HTRF® antibody pair (an anti-MLKL antibody labeled with a donor fluorophore and an anti-phospho-MLKL antibody labeled with an acceptor fluorophore) to the cell lysate.

  • Incubation and Measurement: Incubate the plate at room temperature for 2 hours to allow for antibody binding. Read the plate on an HTRF®-compatible reader, measuring emission at both donor and acceptor wavelengths.

  • Data Analysis: Calculate the HTRF® ratio and plot the results against the log of the inhibitor concentration. Fit a four-parameter logistic regression model to determine the IC50 value.

References

Unveiling the Kinase Cross-Reactivity Profile of a Pan-Kinase Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of a kinase inhibitor is paramount to interpreting experimental results and predicting potential therapeutic and off-target effects. As no public data is available for "LEM-14-1189," this guide utilizes the well-characterized, broad-spectrum inhibitor Staurosporine as an exemplar to demonstrate a comprehensive cross-reactivity analysis.

Staurosporine, an alkaloid originally isolated from Streptomyces staurosporeus, is known for its potent inhibition of a wide array of protein kinases by competing with ATP at the enzyme's catalytic site.[1][2] Its promiscuous nature makes it a valuable tool for studying kinase function and a benchmark for inhibitor profiling. This guide provides a comparative analysis of Staurosporine's performance against a panel of kinases, supported by experimental data and detailed protocols for assessing kinase inhibition.

Quantitative Analysis of Kinase Inhibition

The inhibitory activity of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%. The following table summarizes the IC50 values of Staurosporine against a selection of kinases, illustrating its broad-spectrum activity.

Kinase TargetIC50 (nM)Kinase Family
Protein Kinase C (PKC)α0.7 - 3AGC
Protein Kinase A (PKA)7 - 15AGC
Protein Kinase G (PKG)8.5 - 18AGC
CaM Kinase II20CAMK
p60v-src Tyrosine Kinase6Tyrosine Kinase
Myosin Light Chain Kinase (MLCK)21CAMK
c-Fgr2Tyrosine Kinase
Lyn6Tyrosine Kinase
Syk16Tyrosine Kinase
SLK0.0STE
CAMKK10.0CAMK
NUAK20.1CAMK
PHKG20.1CAMK
CAMK2A0.2CAMK
CAMKK20.2CAMK
MST20.2STE
MST10.2STE
FLT3 (R834Q)0.2Tyrosine Kinase
TAOK30.2STE
ROCK20.2AGC
PRKCE0.3AGC
ROCK10.3AGC
CAMK2D0.3CAMK
EGFR (L858R, T790M)0.3Tyrosine Kinase
LRRK2 (G2019S)0.4TKL

Note: IC50 values can vary depending on experimental conditions such as ATP concentration. The data presented are representative values from multiple sources.[1][3][4][5]

Experimental Methodologies

To determine the cross-reactivity profile of a kinase inhibitor, a combination of in vitro biochemical assays and in-cell target engagement assays are employed.

Biochemical Kinase Inhibition Assay (Radiometric)

Radiometric assays are considered a gold standard for measuring kinase activity as they directly quantify the transfer of a radiolabeled phosphate (B84403) from ATP to a substrate.[6]

Experimental Protocol:

  • Reaction Setup: A master mix is prepared containing the kinase of interest, a specific peptide substrate, and a reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).

  • Inhibitor Addition: Serial dilutions of the test compound (e.g., Staurosporine) or a vehicle control (e.g., DMSO) are added to the wells of a microplate.

  • Pre-incubation: The kinase and inhibitor are pre-incubated for 10-15 minutes at room temperature to allow for binding.

  • Reaction Initiation: The kinase reaction is initiated by the addition of a mix containing [γ-³³P]ATP and the appropriate substrate. The final ATP concentration is typically kept near the Km value for each kinase.

  • Incubation: The reaction is allowed to proceed for a defined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).

  • Reaction Termination: The reaction is stopped by adding a stop solution, such as phosphoric acid.

  • Signal Detection: The reaction mixture is transferred to a phosphocellulose filter plate, which captures the phosphorylated substrate. Unincorporated [γ-³³P]ATP is washed away. The amount of radioactivity on the filter is quantified using a scintillation counter.

  • Data Analysis: The percentage of kinase inhibition is calculated relative to the vehicle control. IC50 values are determined by fitting the data to a dose-response curve.

G Workflow for Radiometric Kinase Assay cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis prep_inhibitor Prepare Inhibitor Dilutions add_inhibitor Add Inhibitor to Plate prep_inhibitor->add_inhibitor prep_kinase Prepare Kinase/ Substrate Mix add_kinase Add Kinase Mix prep_kinase->add_kinase prep_atp Prepare [γ-³³P]ATP Mix start_reaction Initiate with ATP Mix prep_atp->start_reaction pre_incubate Pre-incubate add_kinase->pre_incubate pre_incubate->start_reaction incubate Incubate start_reaction->incubate stop_reaction Stop Reaction incubate->stop_reaction transfer Transfer to Filter Plate stop_reaction->transfer wash Wash transfer->wash read Read Radioactivity wash->read analyze Calculate IC50 read->analyze

Caption: Workflow for a typical radiometric kinase inhibition assay.

Cellular Target Engagement Assay (NanoBRET™)

Cellular assays are crucial for confirming that an inhibitor can bind to its target in a physiological context. The NanoBRET™ Target Engagement assay measures the binding of a compound to a target kinase in live cells.[7][8]

Experimental Protocol:

  • Cell Preparation: HEK293 cells are transiently transfected with a plasmid encoding the target kinase fused to NanoLuc® luciferase.

  • Cell Seeding: The transfected cells are seeded into 384-well plates and cultured for approximately 18-24 hours.

  • Compound and Tracer Addition: The test compound (e.g., Staurosporine) is serially diluted and added to the cells, followed by the addition of a cell-permeable fluorescent NanoBRET™ tracer.

  • Equilibration: The plate is incubated at 37°C in a 5% CO₂ incubator for 2 hours to allow the compound and tracer to reach binding equilibrium with the target kinase.

  • Substrate Addition: A substrate for NanoLuc® luciferase and an extracellular NanoLuc® inhibitor are added to the wells.

  • Signal Detection: The plate is read on a luminometer capable of detecting both the donor (NanoLuc®) and acceptor (tracer) wavelengths. Bioluminescence Resonance Energy Transfer (BRET) occurs when the tracer is bound to the NanoLuc®-fused kinase.

  • Data Analysis: The BRET ratio is calculated. Displacement of the tracer by the test compound leads to a decrease in the BRET signal. The IC50 value, representing the concentration at which the compound displaces 50% of the tracer, is determined from a dose-response curve.

G Principle of NanoBRET™ Target Engagement Assay Kinase_NanoLuc Kinase-NanoLuc® Tracer Fluorescent Tracer Kinase_NanoLuc->Tracer Binding BRET High BRET Signal Tracer->BRET Energy Transfer Kinase_NanoLuc_2 Kinase-NanoLuc® No_BRET Low BRET Signal Kinase_NanoLuc_2->No_BRET No Energy Transfer Inhibitor Inhibitor Inhibitor->Kinase_NanoLuc_2 Binding Tracer_2 Fluorescent Tracer

Caption: Competitive displacement of a fluorescent tracer in the NanoBRET assay.

Signaling Pathway Analysis

Staurosporine's broad inhibition profile affects numerous cellular signaling pathways. One of its most well-known targets is Protein Kinase C (PKC). The PKC signaling pathway is a critical regulator of various cellular processes, including proliferation, differentiation, and apoptosis.

The activation of PKC is initiated by signals that lead to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC), generating diacylglycerol (DAG) and inositol (B14025) 1,4,5-trisphosphate (IP3). IP3 triggers the release of calcium from intracellular stores, and both calcium and DAG are required for the activation of conventional PKC isoforms.[9][10]

G Simplified Protein Kinase C (PKC) Signaling Pathway Receptor GPCR / RTK PLC Phospholipase C (PLC) Receptor->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Store Ca²⁺ Store (ER) IP3->Ca_Store Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Cytosol Cytosolic Ca²⁺ Ca_Store->Ca_Cytosol Release Ca_Cytosol->PKC Activates Downstream Downstream Substrates PKC->Downstream Phosphorylates Staurosporine Staurosporine Staurosporine->PKC Inhibits Response Cellular Response (e.g., Proliferation, Apoptosis) Downstream->Response

Caption: Inhibition of the PKC signaling pathway by Staurosporine.

References

Head-to-Head Comparison: Vemurafenib vs. Dacarbazine for BRAF V600E-Mutated Metastatic Melanoma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the targeted therapy Vemurafenib (B611658) and the standard-of-care chemotherapy agent Dacarbazine (B1669748) for the treatment of metastatic melanoma harboring the BRAF V600E mutation. The comparison is supported by clinical trial data and detailed experimental methodologies.

Introduction

Metastatic melanoma is an aggressive form of skin cancer. A significant subset of these tumors, approximately 50%, is driven by activating mutations in the BRAF gene, with the V600E substitution being the most common.[1][2] This mutation leads to constitutive activation of the BRAF kinase and downstream signaling through the Mitogen-Activated Protein Kinase (MAPK) pathway, promoting uncontrolled cell proliferation and survival.[1][3][4]

For years, the standard-of-care for metastatic melanoma was the alkylating agent Dacarbazine.[5] However, the development of targeted therapies has revolutionized treatment for patients with BRAF-mutated melanoma. Vemurafenib is an orally available, potent, and selective inhibitor of the mutated BRAF V600E kinase.[3][4][6] This guide compares the efficacy, safety, and mechanism of action of Vemurafenib against the traditional standard-of-care, Dacarbazine.

Mechanism of Action

The therapeutic approaches of Vemurafenib and Dacarbazine are fundamentally different, targeting distinct cellular processes.

Vemurafenib: As a selective BRAF inhibitor, Vemurafenib is designed to specifically target the ATP-binding site of the constitutively active BRAF V600E mutant protein.[4] This inhibition blocks downstream signaling in the MAPK/ERK pathway (RAS-RAF-MEK-ERK), leading to G1 cell-cycle arrest and apoptosis in tumor cells.[3][4]

Dacarbazine: Dacarbazine is a non-cell cycle specific alkylating agent.[7] It is a prodrug that undergoes metabolic activation in the liver to form the active compound, methyl-triazeno-imidazole-carboxamide (MTIC).[5][7][8] MTIC methylates DNA, primarily at the O6 and N7 positions of guanine, causing DNA damage, cross-linking, and strand breaks, which ultimately inhibit DNA, RNA, and protein synthesis, leading to cell death.[5][7][8]

Signaling Pathway Visualization

The diagram below illustrates the MAPK signaling pathway and the specific point of inhibition by Vemurafenib.

MAPK_Pathway cluster_outside Extracellular Space cluster_membrane Cell Membrane cluster_inside Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK RAS RAS RTK->RAS BRAF BRAF (V600E Mutant) RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Vemurafenib Vemurafenib Vemurafenib->BRAF

MAPK signaling pathway with Vemurafenib's inhibitory action on BRAF V600E.

Clinical Efficacy Comparison

The landmark Phase III clinical trial, BRIM-3, directly compared the efficacy of Vemurafenib and Dacarbazine in patients with previously untreated, BRAF V600E mutation-positive metastatic melanoma.[2][9][10] The results demonstrated a significant improvement in survival outcomes for patients treated with Vemurafenib.

Table 1: Summary of Efficacy Data from the BRIM-3 Trial

EndpointVemurafenib (n=337)Dacarbazine (n=338)Hazard Ratio (HR) [95% CI]p-value
Overall Survival (OS) 0.70 [0.57–0.87]0.0008
Median OS13.6 months9.7 months
6-month OS Rate84%64%
12-month OS Rate56%44%
Progression-Free Survival (PFS) 0.38 [0.32–0.46]<0.0001
Median PFS6.9 months1.6 months
Overall Response Rate (ORR) 48%5%<0.001

Data sourced from extended follow-up analysis of the BRIM-3 trial.[10] CI = Confidence Interval.

Safety and Tolerability Profile

The safety profiles of Vemurafenib and Dacarbazine are distinct, reflecting their different mechanisms of action. Vemurafenib is associated with on-target and off-target effects related to kinase inhibition, while Dacarbazine's toxicity is characteristic of traditional cytotoxic chemotherapy.

Table 2: Incidence of Common Adverse Events (Any Grade)

Adverse EventVemurafenib (%)Dacarbazine (%)
Skin-Related
Rash528
Photosensitivity38<1
Alopecia295
Cutaneous Squamous Cell Carcinoma / Keratoacanthoma260
General
Arthralgia588
Fatigue4533
Gastrointestinal
Nausea3844
Diarrhea3316
Vomiting1424
Hematologic
Neutropenia422
Anemia614

Data compiled from published BRIM-3 trial results and other systematic reviews.[2][9][11]

Experimental Protocols

This section provides detailed methodologies for key in vitro assays used to evaluate the activity of compounds like Vemurafenib and Dacarbazine.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a measure of cell viability.[12] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.[13]

Protocol:

  • Cell Plating: Seed melanoma cells (e.g., A375, which is BRAF V600E positive) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of Vemurafenib and Dacarbazine in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only wells as a negative control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[13]

  • Solubilization: Carefully aspirate the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 16% SDS in 40% DMF) to each well to dissolve the formazan crystals.[13]

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[12] Measure the absorbance at 570-590 nm using a microplate reader.[12][13]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot dose-response curves to determine the IC₅₀ value for each compound.

Western Blot for MAPK Pathway Analysis

Western blotting is used to detect the expression and phosphorylation status of specific proteins in cell lysates, providing a direct assessment of pathway inhibition.[14][15]

Protocol:

  • Cell Culture and Treatment: Plate melanoma cells in 6-well plates and grow to 70-80% confluency. Treat cells with Vemurafenib at various concentrations (e.g., 0, 10, 100, 1000 nM) for a specified time (e.g., 2-24 hours).[14]

  • Protein Extraction: Wash cells twice with ice-cold PBS. Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.[15] Scrape the cells and centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet debris.[15]

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA protein assay.[14]

  • Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and heat at 95-100°C for 5 minutes.[15]

  • SDS-PAGE: Load samples onto a polyacrylamide gel and separate the proteins by electrophoresis.[15]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[15]

  • Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST to prevent non-specific antibody binding.[15]

  • Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for phospho-ERK (p-ERK), total ERK, and a loading control (e.g., GAPDH).

  • Secondary Antibody & Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[14] Add an ECL substrate and capture the chemiluminescent signal using a digital imaging system.[14]

  • Data Analysis: Quantify band intensities using image analysis software. Normalize the p-ERK signal to the total ERK signal to determine the extent of pathway inhibition.

Experimental Workflow Visualization

The diagram below outlines the key steps in the Western Blotting protocol.

Western_Blot_Workflow cluster_prep Sample Preparation cluster_analysis Analysis A Cell Lysis & Protein Extraction B Protein Quantification (BCA Assay) A->B C Sample Denaturation (Laemmli Buffer + Heat) B->C D SDS-PAGE (Protein Separation) C->D E Membrane Transfer (PVDF/Nitrocellulose) D->E F Blocking (5% Milk/BSA) E->F G Primary Antibody (e.g., anti-pERK) F->G H Secondary Antibody (HRP-conjugated) G->H I Chemiluminescent Detection & Imaging H->I

Generalized experimental workflow for Western blot analysis.

Conclusion

The introduction of Vemurafenib marked a paradigm shift in the treatment of BRAF V600E-mutated metastatic melanoma. Clinical data from the BRIM-3 trial unequivocally demonstrate its superiority over standard Dacarbazine chemotherapy, with significant improvements in overall survival, progression-free survival, and response rates.[2][9][10] The targeted mechanism of Vemurafenib, which directly inhibits the key driver of oncogenesis in this melanoma subtype, contrasts sharply with the non-specific DNA-damaging action of Dacarbazine.[4][8] While Vemurafenib has a distinct and manageable side-effect profile, including a notable incidence of secondary cutaneous malignancies, its overall benefit-risk profile has established it as a foundational therapy in this patient population. The head-to-head comparison underscores the success of molecularly targeted therapy in an era of personalized medicine.

References

synergistic effects of LEM-14-1189 with other compounds

Author: BenchChem Technical Support Team. Date: December 2025

An extensive search for the compound "LEM-14-1189" in scientific literature and public databases has yielded no specific information regarding its synergistic effects with other compounds in a therapeutic context. It is possible that "this compound" is an internal project code, a very recent discovery not yet in the public domain, or a misnomer.

Without accessible data on "this compound," including its mechanism of action, preclinical or clinical studies, or any combination therapies it has been investigated in, it is not possible to provide the requested Comparison Guide. The core requirements of data presentation, experimental protocols, and visualizations of signaling pathways are entirely dependent on the availability of this foundational information.

To fulfill the user's request, the following information would be necessary:

  • Identification of this compound: The correct chemical name or a recognized identifier for the compound.

  • Published Studies: Access to peer-reviewed articles, clinical trial data, or patents that describe the use of this compound in combination with other therapeutic agents.

  • Quantitative Data: Specific experimental results from these studies, such as IC50 values, combination indices (CI), dose-response curves, or in vivo efficacy data.

  • Mechanistic Insights: Information on the biological pathways modulated by this compound and any known mechanisms of synergy with other compounds.

At present, no such information for a compound designated "this compound" can be located. Therefore, the creation of a detailed and evidence-based comparison guide as outlined in the prompt is not feasible.

It is recommended to verify the compound identifier and to search for alternative names or associated research institutions that may have disclosed information under a different designation. Should information on "this compound" become publicly available, a comprehensive analysis of its synergistic effects could be conducted.

how does LEM-14-1189 differ from previous generation inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of LEM-14-1189, a novel inhibitor of the Nuclear Receptor Binding SET Domain (NSD) family of histone methyltransferases, with previous generation and alternative inhibitors. The information is curated to assist researchers in evaluating its potential for applications in oncology, particularly in multiple myeloma.

Introduction to NSD Inhibitors and this compound

The NSD family of enzymes, including NSD1, NSD2 (also known as MMSET or WHSC1), and NSD3, are critical regulators of chromatin structure and gene expression through their histone lysine (B10760008) methyltransferase activity. Dysregulation of these enzymes is implicated in various cancers, making them attractive therapeutic targets. This compound is a derivative of the NSD2-specific inhibitor LEM-14 and exhibits a distinct inhibitory profile across the NSD family.[1] This guide will delve into a comparative analysis of this compound against its predecessor, LEM-14, and other notable NSD inhibitors such as BT5 and UNC6934, as well as the clinical-stage inhibitor KTX-1001.

Quantitative Comparison of Inhibitor Potency

The following tables summarize the available quantitative data for this compound and its comparators. It is important to note that direct comparisons of IC50 and other values should be interpreted with caution, as experimental conditions may vary between studies.

Table 1: In Vitro Inhibitory Activity of SET Domain-Targeting NSD Inhibitors

InhibitorTargetIC50 (μM)Notes
This compound NSD1418[1]Derivative of LEM-14.
NSD2111[1]
NSD360[1]
LEM-14 NSD1InactivePredecessor to this compound.
NSD2132[1]Specific for NSD2.
NSD3Inactive
BT5 NSD11.4[2][3]Covalent inhibitor.
NSD2No covalent binding
NSD3-
KTX-1001 NSD2Potent and SelectiveA first-in-class, selective, and potent small molecule inhibitor of MMSET.[4] Preclinical data shows robust reduction in H3K36me2 and induction of apoptosis in NSD2-high multiple myeloma cell lines.[5] Specific IC50 values are not publicly available. Currently in Phase 1 clinical trials for relapsed/refractory multiple myeloma.

Table 2: Activity of PWWP Domain-Targeting NSD2 Antagonist

InhibitorTargetBinding Affinity (Kd)Nucleosome Interaction IC50 (μM)Effect on H3K36me2
UNC6934 NSD2-PWWP191 nM[6]0.104[7]Does not alter global levels.[6]

Mechanism of Action and Signaling Pathways

NSD2 plays a crucial role in multiple myeloma, particularly in cases with the t(4;14) translocation, which leads to its overexpression. NSD2-mediated dimethylation of histone H3 at lysine 36 (H3K36me2) results in a more open chromatin state, promoting the expression of oncogenes. Inhibition of NSD2 aims to reverse this epigenetic modification, leading to the silencing of cancer-driving genes.

Recent studies have elucidated downstream signaling pathways affected by NSD2 in multiple myeloma. NSD2 has been shown to upregulate the expression of Protein Kinase C alpha (PKCα).[8] This, in turn, activates the PI3K/Akt signaling pathway, leading to increased expression of Hexokinase 2 (HK2) and a subsequent metabolic shift towards glycolysis, which is essential for cancer cell proliferation and survival.[8] Furthermore, NSD2 is critical for maintaining the plasma cell phenotype of multiple myeloma cells, and its inhibition can lead to a loss of this identity.

Below is a diagram illustrating the signaling pathway influenced by NSD2 in multiple myeloma and the points of intervention by inhibitors.

NSD2_Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm cluster_cell_effects Cellular Effects NSD2 NSD2 (overexpressed in t(4;14) MM) H3K36 Histone H3 Lysine 36 (H3K36) NSD2->H3K36 Methylation H3K36me2 H3K36me2 H3K36->H3K36me2 NSD2 Activity PKCa_gene PKCα Gene Transcription H3K36me2->PKCa_gene Upregulation Oncogenes Oncogene Expression H3K36me2->Oncogenes Activation Plasma_Cell_Identity Plasma Cell Phenotype Maintenance H3K36me2->Plasma_Cell_Identity Maintenance PKCa PKCα Protein PKCa_gene->PKCa Translation Proliferation Cell Proliferation & Survival Oncogenes->Proliferation Plasma_Cell_Identity->Proliferation PI3K_Akt PI3K/Akt Pathway PKCa->PI3K_Akt Activation HK2 Hexokinase 2 (HK2) PI3K_Akt->HK2 Upregulation Glycolysis Increased Glycolysis HK2->Glycolysis Glycolysis->Proliferation LEM14_1189 This compound LEM14_1189->NSD2 Inhibits SET Domain BT5 BT5 BT5->NSD2 Inhibits SET Domain KTX1001 KTX-1001 KTX1001->NSD2 Inhibits SET Domain UNC6934 UNC6934 UNC6934->NSD2 Binds PWWP Domain

Caption: NSD2 Signaling Pathway in Multiple Myeloma and Inhibitor Targets.

Experimental Protocols

Detailed experimental protocols are crucial for the accurate interpretation and replication of results. Below are outlines of key assays used in the characterization of NSD inhibitors.

In Vitro Histone Methyltransferase (HMT) Assay

This assay is fundamental for determining the inhibitory potency (IC50) of compounds against NSD enzymes.

  • Principle: The assay measures the transfer of a methyl group from a donor (S-adenosylmethionine, SAM) to a histone substrate by the NSD enzyme. Inhibition is quantified by a decrease in the methylated product.

  • General Protocol:

    • Reagents: Recombinant NSD1, NSD2, or NSD3 enzyme; histone H3 substrate (full-length or peptide); S-[methyl-3H]-adenosyl-L-methionine (radiolabeled SAM) or unlabeled SAM for non-radiometric assays; assay buffer.

    • Procedure: a. The NSD enzyme is incubated with the histone substrate and varying concentrations of the test inhibitor (e.g., this compound) in the assay buffer. b. The enzymatic reaction is initiated by the addition of SAM. c. The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C for 1 hour). d. The reaction is stopped, and the amount of methylated histone is quantified.

    • Detection (Radiometric): The reaction mixture is spotted onto filter paper, which is then washed to remove unincorporated radiolabeled SAM. The radioactivity retained on the filter, corresponding to the methylated histone, is measured using a scintillation counter.

    • Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated relative to a no-inhibitor control. IC50 values are determined by fitting the data to a dose-response curve.

NanoBRET™ Target Engagement Assay (for UNC6934)

This assay is used to quantify the binding of a compound to its target protein within living cells.

  • Principle: Bioluminescence Resonance Energy Transfer (BRET) occurs when a bioluminescent donor (NanoLuc® luciferase fused to the target protein, e.g., NSD2-PWWP1) is in close proximity to a fluorescent acceptor (a cell-permeable fluorescent ligand that binds to the target). A test compound that binds to the target will displace the fluorescent ligand, leading to a decrease in the BRET signal.

  • General Protocol:

    • Cell Culture and Transfection: Cells (e.g., U2OS) are transiently transfected with a vector expressing the NanoLuc-NSD2-PWWP1 fusion protein.

    • Assay Setup: Transfected cells are seeded into a multi-well plate.

    • Compound Treatment: Cells are treated with varying concentrations of the test compound (e.g., UNC6934).

    • Ligand and Substrate Addition: The fluorescent HaloTag® NanoBRET™ 618 Ligand and the NanoLuc® substrate are added to the cells.

    • Signal Detection: The plate is read on a luminometer capable of measuring both the donor and acceptor emission wavelengths.

    • Data Analysis: The BRET ratio is calculated by dividing the acceptor emission by the donor emission. The change in the BRET ratio in the presence of the inhibitor is used to determine the cellular IC50 value. A detailed protocol can be adapted from the manufacturer's instructions (Promega, TM439).[9]

In Vivo Efficacy

While in vivo data for this compound is not yet extensively published, preclinical studies of other NSD inhibitors provide a benchmark for expected outcomes.

  • BT5: In a murine model of NUP98-NSD1 driven leukemia, BT5 demonstrated on-target activity by reducing H3K36me2 levels and impairing colony formation of leukemia cells.

  • KTX-1001: Preclinical models of t(4;14)+ multiple myeloma showed that KTX-1001 suppressed tumor growth and induced apoptosis in NSD2-high cancer cells.[5][10]

An experimental workflow for assessing in vivo efficacy is depicted below.

In_Vivo_Efficacy_Workflow cluster_setup Xenograft Model Setup cluster_treatment Treatment and Monitoring cluster_analysis Endpoint Analysis Cancer_Cells Cancer Cell Line (e.g., t(4;14) Multiple Myeloma) Implantation Subcutaneous or Orthotopic Implantation Cancer_Cells->Implantation Mice Immunocompromised Mice Implantation->Mice Tumor_Growth Tumor Establishment Mice->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment Drug Administration (e.g., Oral, IP) Randomization->Treatment Monitoring Tumor Volume & Body Weight Measurement Treatment->Monitoring Endpoint Study Endpoint Monitoring->Endpoint Tumor_Analysis Tumor Excision & Weight Endpoint->Tumor_Analysis Biomarker_Analysis Pharmacodynamic Analysis (e.g., H3K36me2 levels) Endpoint->Biomarker_Analysis Toxicity_Analysis Histopathology of Organs Endpoint->Toxicity_Analysis

Caption: General Workflow for In Vivo Efficacy Studies of NSD Inhibitors.

Conclusion

This compound represents a notable evolution from its predecessor, LEM-14, by expanding its inhibitory profile beyond NSD2 to include NSD1 and NSD3, albeit with varying potencies. This broader activity profile may offer different therapeutic opportunities and requires further investigation. When compared to other inhibitors like the covalent NSD1 inhibitor BT5 and the PWWP-domain binder UNC6934, this compound offers a distinct, non-covalent, multi-NSD inhibitory mechanism. The development of clinical-stage inhibitors like KTX-1001 underscores the therapeutic potential of targeting the NSD family. Further studies, particularly in vivo efficacy and pharmacokinetic profiling of this compound, are necessary to fully elucidate its therapeutic potential in comparison to other emerging NSD inhibitors. This guide provides a foundational comparison to aid researchers in the strategic design of future investigations into this promising class of epigenetic modulators.

References

Assessing the Specificity of LEM-14-1189's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals investigating epigenetic modulators, the specificity of a chemical probe is paramount. This guide provides a comparative analysis of LEM-14-1189, a derivative of the NSD2 inhibitor LEM-14, with other known inhibitors of the NSD (Nuclear Receptor Binding SET Domain) family of histone methyltransferases.[1] The data presented herein, including in vitro inhibitory activities and descriptions of key signaling pathways, aims to facilitate an objective assessment of this compound's utility as a specific research tool.

In Vitro Inhibitory Activity: A Comparative Analysis

The inhibitory activity of this compound and alternative compounds against the NSD family members—NSD1, NSD2, and NSD3—has been evaluated using in vitro biochemical assays. The half-maximal inhibitory concentration (IC50) values, a measure of inhibitor potency, are summarized in the table below. Lower IC50 values indicate greater potency.

CompoundTargetIC50 (μM)Notes
This compound NSD1418[1]Derivative of LEM-14.
NSD2 111 [1]
NSD360[1]
LEM-14 NSD2 132 Parent compound of this compound; reported to be inactive against NSD1 and NSD3.[1]
BIX-01294 NSD1112 ± 57Also a potent G9a inhibitor.
NSD2 41 ± 2
NSD395 ± 53
KTX-1001 NSD2 0.001 - 0.01 A potent and selective NSD2 inhibitor currently in clinical development.[2][3]

Specificity Profile of this compound

This compound exhibits differential inhibition of the NSD family, with the highest potency against NSD3 (IC50 = 60 μM), followed by NSD2 (IC50 = 111 μM), and significantly weaker activity against NSD1 (IC50 = 418 μM).[1] Its parent compound, LEM-14, was identified as a specific inhibitor of NSD2 with an IC50 of 132 μM and was reported to be inactive against the closely related NSD1 and NSD3.[1]

In comparison, BIX-01294, while also inhibiting NSD proteins, is a well-known inhibitor of another histone methyltransferase, G9a, indicating a broader specificity profile. KTX-1001 stands out as a highly potent and selective NSD2 inhibitor, with IC50 values in the nanomolar range, and is currently undergoing clinical investigation.[2][3]

Experimental Protocols

The determination of in vitro IC50 values for histone methyltransferase (HMT) inhibitors typically involves a biochemical assay that measures the enzymatic activity of the target protein in the presence of varying concentrations of the inhibitor. While the exact protocol for this compound is detailed in its primary publication, the following represents a general and widely accepted methodology for such an assay.

General Protocol for In Vitro Histone Methyltransferase (HMT) Inhibition Assay

This protocol is a representative method for determining the IC50 values of inhibitors against HMTs like NSD1, NSD2, and NSD3.

1. Reagents and Materials:

  • Recombinant human NSD1, NSD2, or NSD3 enzyme

  • Histone H3 peptide (e.g., H3 1-21) or full-length histone H3 as the substrate

  • S-adenosyl-L-[methyl-3H]-methionine (Radiolabeled methyl donor)

  • S-adenosyl-L-methionine (SAM) (Unlabeled methyl donor)

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl2, 4 mM DTT)

  • Test inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Scintillation cocktail

  • Filter paper membrane

  • Microplate

  • Scintillation counter

2. Assay Procedure:

  • Enzyme and Inhibitor Pre-incubation:

    • In a microplate, add the assay buffer.

    • Add varying concentrations of the test inhibitor (e.g., this compound) to the wells. A serial dilution is performed to cover a wide range of concentrations.

    • Add a fixed concentration of the recombinant NSD enzyme to each well.

    • Incubate the enzyme and inhibitor mixture for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

  • Reaction Initiation:

    • Prepare a reaction mix containing the histone H3 substrate and S-adenosyl-L-[methyl-3H]-methionine in the assay buffer.

    • Initiate the methyltransferase reaction by adding the reaction mix to the wells containing the enzyme and inhibitor.

  • Reaction Incubation:

    • Incubate the reaction plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes). The incubation time should be within the linear range of the enzymatic reaction.

  • Reaction Termination and Detection:

    • Terminate the reaction by spotting the reaction mixture onto a filter paper membrane.

    • Wash the filter paper extensively with a suitable buffer (e.g., sodium carbonate buffer) to remove unincorporated S-adenosyl-L-[methyl-3H]-methionine.

    • Allow the filter paper to dry completely.

    • Place the dried filter paper in a scintillation vial with a scintillation cocktail.

    • Measure the radioactivity using a scintillation counter. The amount of incorporated radioactivity is directly proportional to the enzyme activity.

3. Data Analysis:

  • Calculate the percentage of inhibition for each inhibitor concentration relative to a control reaction without any inhibitor.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism). The IC50 is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways involving NSD2 and a typical experimental workflow for assessing HMT inhibitor specificity.

NSD2 Signaling Pathways Key Signaling Pathways Involving NSD2 cluster_nfkb NF-κB Signaling cluster_dna_damage DNA Damage Response cluster_pi3k_akt Metabolic Reprogramming NSD2_NFKB NSD2 NFKB NF-κB NSD2_NFKB->NFKB Direct Interaction & Coactivation H3K36me2_NFKB H3K36me2 NSD2_NFKB->H3K36me2_NFKB Catalyzes p300 p300 NFKB->p300 Recruitment TargetGenes_NFKB Target Gene Expression (e.g., IL-6, TNF-α) p300->TargetGenes_NFKB Activation H3K36me2_NFKB->TargetGenes_NFKB Activation NSD2_DNA NSD2 H3K36me2_DNA H3K36me2 NSD2_DNA->H3K36me2_DNA Catalyzes DSB DNA Double-Strand Break (DSB) DSB->NSD2_DNA Recruitment RepairProteins DNA Repair Proteins (e.g., 53BP1, PTEN) H3K36me2_DNA->RepairProteins Recruitment NSD2_PI3K NSD2 PKCa PKCα NSD2_PI3K->PKCa Upregulation PI3K_Akt PI3K/Akt Pathway PKCa->PI3K_Akt Activation MetabolicGenes Metabolic Gene Expression PI3K_Akt->MetabolicGenes Activation

Caption: Overview of key signaling pathways modulated by NSD2.

HMT_Inhibitor_Specificity_Workflow Workflow for Assessing HMT Inhibitor Specificity cluster_workflow Start Start: Select Inhibitor (e.g., this compound) Assay In Vitro HMT Assay Start->Assay NSD1 NSD1 Enzyme Assay->NSD1 NSD2 NSD2 Enzyme Assay->NSD2 NSD3 NSD3 Enzyme Assay->NSD3 OtherHMTs Other HMTs (e.g., G9a, EZH2) Assay->OtherHMTs Data Collect IC50 Data NSD1->Data NSD2->Data NSD3->Data OtherHMTs->Data Analysis Comparative Analysis of IC50 Values Data->Analysis Conclusion Determine Specificity Profile Analysis->Conclusion

Caption: Experimental workflow for HMT inhibitor specificity profiling.

Conclusion

This compound demonstrates a differential inhibitory profile against the NSD family of histone methyltransferases, with a preference for NSD3 and NSD2 over NSD1. While it offers a degree of selectivity, particularly when compared to broad-spectrum inhibitors like BIX-01294, it is significantly less potent than the clinical-grade, highly selective NSD2 inhibitor KTX-1001. Researchers should consider these comparative data when selecting a chemical probe for studying the specific biological functions of NSD2. The choice of inhibitor will depend on the experimental context, including the required potency and the acceptable off-target activity profile. The provided experimental protocol and pathway diagrams serve as a foundational resource for designing and interpreting studies aimed at elucidating the role of NSD-mediated histone methylation in health and disease.

References

Safety Operating Guide

Navigating the Disposal of Laboratory Reagents: A General Protocol

Author: BenchChem Technical Support Team. Date: December 2025

A specific chemical identifier, LEM-14-1189, was referenced for disposal procedures. However, this identifier does not correspond to a recognized chemical in publicly available databases. It is likely an internal compound or batch number. Without a standard chemical name or CAS number, providing specific disposal instructions is not possible. The cornerstone of safe chemical handling and disposal is the Safety Data Sheet (SDS), which is specific to each chemical.

For any laboratory chemical, the primary source of information for safe handling and disposal is its SDS. The Occupational Safety and Health Administration (OSHA) mandates that chemical manufacturers provide an SDS for every hazardous chemical.[1] This document contains critical information, including the chemical's properties, associated hazards, and, crucially, its proper disposal methods.

Below is a general, step-by-step guide for the proper disposal of laboratory chemicals, designed for researchers, scientists, and drug development professionals. This should be supplemented by a thorough review of the chemical's specific SDS and your institution's environmental health and safety (EHS) guidelines.

Step-by-Step General Disposal Protocol for Laboratory Chemicals

  • Identify and Classify the Waste : The first step is to determine the nature of the waste. Is it a hazardous or non-hazardous material?[2] Hazardous waste is regulated and typically falls into one or more of four categories: ignitable, corrosive, reactive, or toxic.[3] Your institution's EHS department can provide guidance on making this determination.[3] All waste chemical solids, liquids, or containerized gases should generally be treated as hazardous unless confirmed otherwise by a safety professional.

  • Consult the Safety Data Sheet (SDS) : The SDS for the specific chemical is the most critical document for determining the correct disposal procedure.[1] Section 13 of the SDS, "Disposal considerations," will provide guidance on appropriate disposal methods and containers.[1] If this section is not complete, other sections, such as "Handling and storage" (Section 7) and "Exposure controls/personal protection" (Section 8), can offer valuable information.[1]

  • Segregate Chemical Waste : Never mix different chemical wastes unless explicitly instructed to do so by a protocol or your EHS department.[1][4] Incompatible chemicals can react violently, producing heat, toxic gases, or explosions.[5] Waste should be segregated into designated, appropriate containers.[2] For example, acids should not be stored in metal containers, and hydrofluoric acid should not be stored in glass.[6]

  • Properly Label Waste Containers : All waste containers must be clearly labeled.[1][2] The label should include the words "Hazardous Waste," the full name of the chemical constituents (no abbreviations), the date of accumulation, and any associated hazards.[1][7] This ensures proper identification and handling during disposal.

  • Use Appropriate and Safe Storage Containers : Waste must be stored in containers that are compatible with the chemicals they hold and are in good condition with secure, leak-proof lids.[4][8] Containers should be stored in a designated and secure location, such as a satellite accumulation area, away from potential hazards.[3][7]

  • Arrange for Professional Disposal : Partner with your institution's EHS department or a licensed hazardous waste disposal service for the collection and final disposal of chemical waste.[1][2] These professionals are trained to handle and transport hazardous materials in compliance with all federal, state, and local regulations.[1]

Key Disposal Information in a Safety Data Sheet (SDS)

When consulting a chemical's SDS, researchers should pay close attention to the following details, which are summarized in the table below.

Information CategoryDescriptionSDS Section
Disposal Recommendations Specific guidance on the preferred methods of disposal for the chemical.Section 13
Container Requirements Information on the types of containers suitable for storing the waste material.Section 13
Chemical Properties Data on reactivity, stability, and compatibility that informs safe handling and segregation.Sections 9 & 10
Regulatory Information Details on whether the chemical is listed as a hazardous waste by regulatory bodies like the EPA.Section 15
Personal Protective Equipment (PPE) Recommendations for gloves, eye protection, and other gear to be worn when handling the waste.Section 8

Visualizing the Chemical Disposal Workflow

The following diagram illustrates a generalized workflow for the safe disposal of a chemical in a laboratory setting.

G cluster_0 start Chemical Waste Generated identify Identify Chemical & Consult SDS start->identify is_sds_available SDS Available? identify->is_sds_available contact_ehs Contact EHS for Guidance is_sds_available->contact_ehs No classify Classify Waste (Hazardous/Non-Hazardous) is_sds_available->classify Yes contact_ehs->identify segregate Segregate into Appropriate Container classify->segregate label_container Label Container Correctly segregate->label_container store Store in Designated Satellite Accumulation Area label_container->store request_pickup Request EHS/ Waste Vendor Pickup store->request_pickup end Proper Disposal request_pickup->end

Caption: General workflow for laboratory chemical waste disposal.

References

Essential Safety and Handling Guidance for LEM-14-1189

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate safety, handling, and disposal information for the research chemical LEM-14-1189. As a novel compound, this compound should be handled with the utmost care, assuming it is potentially hazardous. The information herein is based on best practices for handling research chemicals of unknown toxicity. Researchers, scientists, and drug development professionals should always consult the supplier-specific Safety Data Sheet (SDS) for the most accurate and comprehensive information before handling this compound.

Personal Protective Equipment (PPE)

Standard laboratory PPE is mandatory when handling this compound to minimize exposure risk. The following table summarizes the recommended PPE.

Protection Type Specific Recommendations Purpose
Eye Protection Chemical safety goggles or a face shield.Protects eyes from splashes or airborne particles.
Hand Protection Nitrile or other chemically resistant gloves.Prevents skin contact. It is advisable to double-glove.
Body Protection A fully buttoned laboratory coat.Protects skin and clothing from contamination.
Respiratory Protection A NIOSH-approved respirator is recommended, especially when handling the powder form or creating solutions. At a minimum, work in a certified chemical fume hood.Prevents inhalation of airborne particles or aerosols.

Operational Plan for Safe Handling

A systematic approach is crucial for handling this compound safely. The following workflow outlines the key steps from preparation to disposal.

G Operational Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_experiment Experimentation cluster_cleanup Cleanup & Disposal prep_sds Review Safety Data Sheet (SDS) prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_workspace Prepare a Designated Workspace in a Fume Hood prep_ppe->prep_workspace handling_weigh Weigh Compound in a Ventilated Enclosure prep_workspace->handling_weigh handling_dissolve Prepare Stock Solution in Fume Hood handling_weigh->handling_dissolve exp_conduct Conduct Experiment Following Protocol handling_dissolve->exp_conduct exp_transport Transport Samples in Sealed, Labeled Containers exp_conduct->exp_transport cleanup_decontaminate Decontaminate Workspace and Equipment exp_transport->cleanup_decontaminate cleanup_waste Segregate and Dispose of Waste cleanup_decontaminate->cleanup_waste cleanup_ppe Remove and Dispose of PPE Correctly cleanup_waste->cleanup_ppe

Operational Workflow for Handling this compound

Experimental Protocols

Detailed experimental protocols for the use of this compound are not publicly available and will be specific to the research being conducted. The following is a general protocol for preparing a stock solution, which should be adapted based on the specific requirements of your experiment and the information provided in the supplier's SDS.

Protocol: Preparation of a 10 mM Stock Solution

  • Preparation : Before starting, ensure you are wearing the appropriate PPE as detailed in the table above and are working within a certified chemical fume hood.

  • Weighing : Carefully weigh the desired amount of this compound powder using an analytical balance within a ventilated enclosure to avoid creating dust.

  • Solvent Addition : Based on the supplier's solubility data, add the appropriate volume of solvent (e.g., DMSO) to the powder to achieve a 10 mM concentration.

  • Dissolution : Gently vortex or sonicate the solution until the compound is fully dissolved.

  • Storage : Store the stock solution in a clearly labeled, tightly sealed vial at the recommended temperature (typically -20°C or -80°C) to maintain stability.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure laboratory safety.

  • Chemical Waste : All unused this compound, solutions containing the compound, and any contaminated disposable labware (e.g., pipette tips, tubes) should be collected in a designated hazardous waste container.

  • Contaminated PPE : Used gloves, lab coats, and other contaminated PPE should be disposed of as hazardous waste in accordance with institutional and local regulations.

  • Waste Labeling : All waste containers must be clearly labeled with the contents, including the name "this compound," and any associated hazards.

  • Disposal Procedure : Follow your institution's hazardous waste disposal procedures. Do not dispose of this chemical down the drain or in regular trash.

Emergency Procedures

In the event of an exposure or spill, immediate action is necessary.

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.

  • Eye Contact : Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation : Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion : Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

  • Spill : In case of a spill, evacuate the area and prevent others from entering. If it is safe to do so, absorb the spill with an inert material and place it in a sealed container for disposal as hazardous waste. Decontaminate the spill area thoroughly. For large spills, contact your institution's environmental health and safety department.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.